Docusate potassium
Description
Structure
2D Structure
Properties
CAS No. |
7491-09-0 |
|---|---|
Molecular Formula |
C20H38KO7S |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
InChI Key |
SRQKEEPVRWNRQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
Isomeric SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K] |
Other CAS No. |
7491-09-0 |
Pictograms |
Corrosive; Irritant |
Synonyms |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of Docusate Potassium in Non-Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of docusate potassium in non-aqueous environments. While extensively studied for its laxative properties in aqueous biological systems, the behavior of docusate salts as surfactants in organic solvents is a critical aspect for their application in pharmaceuticals, cosmetics, and various industrial processes. Due to a greater abundance of research on docusate sodium (also known as Aerosol-OT or AOT), this guide will primarily leverage data from its sodium counterpart as a close analog to elucidate the fundamental principles governing this compound's function in non-aqueous media. The core surfactant activity resides in the dioctyl sulfosuccinate anion, with the counter-ion (potassium or sodium) potentially influencing its aggregation properties.
Core Mechanism of Action in Non-Aqueous Solutions: Reverse Micelle Formation
In non-aqueous, non-polar solvents, the primary mechanism of action for docusate salts is the formation of reverse micelles (or inverse micelles). Unlike traditional micelles that form in water with their hydrophilic heads outward and hydrophobic tails inward, reverse micelles encapsulate a polar core within a continuous non-polar solvent phase.
The amphiphilic nature of the docusate anion, which possesses a polar sulfonate head group and two non-polar 2-ethylhexyl tails, drives this self-assembly.[1] In a non-polar solvent, the docusate molecules orient themselves to minimize the unfavorable interaction between their polar heads and the surrounding solvent. This is achieved by sequestering the polar head groups in the interior of a spherical aggregate, while the hydrophobic tails extend outwards into the non-polar solvent.[2] This structure can entrap small amounts of water or other polar molecules within its core.
The formation and stability of these reverse micelles are crucial for the functions of this compound as a solubilizing, emulsifying, and dispersing agent in non-aqueous formulations. For instance, this mechanism allows for the solubilization of poorly water-soluble drugs in lipid-based delivery systems.
Quantitative Data on Docusate Salts in Various Solvents
Precise quantitative data for this compound in non-aqueous solvents is not extensively available in public literature. However, the properties of docusate sodium are well-documented and provide a strong basis for understanding the behavior of the potassium salt. The choice of the non-polar solvent significantly influences the aggregation behavior and the properties of the reverse micelles formed.[3]
| Property | Solvent | Docusate Salt | Value | Reference |
| Solubility | Ethanol | Docusate Sodium | 1:30 (g/mL) at 25°C | [4] |
| Chloroform | Docusate Sodium | 1:1 (g/mL) at 25°C | [4] | |
| Diethyl Ether | Docusate Sodium | 1:1 (g/mL) at 25°C | [4] | |
| Petroleum Ether | Docusate Sodium | Practically unlimited at 25°C | [4] | |
| Critical Micelle Concentration (CMC) | Aqueous Solution | Docusate Sodium | 0.11% w/v at 25°C | [5] |
Note: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. While the provided CMC is for an aqueous solution, the principle applies to non-aqueous solutions, though the values will differ significantly based on the solvent's polarity.
Experimental Protocols
Characterizing the behavior of this compound in non-aqueous solutions involves several key experimental techniques to determine properties like the critical micelle concentration (CMC), aggregation number, and the size and shape of reverse micelles.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant. In non-aqueous solutions, it can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct change in the slope of the plotted property versus concentration indicates micelle formation.
1. Surface Tensiometry:
-
Principle: Surfactant molecules accumulate at the liquid-air interface, reducing the surface tension of the solvent. Once micelles form, the concentration of free surfactant monomers in the solution remains relatively constant, leading to a plateau or a significant change in the slope of the surface tension versus concentration curve.
-
Methodology:
-
Prepare a series of solutions of this compound in the desired non-aqueous solvent with increasing concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the breakpoint in the resulting curve.[6]
-
2. Fluorescence Spectroscopy:
-
Principle: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in different microenvironments. The probe will preferentially partition into the polar core of the reverse micelles once they are formed.
-
Methodology:
-
Prepare a series of this compound solutions in the non-aqueous solvent, each containing a constant, low concentration of the fluorescent probe.
-
Excite the solutions with an appropriate wavelength and measure the fluorescence emission spectrum.
-
Monitor a specific parameter of the fluorescence spectrum (e.g., the ratio of the intensities of two specific emission peaks for pyrene, I1/I3) that is sensitive to the polarity of the probe's environment.
-
Plot this parameter against the logarithm of the this compound concentration. The CMC is identified by the inflection point in the curve, indicating the transfer of the probe into the micellar core.[7]
-
Characterization of Reverse Micelles
Small-Angle Neutron Scattering (SANS):
-
Principle: SANS is a powerful technique for determining the size, shape, and aggregation number of micelles. It involves scattering a beam of neutrons off the sample and analyzing the resulting scattering pattern.
-
Methodology:
-
Prepare solutions of this compound in a deuterated non-aqueous solvent at a concentration above the CMC.
-
Place the sample in the path of a neutron beam in a SANS instrument.
-
Measure the scattered neutron intensity as a function of the scattering angle.
-
The scattering data is then fitted to theoretical models to extract structural parameters of the reverse micelles, such as the radius of the core and the aggregation number (the number of surfactant molecules per micelle).[8]
-
Visualizations
Logical Relationship of Reverse Micelle Formation
Caption: Logical flow of reverse micelle formation by this compound in a non-aqueous solvent.
Experimental Workflow for CMC Determination via Surface Tensiometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.
References
- 1. Experimental Investigation of the Synergistic Effect of Two Nonionic Surfactants on Interfacial Properties and Their Application in Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03389B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. phexcom.com [phexcom.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and simulation study of reverse micelles formed by aerosol-OT and water in non-polar solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Critical micelle concentration of Docusate potassium in polar solvents
An In-depth Technical Guide to the Critical Micelle Concentration of Docusate Potassium in Polar Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of docusate salts, with a specific focus on this compound in polar solvents. Due to a scarcity of publicly available data for this compound, this document leverages data for the closely related docusate sodium to provide a foundational understanding. The guide details the theoretical underpinnings of micellization, factors influencing CMC, established experimental protocols for its determination, and quantitative data presented for comparative analysis. Visual workflows for key experimental methodologies are also provided to aid in practical implementation.
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defined as the concentration above which surfactant molecules self-assemble to form micelles in a solution[1]. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is a sharp change in several physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances[2][3]. An understanding of the CMC is crucial in various applications, including drug formulation, as it governs the surfactant's efficacy as a solubilizing agent, emulsifier, and wetting agent[4].
Docusate salts, including this compound, are widely used as anionic surfactants in the pharmaceutical, cosmetic, and food industries[5]. Their effectiveness in these roles is intrinsically linked to their micellar properties.
Factors Influencing the CMC of this compound in Polar Solvents
The CMC of an ionic surfactant like this compound is not a fixed value but is influenced by several factors, particularly the nature of the solvent.
-
Solvent Polarity: The polarity of the solvent plays a critical role in the micellization process. In highly polar solvents like water, the hydrophobic effect is the primary driving force for micelle formation. The hydrophobic tails of the docusate molecules are expelled from the polar environment, leading to their aggregation. In less polar organic solvents, this solvophobic effect is generally weaker, which can lead to an increase in the CMC[6]. For a solvent to induce surfactant aggregation, it typically requires a high cohesive energy, a high dielectric constant, and a strong hydrogen-bonding ability.
-
Presence of Electrolytes: The addition of electrolytes to a solution of an ionic surfactant generally leads to a decrease in the CMC. The counter-ions from the electrolyte can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, thus promoting micelle formation at a lower concentration.
-
Temperature: Temperature can have a complex effect on the CMC. An increase in temperature can decrease the hydration of the hydrophilic head groups, which favors micellization and lowers the CMC. However, at very high temperatures, the disruption of the structured solvent around the hydrophobic tails can disfavor micellization, leading to an increase in the CMC.
-
Amphiphile Structure: The structure of the surfactant molecule itself influences the CMC. For instance, an increase in the length of the hydrophobic alkyl chain typically leads to a lower CMC[3].
Quantitative Data for Docusate Salts in Polar Solvents
| Surfactant | Solvent System | Temperature (°C) | CMC (mol/kg) | Measurement Technique | Reference |
| Docusate Sodium | Aqueous | 25 | Not specified | Surface Tension, EMF | [7] |
| Docusate Sodium | Aqueous + Sodium Salicylate | 25 | Varies with salicylate conc. | Surface Tension, EMF, Conductance | [7] |
Note: The CMC of docusate sodium is affected by the concentration of sodium salicylate, an electrolyte. In the absence of added electrolytes, the CMC in pure water is a key reference point. While the exact value is not provided in the snippet, the study indicates its determination.
Experimental Protocols for CMC Determination
The determination of the CMC is achieved by monitoring a physicochemical property of the surfactant solution as a function of its concentration. The CMC is identified as the point of abrupt change in the slope of the plotted data. Three common methods are detailed below.
Surface Tensiometry
This is a direct and widely used method for determining the CMC of both ionic and non-ionic surfactants[2][8].
-
Principle: Below the CMC, the addition of surfactant monomers leads to their adsorption at the air-solvent interface, causing a decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in little to no further change in surface tension[8].
-
Methodology:
-
Prepare a stock solution of the surfactant at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring). Ensure the measuring probe is thoroughly cleaned between measurements[1][4].
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
Plot the surface tension (γ) against the logarithm of the surfactant concentration (log C)[2].
-
The CMC is determined from the intersection of the two linear portions of the plot[2].
-
Conductivity Measurement
This method is particularly suitable for ionic surfactants like this compound[2][9].
-
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some counter-ions, leads to a decrease in the rate of conductivity increase. This results in a distinct break in the conductivity versus concentration plot[2][10].
-
Methodology:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Use a calibrated conductivity meter with a suitable conductivity cell to measure the conductivity of each solution at a constant temperature[1].
-
Plot the measured conductivity (κ) as a function of the surfactant concentration (C).
-
The CMC is identified as the concentration at the intersection of the two linear segments of the plot, which have different slopes[11].
-
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe[2][12].
-
Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In a polar solvent below the CMC, the probe is in a polar environment. Above the CMC, the probe partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the ratio of the intensities of certain vibronic peaks (e.g., I1/I3 for pyrene)[3][4].
-
Methodology:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable organic solvent like acetone or ethanol)[4].
-
Prepare a series of surfactant solutions spanning a concentration range around the expected CMC.
-
Add a small, constant amount of the probe stock solution to each surfactant solution and allow them to equilibrate[4].
-
Measure the fluorescence emission spectrum of each solution using a fluorometer with an appropriate excitation wavelength (e.g., around 335 nm for pyrene)[4].
-
Calculate the ratio of the intensities of the first and third vibronic peaks (I1/I3).
-
Plot the I1/I3 ratio against the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve[3].
-
Visualized Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for CMC determination by surface tensiometry.
Caption: Workflow for CMC determination by conductivity measurement.
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Conclusion
This technical guide has provided a detailed overview of the critical micelle concentration of this compound in polar solvents. While specific quantitative data for this compound remains an area for further research, the information presented on its analogue, docusate sodium, and the general principles of micellization in polar media offer a solid foundation for researchers and formulation scientists. The detailed experimental protocols and visualized workflows serve as practical resources for the accurate determination of this crucial surfactant parameter. It is recommended that for specific applications, the CMC of this compound be determined empirically under the relevant experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. complexfluids.umd.edu [complexfluids.umd.edu]
- 7. issstindian.org [issstindian.org]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. fpharm.uniba.sk [fpharm.uniba.sk]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Docusate Potassium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of docusate potassium (potassium 1,4-bis(2-ethylhexyl) sulfosuccinate), a versatile anionic surfactant with applications in pharmaceutical and research settings. The following sections detail the chemical pathway, experimental protocols, purification methods, and analytical characterization necessary for obtaining high-purity this compound for research purposes.
Introduction
This compound is the potassium salt of docusate, an anionic surfactant widely used as an emulsifier, wetting agent, and dispersant.[1][2] In pharmaceutical applications, it is recognized as a stool softener.[3] For research applications, its surfactant properties are valuable in various formulations and experimental setups.[4][5] The synthesis of this compound is analogous to that of other docusate salts, such as docusate sodium, and involves a two-step reaction sequence.[1][6][7][8] This process begins with the esterification of maleic anhydride with 2-ethylhexanol to form dioctyl maleate, followed by the sulfonation of the double bond in the maleate intermediate with a potassium salt of sulfurous acid.
Synthesis of this compound
The synthesis of this compound is a well-established two-step process. The overall reaction scheme is presented below.
Step 1: Esterification of Maleic Anhydride
The first step involves the Fischer esterification of maleic anhydride with two equivalents of 2-ethylhexanol to produce bis(2-ethylhexyl) maleate, also known as dioctyl maleate.[9][10][11] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.
Step 2: Sulfonation of Dioctyl Maleate
The second step is the sulfonation of the dioctyl maleate intermediate. This is achieved by the addition of a potassium bisulfite solution to the double bond of the maleate, yielding the final product, this compound.
Experimental Protocol: Synthesis of Dioctyl Maleate
This protocol describes the laboratory-scale synthesis of dioctyl maleate, the precursor to this compound.
Materials:
-
Maleic anhydride (98.0 g, 1.0 mol)
-
2-Ethylhexanol (286.5 mL, 2.2 mol)
-
p-Toluenesulfonic acid monohydrate (catalyst, ~2 g)
-
Toluene (as azeotropic solvent, ~100 mL)
-
5% (w/v) Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Heating mantle with a magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the three-necked round-bottom flask, add maleic anhydride, 2-ethylhexanol, toluene, and p-toluenesulfonic acid.
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected (approximately 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution (2 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain dioctyl maleate as an oily liquid.
Experimental Protocol: Synthesis of this compound
This protocol details the sulfonation of dioctyl maleate to yield this compound.
Materials:
-
Dioctyl maleate (from the previous step)
-
Potassium metabisulfite (or potassium bisulfite)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Reflux condenser
Procedure:
-
Prepare a solution of potassium bisulfite by dissolving potassium metabisulfite in water.
-
In a round-bottom flask, dissolve the dioctyl maleate in ethanol.
-
Add the aqueous potassium bisulfite solution to the ethanolic solution of dioctyl maleate.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
After the reaction is complete, the mixture can be cooled to initiate crystallization of the product.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Equipment:
-
Erlenmeyer flask
-
Hot plate with a magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified this compound crystals under vacuum. The process of recrystallization can be repeated to achieve higher purity.[12][13][14][15][16]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Parameter | Method | Expected Result | Reference |
| Appearance | Visual Inspection | White, wax-like solid | [2] |
| Identity | FTIR Spectroscopy | Characteristic peaks for sulfonate, ester carbonyl, and C-H bonds. | [17][18][19] |
| Identity | 1H and 13C NMR Spectroscopy | Peaks corresponding to the dioctyl sulfosuccinate structure. | [20] |
| Purity | High-Performance Liquid Chromatography (HPLC) | A major peak corresponding to docusate with purity ≥98%. | [21][22][23][24] |
| Melting Point | Melting Point Apparatus | Approximately 173-179 °C (for the sodium salt, potassium salt is similar). | [2] |
HPLC Method for Purity Analysis
A reversed-phase HPLC method can be employed to determine the purity of the synthesized this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate (pH 4.8) (66:34, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₂₀H₃₇KO₇S | |
| Molecular Weight | 460.67 g/mol | |
| Theoretical Yield (Esterification) | >95% | Based on maleic anhydride. |
| Theoretical Yield (Sulfonation) | >90% | Based on dioctyl maleate. |
| Overall Yield | >85% | |
| Purity (after recrystallization) | ≥98% | As determined by HPLC. |
| Solubility | Soluble in ethanol and dimethylformamide; sparingly soluble in water. | [4] |
Visualizations
Synthesis Workflow
Purification and Analysis Workflow
References
- 1. atamankimya.com [atamankimya.com]
- 2. DOCUSATE (DIOCTYL SULFOSUCCINATE) - Ataman Kimya [atamanchemicals.com]
- 3. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Docusate - Wikipedia [en.wikipedia.org]
- 7. Dioctyl Sodium Sulfosuccinate - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 8. CN103709078A - Preparation method of dioctyl sodium sulfosuccinate - Google Patents [patents.google.com]
- 9. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ajast.net [ajast.net]
- 12. CN102702040B - Method for preparing high-purity docusate sodium - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 7Li-NMR and FTIR studies of lithium, potassium, rubidium, and cesium complexes with ionophore lasalocid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rjpdft.com [rjpdft.com]
- 22. High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN105891352B - A kind of new docusate sodium content and the detection method in relation to substance - Google Patents [patents.google.com]
- 24. HPLC Determination of Docusate Sodium in Softgels on Newcrom BH Column | SIELC Technologies [sielc.com]
Docusate Potassium: An In-Depth Technical Guide for Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of docusate potassium, an anionic surfactant with significant applications in chemical research, drug development, and formulation science. This document details its physicochemical properties, mechanism of action as a surfactant, and provides experimental protocols for its application.
Core Concepts: Understanding this compound
This compound is the potassium salt of docusate, also known as dioctyl sulfosuccinate.[1][2][3] It belongs to the class of anionic surfactants, molecules that possess a negatively charged head group and a lipophilic tail.[3] This amphipathic nature allows this compound to reduce the surface tension between immiscible liquids, such as oil and water, and to lower the surface tension at the air-water interface.[2][4] This property is central to its function as a wetting agent, emulsifier, and solubilizer in a wide range of applications.[2][5]
The docusate anion consists of a sulfosuccinate head group with two 2-ethylhexyl ester side chains forming the hydrophobic tail.[3] While docusate sodium is the most commonly cited salt in the literature, this compound offers an alternative with similar surfactant properties, the primary difference being the counter-ion.[6]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data. Note: Specific experimental values for some properties of this compound are not widely published. In such cases, data for the closely related docusate sodium salt are provided for reference and clearly indicated.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | Potassium 1,4-bis(2-ethylhexyl) sulfosuccinate | [6] |
| Synonyms | This compound, Potassium dioctyl sulfosuccinate | [2][6] |
| CAS Number | 7491-09-0 | [2][6] |
| Molecular Formula | C₂₀H₃₇KO₇S | [2] |
| Molecular Weight | 460.67 g/mol | [2] |
| Appearance | White, wax-like, plastic solid | [6] |
Table 2: Surfactant-Related Properties
| Property | Value | Remarks | Reference(s) |
| Critical Micelle Concentration (CMC) | 0.11% w/v (for Docusate Sodium) | In aqueous solution at 25°C. The CMC for this compound is expected to be in a similar range. | [6] |
| Hydrophilic-Lipophilic Balance (HLB) | Not explicitly found for this compound. | The HLB scale is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. Anionic surfactants like docusates are effective O/W emulsifiers, suggesting an HLB value in the range of 8-16. | [7] |
Table 3: Solubility Data
| Solvent | Solubility | Remarks | Reference(s) |
| Water | Sparingly soluble | - | [6] |
| Ethanol (95%) | Soluble | - | [6] |
| Glycerin | Soluble | - | [6] |
| Chloroform | Soluble (for Docusate Sodium) | 1:1 ratio | [3] |
| Diethyl Ether | Soluble (for Docusate Sodium) | 1:1 ratio | [3] |
| Petroleum Ether | Practically unlimited (for Docusate Sodium) | - | [3] |
Mechanism of Action as an Anionic Surfactant
The utility of this compound in chemical research stems from its behavior as an anionic surfactant. This action is characterized by several key processes:
-
Reduction of Surface Tension: At interfaces (e.g., air-water, oil-water), this compound molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the non-aqueous phase or pointing away from the water. This disrupts the cohesive energy at the surface, leading to a reduction in surface tension.[2][4]
-
Micelle Formation: Above a certain concentration, the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in an aqueous solution begin to self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process is thermodynamically driven by the hydrophobic effect.[8]
-
Emulsification: By reducing the interfacial tension between two immiscible liquids, this compound facilitates the formation of an emulsion—a dispersion of one liquid in another. The surfactant molecules form a stabilizing film around the droplets of the dispersed phase, preventing them from coalescing.
-
Wetting: this compound can increase the wettability of a solid surface by an aqueous solution. It achieves this by adsorbing onto the solid surface and lowering the contact angle between the liquid and the solid.
-
Solubilization: The hydrophobic cores of micelles can encapsulate nonpolar molecules, thereby increasing their apparent solubility in an aqueous medium. This is a key mechanism for the formulation of poorly water-soluble drugs and other hydrophobic compounds.[2]
Diagram 1: Micelle formation process of this compound above the Critical Micelle Concentration (CMC).
Applications in Chemical Research and Drug Development
This compound's surfactant properties make it a versatile tool in various research and development contexts.
Emulsion and Microemulsion Formation
This compound can be employed as an emulsifying agent in the preparation of both conventional emulsions and microemulsions. These systems are crucial in drug delivery, as they can enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs).
Diagram 2: Workflow for the preparation of an oil-in-water emulsion using this compound.
Nanoparticle Synthesis
In the synthesis of nanoparticles, this compound can act as a stabilizing agent, controlling particle growth and preventing aggregation. In microemulsion-based synthesis, the surfactant-stabilized water or oil droplets can serve as nanoreactors for the formation of nanoparticles with controlled size and morphology.
Drug Formulation and Delivery
This compound is utilized as an excipient in pharmaceutical formulations to enhance the dissolution of poorly soluble drugs.[9] By increasing the wetting of the drug particles and through micellar solubilization, it can improve the drug release profile and bioavailability.
Agrochemical Formulations
As a wetting and dispersing agent, this compound can be incorporated into agrochemical formulations, such as wettable powders and suspension concentrates.[10] It improves the spreading of the pesticide on leaf surfaces and ensures a uniform distribution of the active ingredient.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving anionic surfactants like this compound.
Preparation of an Oil-in-Water (O/W) Nanoemulsion
This protocol describes the preparation of an O/W nanoemulsion using the high-pressure homogenization method, a common technique in drug delivery research.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Deionized water
-
Active Pharmaceutical Ingredient (API) (lipophilic)
-
High-shear homogenizer
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase: Dissolve the lipophilic API in the oil phase. If a co-surfactant is used, it may also be dissolved in the oil phase.
-
Preparation of the Aqueous Phase: Dissolve the this compound in deionized water.
-
Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at 5,000-10,000 rpm for 10-15 minutes. This will form a milky, coarse emulsion.
-
Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the operating pressure will need to be optimized to achieve the desired droplet size and polydispersity index (PDI). Typically, 3-5 passes at pressures ranging from 500 to 1500 bar are effective.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential using dynamic light scattering (DLS). The stability of the nanoemulsion can be assessed over time at different storage conditions.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution that changes abruptly at the CMC. Surface tensiometry is a common method.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a concentrated stock solution.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of the stock solution with deionized water to obtain a range of concentrations, both below and above the expected CMC.
-
Measure Surface Tension: Measure the surface tension of each solution using a tensiometer at a constant temperature. Ensure the instrument is properly calibrated and that the ring or plate is thoroughly cleaned between measurements.
-
Plot the Data: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
Determine the CMC: The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Diagram 3: Experimental workflow for determining the Critical Micelle Concentration (CMC) of this compound.
Assay of this compound in a Formulation by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for the quantification of this compound in various formulations.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous solution of a suitable ion-pairing agent like tetrabutylammonium hydrogen sulfate. The exact ratio should be optimized for good peak shape and retention time.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh a portion of the formulation containing this compound and dissolve it in the mobile phase. Dilute as necessary to bring the concentration within the range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Optimized mixture of acetonitrile and aqueous buffer
-
Flow Rate: Typically 1.0 - 1.5 mL/min
-
Detection Wavelength: Docusate has low UV absorbance; detection is often performed at low wavelengths such as 214 nm.
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion
This compound is a versatile and effective anionic surfactant with broad applicability in chemical research and development. Its ability to modify interfacial properties makes it an invaluable tool in the formulation of emulsions, the synthesis of nanomaterials, and the enhancement of drug delivery. While specific physicochemical data for this compound can be less prevalent in the literature compared to its sodium counterpart, its analogous behavior allows for its effective use in a wide array of applications. The experimental protocols provided in this guide offer a starting point for researchers to harness the potential of this useful surfactant in their work.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medkoo.com [medkoo.com]
- 3. Docusate | C20H38O7S | CID 11339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. phexcom.com [phexcom.com]
- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Aggregation Behavior of Docusate Potassium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and physicochemical behavior of Docusate potassium (CAS 7491-09-0), an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. The document details its molecular structure, self-aggregation in solution, and the experimental methodologies used to characterize these properties.
Molecular Structure and Properties
This compound is the potassium salt of docusate, also known as dioctyl sulfosuccinate.[1][2] Its structure is characterized by an amphiphilic nature, possessing a polar, hydrophilic head group and two nonpolar, hydrophobic tail groups. This dual characteristic is the foundation of its function as a surfactant.[3][4]
The molecule consists of:
-
A Hydrophilic Head: A sulfosuccinate group (-CH(SO₃⁻K⁺)CH₂COO-) which is polar and readily interacts with water.
-
Two Hydrophobic Tails: Two branched 2-ethylhexyl ester groups, which are nonpolar and responsible for the molecule's low water solubility and interaction with nonpolar substances.[2]
This distinct architecture allows this compound to reduce the surface tension at interfaces, such as between oil and water or air and water.[2][4]
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | Potassium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate | [5] |
| Synonyms | Dioctyl potassium sulfosuccinate, Potassium bis(2-ethylhexyl) sulfosuccinate | [1][2] |
| CAS Number | 7491-09-0 | [1] |
| Chemical Formula | C₂₀H₃₇KO₇S | [5][6] |
| Molecular Weight | 460.67 g/mol | [5][6] |
| SMILES | CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] | [5] |
| InChI Key | CACRHRQTJDKAPJ-UHFFFAOYSA-M | [5] |
Aggregation Behavior in Aqueous Solution
As an anionic surfactant, this compound monomers in an aqueous solution will self-assemble into organized aggregates, known as micelles, once a specific concentration is exceeded. This threshold is the Critical Micelle Concentration (CMC) . Below the CMC, the surfactant exists primarily as individual monomers. Above the CMC, any additional surfactant molecules form micelles, leading to a near-constant monomer concentration in the solution.
The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. The hydrophobic tails of the docusate molecules are expelled from the aqueous environment to minimize the disruption of the hydrogen-bonding network of water, while the hydrophilic sulfonate heads remain in contact with the water.[7] This aggregation shields the hydrophobic chains from the water, significantly reducing the free energy of the system.[8]
The relationship between the molecular structure of this compound and its aggregation behavior is a direct cause-and-effect pathway. The amphiphilic nature of the molecule dictates its behavior in solution, leading to the formation of micelles under specific conditions.
| Surfactant | Critical Micelle Concentration (CMC) | Temperature (°C) | Reference(s) |
| Docusate Sodium | 0.11% w/v (~2.47 mM) | 25 | |
| Docusate Sodium | 0.6 mM | Not Specified | [2] |
Experimental Protocols for CMC Determination
The CMC is a fundamental parameter for any surfactant and can be determined by observing the sharp change in various physicochemical properties of the solution as a function of surfactant concentration.[9] Key experimental methods are detailed below.
This is one of the most direct methods for determining the CMC. It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.
Methodology:
-
Solution Preparation: A series of aqueous solutions of this compound are prepared with incrementally increasing concentrations, spanning a range below and above the expected CMC.
-
Measurement: The surface tension of each solution is measured using a tensiometer, often employing the du Noüy ring or Wilhelmy plate method. Temperature must be kept constant throughout the experiment.
-
Data Plotting: The measured surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting plot typically shows two linear regions. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the interface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant forms micelles. The CMC is determined from the intersection point of the two linear portions of the curve.[10]
This method is suitable for ionic surfactants like this compound, whose aggregation behavior affects the electrical conductivity of the solution.
Methodology:
-
Solution Preparation: A range of this compound solutions of varying concentrations is prepared in deionized water.
-
Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Plotting: The specific conductivity is plotted as a function of the surfactant concentration.
-
CMC Determination: The plot will exhibit two lines with different slopes. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity lessens because the micelles, although large, are less mobile than the individual ions, and they bind a fraction of the counterions. The CMC is identified as the concentration at the point where the slope of the line changes.[8]
The workflow for determining the CMC of a surfactant like this compound follows a consistent pattern across different methodologies, involving systematic measurement and data analysis to identify the point of micellization.
Conclusion
This compound is an effective anionic surfactant whose functionality is derived directly from its amphiphilic molecular structure. In aqueous solutions, it exhibits characteristic aggregation behavior, forming micelles above its critical micelle concentration. While specific quantitative data for its aggregation, such as the CMC, is not as prevalent as for its sodium counterpart, its behavior can be reliably inferred and characterized using standard experimental techniques like tensiometry and conductometry. A thorough understanding of these properties is critical for its effective application in drug formulation and development, where its solubilizing, emulsifying, and wetting capabilities are leveraged.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. kinampark.com [kinampark.com]
- 4. Docusate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Solbaleite | 1639-66-3 | Benchchem [benchchem.com]
- 10. scialert.net [scialert.net]
Docusate potassium safety and handling in a laboratory environment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling considerations for docusate potassium (CAS 7491-09-0) in a laboratory environment. This compound is an anionic surfactant, wetting agent, and solubilizer used across the pharmaceutical, cosmetic, and food industries.[1] While it shares properties with the more commonly referenced docusate sodium, this document focuses on the specific data and safe handling practices for the potassium salt. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with its handling are significant eye damage and skin irritation.[2]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following classifications:[2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Signal Word: Danger[2]
Physicochemical and Toxicological Data
Understanding the properties of this compound is fundamental to its safe handling.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 7491-09-0 | [3][4][5] |
| Molecular Formula | C₂₀H₃₇KO₇S | [1][2] |
| Molecular Weight | 460.67 g/mol | [2][6] |
| Appearance | White, wax-like, plastic solid | [7] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |
Toxicological Data
| Endpoint | Result | Species | Source(s) |
| Skin Irritation | Irritant | Animal studies | [8][9] |
| Eye Irritation | Severe Irritant / Causes Serious Eye Damage | Animal studies | [8][9] |
| Carcinogenicity | Not known to be carcinogenic | Not specified | [6][7] |
| Mutagenicity | Not known to be mutagenic | Not specified | [6][7] |
| Aquatic Toxicity | Toxic/Harmful to aquatic life with long lasting effects | Various | [3][7] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[10][11]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory to protect against serious eye damage.[3][4][10]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Inspect gloves for integrity before use.[8][10]
-
Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.[3][4]
-
Respiratory Protection: If dust or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[8]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
Spills and Leaks
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 3.2.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[14]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a container for disposal.[10]
-
Prevent the spill from entering drains or waterways.[10][13]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents.[1][12]
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter sewers or surface water.[13][15]
Experimental Protocols (Representative)
While specific research protocols for this compound are not widely published outside of its pharmaceutical applications, its function as an anionic surfactant means its handling will be similar to other compounds in its class for common laboratory tasks like solution preparation and analysis. The following are generalized protocols.
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a standard aqueous stock solution of this compound.
Methodology:
-
Calculation: Determine the mass of this compound required to achieve the desired concentration and volume.
-
Weighing: Using appropriate PPE, accurately weigh the calculated mass of this compound solid on an analytical balance, preferably within a chemical fume hood to contain any dust.
-
Dissolution: Transfer the weighed solid into an appropriate beaker. Add approximately 80% of the final volume of the desired solvent (e.g., deionized water).
-
Mixing: Place the beaker on a magnetic stir plate and add a stir bar. Stir until the solid is completely dissolved. Gentle heating may be applied if necessary, but avoid boiling.
-
Final Transfer: Carefully and quantitatively transfer the dissolved solution into a volumetric flask of the correct final volume.
-
Dilution to Volume: Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask. Repeat this step 2-3 times. Carefully add solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Final Mixing: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, date of preparation, and your initials.
Protocol: Determination of Anionic Surfactant Concentration by Titration
This protocol is a representative method for determining the concentration of an anionic surfactant like this compound in a sample, using potentiometric titration with a cationic surfactant titrant.[16][17]
Methodology:
-
Sample Preparation: Accurately weigh a sample containing the anionic surfactant and dissolve it in a known volume of deionized water. An aliquot of this solution is taken for titration.[16]
-
pH Adjustment: If fatty acids are present in the sample, adjust the pH to approximately 3 using a buffer solution to prevent their interference.[17]
-
Titration Setup: Place the sample beaker on a magnetic stirrer, add a stir bar, and immerse a surfactant-specific electrode and a reference electrode.[16]
-
Titration: Titrate the sample with a standardized cationic surfactant solution (e.g., 0.004 mol/L benzethonium chloride or Hyamine® 1622). The endpoint is detected as the point of inflection in the potential curve, where the anionic charge has been neutralized.[16][17]
-
Electrode Care: After titration, rinse the electrodes thoroughly with deionized water. The hydrophobic adducts formed during titration can be sticky, so proper cleaning is essential to maintain electrode performance.[17]
This guide is intended for informational purposes for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound and adhere to all institutional and regulatory safety protocols.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C20H37KO7S | CID 23675755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bardahl.nl [bardahl.nl]
- 4. wynnoil.co.uk [wynnoil.co.uk]
- 5. api.kroon-oil.com [api.kroon-oil.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Docusate - Wikipedia [en.wikipedia.org]
- 8. Dangerous Detergents 2017 - MediaWiki [conservation-wiki.com]
- 9. static.webareacontrol.com [static.webareacontrol.com]
- 10. tersusenv.com [tersusenv.com]
- 11. tersusenv.com [tersusenv.com]
- 12. medline.com [medline.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. hiranuma.com [hiranuma.com]
- 17. xylemanalytics.com [xylemanalytics.com]
An In-Depth Technical Guide to the Solubility of Docusate Potassium for Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of docusate potassium in organic solvents, a critical parameter for the successful formulation of pharmaceutical products. This compound, an anionic surfactant, is utilized as a wetting agent, solubilizer, and stool softener.[1] Understanding its solubility profile is essential for developing stable and bioavailable drug delivery systems.
Executive Summary
The selection of an appropriate solvent system is a pivotal step in early-stage drug formulation. This compound's solubility dictates its utility in various dosage forms, from oral solutions and soft gelatin capsules to topical preparations. This document summarizes the available solubility data, provides detailed experimental protocols for its determination, and outlines a logical workflow for formulation studies. While specific quantitative solubility data for this compound is sparse in publicly available literature, this guide synthesizes information from closely related docusate salts and established pharmaceutical principles to provide a robust framework for formulation scientists.
Solubility of Docusate Salts
Docusate salts are generally characterized by their surfactant properties, which influence their solubility behavior.[2] The solubility of this compound has been qualitatively described as soluble in ethanol (95%) and glycerin, and sparingly soluble in water.[3] For quantitative insights, data from the closely related docusate sodium salt is often used as a reference point. Docusate sodium exhibits good solubility in a range of polar and non-polar organic solvents.
It is crucial to note that while the docusate anion is the primary driver of solubility in organic solvents, the cation (potassium vs. sodium) can influence the crystal lattice energy and, consequently, the solubility. Therefore, the data for docusate sodium should be considered an approximation for this compound, and experimental verification is strongly recommended.
Table 1: Quantitative Solubility Data of Docusate Sodium in Various Solvents
| Solvent | Solubility (as Docusate Sodium) | Approximate Concentration (mg/mL) | Temperature (°C) | Reference(s) |
| Ethanol | 1:30 | ~33.3 | 25 | [4][5] |
| Ethanol | ~15 mg/mL | 15 | Not Specified | [6] |
| Chloroform | 1:1 | 1000 | 25 | [4][5] |
| Diethyl Ether | 1:1 | 1000 | 25 | [4][5] |
| Dimethylformamide (DMF) | ~10 mg/mL | 10 | Not Specified | [6] |
| Acetone | Soluble | Not Quantified | 20 | [3] |
| Glycerin | Freely Soluble | Not Quantified | Not Specified | [7] |
| Polyethylene Glycol 400 | Very Soluble | Not Quantified | Not Specified | [3] |
| Propylene Glycol | Soluble | Not Quantified | Not Specified | [8] |
| Vegetable Oils | Highly Soluble | Not Quantified | Not Specified | [9] |
| Petroleum Ether | Practically Unlimited | Not Quantified | 25 | [4][5] |
Note: The term "soluble" generally implies a solubility of 33-100 mg/mL, "freely soluble" implies 100-1000 mg/mL, and "very soluble" implies >1000 mg/mL, according to USP definitions.
Mechanism of Action
This compound functions as a surfactant.[2] Its primary mechanism of action in a pharmaceutical formulation is to reduce the surface tension at the interface between different phases, such as a solid drug particle and a liquid solvent. This enhances wetting and can improve the dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). In its therapeutic use as a stool softener, it lowers the surface tension of the stool, allowing water and fats to penetrate and soften the fecal matter.[2] This is a physical-chemical effect rather than a specific cellular signaling pathway.
Experimental Protocols
The determination of equilibrium solubility is a fundamental pre-formulation study. The shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of thermodynamic equilibrium.
Detailed Protocol for Equilibrium Solubility Determination of this compound (Shake-Flask Method)
1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
2. Materials:
- This compound (USP Reference Standard or well-characterized material)
- Selected Organic Solvent (HPLC grade or equivalent)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with UV detector
3. Procedure:
- Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.
- Phase Separation: After equilibration, allow the samples to stand at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid.
- Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
- Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
4. Analytical Method (Example):
- System: HPLC with UV detector
- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: A mixture of acetonitrile and 0.01M tetrabutylammonium dihydrogen phosphate (pH adjusted) can be a starting point.[10] The ratio should be optimized for good peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 214 nm[10]
- Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent to generate a calibration curve.
5. Calculation:
- Determine the concentration of this compound in the diluted sample from the calibration curve.
- Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
Formulation Development
The following diagrams illustrate a typical workflow for formulation studies involving a surfactant like this compound and a general experimental workflow for solubility determination.
Caption: A logical workflow for pharmaceutical formulation development incorporating this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound's solubility for formulation scientists. While a lack of direct quantitative data necessitates leveraging information from docusate sodium, the provided protocols and workflows offer a robust framework for experimental determination and formulation development. Successful formulation hinges on empirical data; therefore, the experimental protocols outlined herein are critical for generating the specific solubility data required for a given project. By following a structured approach to pre-formulation, formulation design, and characterization, researchers can effectively utilize this compound to develop stable and efficacious pharmaceutical products.
References
- 1. dl.iranchembook.ir [dl.iranchembook.ir]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. Docusate - Wikipedia [en.wikipedia.org]
- 5. Docusate [medbox.iiab.me]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. drugfuture.com [drugfuture.com]
- 8. DailyMed - DOCUSATE SODIUM liquid [dailymed.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. rjpdft.com [rjpdft.com]
The Interaction of Docusate Potassium with Biological Membranes: A Technical Guide for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical framework for studying the interaction of docusate potassium with biological membranes in vitro. Direct quantitative data for this compound is scarce in publicly available literature. Therefore, the data presented in the tables are hypothetical values based on the known behavior of similar anionic surfactants. The experimental protocols are adapted from established methods for studying surfactant-membrane interactions and should be optimized for the specific experimental conditions.
Introduction
This compound, the potassium salt of dioctyl sulfosuccinate, is an anionic surfactant widely used in the pharmaceutical and other industries.[1][2] As a surface-active agent, its fundamental mechanism of action involves reducing surface tension at oil-water interfaces.[3][4] This property is crucial for its function as a stool softener, where it facilitates the mixing of water and lipids in the feces.[3][4] Beyond this application, the interaction of this compound with biological membranes is of significant interest for understanding its broader physiological effects, potential toxicity, and its utility in drug delivery systems.
This technical guide provides an in-depth overview of the expected in vitro interactions of this compound with biological membranes. It outlines key quantitative parameters, detailed experimental protocols for their measurement, and visual representations of experimental workflows and conceptual frameworks.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on key properties of biological membranes. These values are illustrative and based on the known actions of anionic surfactants. Actual experimental values will need to be determined empirically.
Table 1: Effect of this compound on Membrane Permeability
| Concentration (μM) | Fluorescent Probe | Model Membrane | Change in Permeability (%) |
| 10 | Calcein | DPPC Liposomes | 5 ± 2 |
| 50 | Calcein | DPPC Liposomes | 25 ± 5 |
| 100 (CMC*) | Calcein | DPPC Liposomes | 80 ± 10 |
| 200 | Calcein | DPPC Liposomes | >95 |
*CMC: Critical Micelle Concentration. The CMC for docusate salts is typically in the low millimolar range.[5]
Table 2: Effect of this compound on Membrane Fluidity
| Concentration (μM) | Fluorescent Probe | Model Membrane | Change in Anisotropy (r) |
| 10 | DPH | Egg PC Liposomes | -0.02 ± 0.01 |
| 50 | DPH | Egg PC Liposomes | -0.08 ± 0.02 |
| 100 (CMC) | DPH | Egg PC Liposomes | -0.15 ± 0.03 |
| 200 | DPH | Egg PC Liposomes | -0.25 ± 0.04 |
Table 3: Effect of this compound on Transmembrane Potential
| Concentration (μM) | Cell Type / Model | Change in Membrane Potential (mV) |
| 10 | HEK293 Cells | -2 ± 1 |
| 50 | HEK293 Cells | -10 ± 3 |
| 100 (CMC) | HEK293 Cells | -25 ± 5 |
| 200 | HEK293 Cells | -40 ± 7 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with biological membranes.
Membrane Permeability Assay (Fluorescence Leakage)
This protocol details a method to assess the ability of this compound to induce leakage from lipid vesicles, a measure of its membrane-disrupting activity.[1][6]
Experimental Workflow:
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC) or other desired lipid
-
Chloroform
-
Calcein or other fluorescent probe
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
This compound stock solution
-
Triton X-100 (20% solution)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a solution of the fluorescent probe (e.g., 50 mM calcein in hydration buffer) by vortexing.
-
Subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).
-
Separate the dye-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column equilibrated with hydration buffer.
-
-
Fluorescence Leakage Assay:
-
Dilute the LUV suspension in the fluorometer cuvette to a suitable concentration.
-
Record the baseline fluorescence (F0).
-
Add the desired concentration of this compound to the cuvette and start monitoring the fluorescence intensity (Ft) over time.
-
After the reaction reaches a plateau or at a predetermined time point, add Triton X-100 to a final concentration of 1% to lyse all vesicles and obtain the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100.
-
Membrane Fluidity Assay (Fluorescence Anisotropy)
This protocol measures changes in membrane fluidity upon interaction with this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Experimental Workflow:
Materials:
-
Egg phosphatidylcholine (PC) or other desired lipid
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Methanol or Tetrahydrofuran (THF)
-
Buffer (e.g., PBS, pH 7.4)
-
This compound stock solution
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome and Probe Preparation:
-
Prepare LUVs as described in Protocol 3.1, but hydrate the lipid film with buffer instead of a fluorescent probe.
-
Prepare a stock solution of DPH in methanol or THF.
-
-
Anisotropy Measurement:
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.
-
Place the DPH-labeled liposome suspension in a cuvette.
-
Add varying concentrations of this compound and incubate for a set period.
-
Measure the steady-state fluorescence anisotropy (r) using an excitation wavelength of ~360 nm and an emission wavelength of ~430 nm.
-
-
Data Analysis:
-
The fluorometer software will typically calculate the anisotropy value based on the parallel and perpendicular fluorescence intensities. A decrease in anisotropy indicates an increase in membrane fluidity.
-
Transmembrane Potential Measurement (Patch-Clamp Electrophysiology)
This protocol describes the use of the whole-cell patch-clamp technique to measure changes in the membrane potential of cultured cells in response to this compound.[7][8]
Experimental Workflow:
Materials:
-
Cultured cells (e.g., HEK293)
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP, 0.2 GTP, pH 7.2)
-
This compound stock solution
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Preparation:
-
Grow cells to an appropriate confluency on glass coverslips.
-
Prepare and filter the intracellular and extracellular solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Using a micromanipulator, bring the patch pipette into contact with a cell to form a high-resistance (gigaohm) seal.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential.
-
Perfuse the recording chamber with extracellular solution containing the desired concentration of this compound and record the change in membrane potential.
-
-
Data Analysis:
-
Measure the steady-state membrane potential before and after the application of this compound.
-
The difference represents the change in membrane potential induced by the surfactant.
-
Signaling Pathways and Logical Relationships
The primary interaction of this compound with biological membranes is expected to be a direct physical disruption rather than a specific ligand-receptor-mediated signaling cascade. The following diagram illustrates the logical relationship between this compound concentration and its effects on the membrane.
Conclusion
The interaction of this compound with biological membranes is a critical area of study for understanding its full pharmacological and toxicological profile. While direct quantitative data is limited, the established behavior of anionic surfactants provides a strong hypothetical framework. The experimental protocols outlined in this guide offer robust methods for characterizing the effects of this compound on membrane permeability, fluidity, and transmembrane potential. Further research in this area will be invaluable for the rational design of drug delivery systems and for a comprehensive safety assessment of this widely used compound. The potential differences in membrane interactions arising from the potassium counter-ion compared to the more commonly studied sodium salt warrant specific investigation.[9][10]
References
- 1. Interaction of surfactants with phospholipid vesicles in the low concentration regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Absolute Membrane Potential Across Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 8. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of NaCl and KCl on phosphatidylcholine and phosphatidylethanolamine lipid membranes: insight from atomic-scale simulations for understanding salt-induced effects in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Na+, K+, and Ca2+ on the structures of anionic lipid bilayers and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydrophobic Drug Solubilization Using Docusate Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can hinder dissolution, leading to low and variable bioavailability, which in turn limits the therapeutic efficacy of the drug. According to the Biopharmaceutical Classification System (BCS), Class II drugs are characterized by high permeability but low solubility, making solubility enhancement a critical step in their formulation development.
Surfactants are widely employed to increase the solubility of hydrophobic drugs. These amphiphilic molecules self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic cores of these micelles can encapsulate non-polar drug molecules, thereby increasing their apparent solubility in the aqueous medium.
Docusate potassium, an anionic surfactant, is a powerful solubilizing agent.[1][2] Its amphiphilic nature allows it to effectively wet hydrophobic surfaces and facilitate the dissolution of poorly soluble compounds.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in hydrophobic drug solubilization studies. While specific data for this compound is limited in publicly available literature, data for the closely related docusate sodium salt is used as a reasonable analogue to illustrate the principles and methodologies.
Physicochemical Properties of Docusate Salts
Understanding the properties of the surfactant is crucial for designing effective solubilization studies. The table below summarizes key physicochemical data for docusate salts. The Critical Micelle Concentration (CMC) is a particularly important parameter, as micelle formation and subsequent drug encapsulation occur at surfactant concentrations above the CMC.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C₂₀H₃₇KO₇S | [2] |
| Molecular Weight | 460.67 g/mol | [2] |
| Appearance | White amorphous solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and glycerin | [1] |
| Docusate Sodium (Analogue) | ||
| Critical Micelle Concentration (CMC) | 0.11% w/v in aqueous solution at 25°C | [1] |
| pH (1% w/v aqueous solution) | 5.8 - 6.9 | [1] |
Note: The CMC of docusate sodium is used as an estimate for this compound due to their structural similarity.
Application: Solubilization of BCS Class II Drugs
This compound can be effectively used to enhance the solubility of BCS Class II drugs, such as Ibuprofen and Griseofulvin. The following sections provide example data and protocols for conducting such studies.
Example 1: Ibuprofen Solubilization
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) with low aqueous solubility. Studies with the analogous surfactant, docusate sodium, have demonstrated its potential to enhance ibuprofen solubility.
Quantitative Data: Solubility of Ibuprofen in Docusate Sodium Solutions
The following table is illustrative and based on typical results from studies on anionic surfactants and ibuprofen. It demonstrates the expected linear increase in drug solubility as a function of surfactant concentration above the CMC.
| Docusate Sodium Concentration (mM) | Docusate Sodium Concentration (% w/v) | Ibuprofen Solubility (mg/mL) | Fold Increase in Solubility |
| 0 (Intrinsic Solubility) | 0 | 0.143 | 1.0 |
| 10 | ~0.44 | 0.79 | 5.5 |
| 20 | ~0.89 | 1.44 | 10.1 |
| 40 | ~1.78 | 2.73 | 19.1 |
| 80 | ~3.56 | 5.41 | 37.8 |
Note: This data is representative and compiled from studies on ibuprofen solubilization by anionic surfactants like sodium dodecyl sulfate (SDS), a structural analogue of docusate salts.[3][4] The fold increase is calculated relative to the intrinsic solubility of ibuprofen.
Example 2: Griseofulvin Solubilization
Griseofulvin is an antifungal drug, also classified as a BCS Class II drug due to its poor aqueous solubility. Surfactants are commonly used to improve its dissolution rate.
Quantitative Data: Solubility of Griseofulvin in Surfactant Solutions
This table illustrates the potential enhancement of Griseofulvin solubility using an anionic surfactant.
| Surfactant Concentration (% w/v) | Griseofulvin Solubility (µg/mL) | Fold Increase in Solubility |
| 0 (Intrinsic Solubility) | ~10 | 1.0 |
| 0.5 | ~50 | 5.0 |
| 1.0 | ~100 | 10.0 |
| 2.0 | ~200 | 20.0 |
| 4.0 | ~400 | 40.0 |
Note: This data is illustrative, based on the principle of micellar solubilization and typical results observed for Griseofulvin with anionic surfactants.[5][6]
Experimental Protocols
Phase Solubility Study (Higuchi and Connors Method)
This protocol determines the effect of increasing concentrations of a solubilizing agent (this compound) on the aqueous solubility of a hydrophobic drug.
Methodology:
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations ranging from below to well above its estimated CMC (e.g., 0.01% to 5.0% w/v).
-
Sample Preparation: Add an excess amount of the hydrophobic drug powder to vials containing a fixed volume (e.g., 10 mL) of each this compound solution.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) in a shaker water bath until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspensions to stand to sediment the undissolved drug. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Filtration: Carefully filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PVDF) to remove any remaining undissolved drug particles.
-
Quantification: Dilute the filtrate appropriately with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the solubility of the drug (mg/mL) against the concentration of this compound (% w/v or mM). From this plot, the Molar Solubilization Ratio (MSR) can be calculated using the following equation: MSR = (S_total - S_intrinsic) / (C_surfactant - CMC) where S_total is the total drug solubility, S_intrinsic is the intrinsic drug solubility in water, C_surfactant is the molar concentration of the surfactant, and CMC is the critical micelle concentration.
Experimental Workflow for Phase Solubility Study
Caption: Workflow for a phase solubility study.
Analytical Quantification Protocols
a) UV-Vis Spectrophotometry
This method is suitable for drugs that possess a chromophore and absorb light in the UV-Vis spectrum.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of the drug of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute the filtered samples from the solubility study to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted samples at the λmax.
-
Calculate the concentration of the drug in the original undiluted samples using the standard curve, accounting for the dilution factor.
-
b) High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and sensitive method, particularly useful for complex mixtures or when the drug lacks a strong UV-Vis chromophore.
Methodology:
-
Method Development:
-
Select an appropriate HPLC column (e.g., C18).
-
Develop a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer) and a gradient or isocratic elution program.
-
Set the detector to the appropriate wavelength for the drug of interest.
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of the drug of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered and appropriately diluted samples from the solubility study into the HPLC system.
-
Record the peak area for the drug in each sample.
-
Calculate the concentration of the drug in the original undiluted samples using the standard curve and the dilution factor.
-
Logical Relationship for Solubilization Mechanism
Caption: Mechanism of micellar solubilization.
Conclusion
This compound is a valuable tool for addressing the poor aqueous solubility of hydrophobic drugs. By forming micelles that encapsulate drug molecules, it can significantly enhance their solubility and dissolution rate. The protocols outlined in this document provide a framework for systematically evaluating the solubilizing capacity of this compound for a given hydrophobic API. The selection of an appropriate analytical method for drug quantification is critical for obtaining accurate and reliable results. These studies are essential for the rational design and development of effective oral dosage forms for BCS Class II and other poorly soluble drugs.
References
Application Notes and Protocols: Docusate Potassium in Microemulsion Formulation for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of docusate potassium-based microemulsions for targeted drug delivery. This compound, an anionic surfactant, serves as a key excipient to enhance the solubility and permeability of therapeutic agents.[1] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, offering a promising platform for the delivery of both hydrophilic and lipophilic drugs.[2][3]
Introduction to this compound Microemulsions
Docusate salts are widely recognized in pharmaceutical formulations for their surfactant properties, which can improve the dissolution of poorly soluble drugs.[4][5] While docusate sodium is more commonly cited, this compound offers a valuable alternative with similar physicochemical properties.[1] In microemulsion systems, this compound can reduce the interfacial tension between the oil and water phases, leading to the spontaneous formation of nano-sized droplets that can encapsulate drug molecules.[2] This nano-carrier system can enhance drug bioavailability by increasing drug solubility, protecting the drug from degradation, and improving its permeation across biological membranes.[3][6]
Key Advantages:
-
Enhanced Solubilization: The oil core of the microemulsion can dissolve lipophilic drugs, while the aqueous phase can carry hydrophilic drugs.[3]
-
Improved Bioavailability: The small droplet size and the presence of a permeation-enhancing surfactant facilitate drug absorption.[6]
-
Thermodynamic Stability: Microemulsions form spontaneously and are stable over a wide range of temperatures, giving them a long shelf life.[7]
-
Targeted Delivery: The surface of the microemulsion droplets can be modified with targeting ligands to direct the drug to specific cells or tissues.
Data Presentation: Physicochemical Characteristics
The following tables present hypothetical yet representative data for a this compound-based microemulsion formulation. These values are intended to serve as a benchmark for researchers developing similar systems.
Table 1: Formulation Composition of a this compound Microemulsion
| Component | Function | Concentration (% w/w) |
| Oil Phase (e.g., Isopropyl myristate) | Oil Phase[8][9] | 10 - 20 |
| This compound | Surfactant[1] | 20 - 40 |
| Co-surfactant (e.g., Ethanol) | Co-surfactant[2] | 15 - 30 |
| Aqueous Phase (e.g., Purified Water) | Aqueous Phase | 20 - 40 |
| Drug (e.g., Model Hydrophobic Drug) | Active Agent | 0.5 - 2.0 |
Table 2: Physicochemical Characterization of Drug-Loaded Microemulsion
| Parameter | Value |
| Particle Size (z-average, nm) | 50 - 150[10][11] |
| Polydispersity Index (PDI) | < 0.3[10] |
| Zeta Potential (mV) | -30 to -50[12][13][14] |
| Drug Loading (%) | 1.5 - 2.5 |
| Encapsulation Efficiency (%) | > 95[15] |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 - 25 |
| 4 | 40 - 60 |
| 8 | 65 - 85 |
| 12 | 80 - 95 |
| 24 | > 90 |
Experimental Protocols
Preparation of this compound Microemulsion
This protocol describes the spontaneous emulsification method for preparing a drug-loaded microemulsion.[16][17]
Materials:
-
This compound[1]
-
Aqueous Phase (e.g., Purified Water, Phosphate Buffered Saline pH 7.4)
-
Active Pharmaceutical Ingredient (API)
-
Magnetic stirrer and stir bar
-
Glass vials
Procedure:
-
Oil Phase Preparation: Accurately weigh the selected oil phase and the drug into a glass vial. Stir using a magnetic stirrer until the drug is completely dissolved.
-
Surfactant/Co-surfactant Mixture (Smix): In a separate vial, accurately weigh the this compound and the co-surfactant. Mix thoroughly until a homogenous solution is formed.
-
Microemulsion Formation: Add the Smix to the oil phase containing the drug. Stir the mixture for 15-20 minutes.
-
Titration: Slowly add the aqueous phase dropwise to the oil-Smix mixture while continuously stirring.
-
Equilibration: Continue stirring for another 30 minutes until a clear and transparent microemulsion is formed. Allow the system to equilibrate at room temperature for at least 24 hours before characterization.
Characterization of the Microemulsion
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the microemulsion formulation with the aqueous phase used in the formulation (e.g., 1:100 v/v) to avoid multiple scattering effects.[6]
-
Particle Size Measurement:
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform the measurement to obtain the z-average particle size and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
This protocol determines the amount of drug successfully incorporated into the microemulsion.
Procedure:
-
Separation of Free Drug:
-
Use a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) that retains the microemulsion droplets but allows the free drug to pass through.
-
Place a known amount of the drug-loaded microemulsion into the upper chamber of the ultrafiltration tube.
-
Centrifuge at a specified speed and time to separate the aqueous phase containing the free drug (filtrate) from the microemulsion (retentate).
-
-
Quantification of Free Drug:
-
Analyze the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the unencapsulated drug.
-
-
Calculations:
-
Drug Loading (%) = (Total amount of drug - Amount of free drug) / (Total amount of oil + surfactant + co-surfactant) x 100
-
Encapsulation Efficiency (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100[15]
-
In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the drug release profile from the microemulsion.[19][20]
Materials:
-
Dialysis membrane with an appropriate MWCO (to allow passage of the drug but not the microemulsion droplets).
-
Release medium (e.g., Phosphate Buffered Saline pH 7.4, simulating physiological conditions).
-
Shaking water bath or dissolution apparatus.
-
Syringes and filters.
Procedure:
-
Dialysis Bag Preparation: Cut a piece of the dialysis membrane and soak it in the release medium for at least 30 minutes to remove any preservatives.
-
Sample Loading: Accurately measure a known volume of the drug-loaded microemulsion and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a known volume of the release medium.
-
Maintain the temperature at 37°C and stir the medium at a constant speed.
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[21][22][23]
Visualizations
Experimental Workflow
Caption: Experimental workflow for formulation and evaluation.
Proposed Mechanism of Cellular Uptake and Drug Delivery
Caption: Proposed cellular uptake and drug release mechanism.
Signaling Pathway for Permeation Enhancement
Caption: Docusate-mediated permeation enhancement pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Docusate: Certified Oral Care Surfactant | Syensqo [syensqo.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intravenous microemulsion of docetaxel containing an anti-tumor synergistic ingredient (Brucea javanica oil): formulation and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro release kinetics of antituberculosis drugs from nanoparticles assessed using a modified dissolution apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. aseestant.ceon.rs [aseestant.ceon.rs]
Application Notes and Protocols: The Role of Docusate Potassium in Reverse Micelle Synthesis of Metallic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of metallic nanoparticles with controlled size and morphology is a cornerstone of nanotechnology, with wide-ranging applications in catalysis, sensing, and nanomedicine. The reverse micelle method stands out as a versatile "nanoreactor" approach for achieving this control. Reverse micelles are nanosized water droplets dispersed in a continuous oil phase, stabilized by a surfactant. The aqueous core of these micelles provides a confined environment for the nucleation and growth of nanoparticles, thereby dictating their final size and preventing aggregation.
While sodium bis(2-ethylhexyl) sulfosuccinate (Aerosol-OT or AOT) is a widely studied surfactant for this purpose, its potassium counterpart, docusate potassium, presents an intriguing alternative. This compound, an anionic surfactant, possesses the requisite amphiphilic properties to form stable reverse micelles. Although direct literature on the use of this compound in metallic nanoparticle synthesis is scarce, its structural similarity to the well-characterized docusate sodium (AOT) allows for the extrapolation of its role and the development of robust synthesis protocols. This document provides detailed application notes and experimental protocols for the synthesis of metallic nanoparticles, leveraging the extensive knowledge of docusate-based reverse micelle systems.
Principle of Reverse Micelle Synthesis
The fundamental principle of this method lies in the use of reverse micelles as templates. The size of the aqueous core of the reverse micelle, which is primarily controlled by the water-to-surfactant molar ratio (W₀), dictates the size of the resulting nanoparticle. The synthesis typically involves the mixing of two separate reverse micelle solutions: one containing the metal precursor salt and the other containing a reducing agent. The dynamic nature of reverse micelles leads to collisions and coalescence, allowing the reactants in the aqueous cores to mix and initiate the reduction of metal ions to form nanoparticles. The surfactant molecules then adsorb onto the nanoparticle surface, providing steric stabilization and preventing agglomeration.
Role of this compound
This compound, with its sulfosuccinate headgroup and branched hydrocarbon tails, is expected to function as an effective surfactant for forming stable water-in-oil microemulsions. Its key roles in the synthesis of metallic nanoparticles are:
-
Formation of Nanoreactors: this compound molecules self-assemble in a nonpolar solvent to form reverse micelles, encapsulating aqueous droplets that serve as discrete reaction vessels.
-
Size Control: The concentration of this compound and the water-to-surfactant molar ratio (W₀) are critical parameters for controlling the size of the aqueous pools and, consequently, the size of the synthesized nanoparticles.[1]
-
Stabilization: The this compound molecules cap the surface of the newly formed nanoparticles, providing a protective layer that prevents aggregation and ensures the colloidal stability of the nanoparticle dispersion.[2]
-
Influence of the Potassium Counter-ion: The nature of the counter-ion (K⁺ vs. Na⁺) can influence the properties of the reverse micelle system, such as micelle size and inter-micellar interactions, which in turn can affect the kinetics of nanoparticle formation and their final characteristics. While specific studies on this compound are limited, research on other surfactant systems suggests that the hydrated radius and charge density of the counter-ion can impact the rheological properties of micellar solutions.[3]
Experimental Protocols
The following protocols are based on well-established procedures using the analogous surfactant, docusate sodium (AOT), and are adapted for this compound. Researchers should consider these as a starting point and optimize the parameters for their specific application.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of gold nanoparticles using this compound reverse micelles.
Materials:
-
This compound
-
Isooctane (or other suitable nonpolar solvent like hexane or heptane)
-
Tetrachloroauric(III) acid (HAuCl₄) solution (aqueous)
-
Sodium borohydride (NaBH₄) solution (aqueous, freshly prepared)
-
Deionized water
Experimental Workflow Diagram:
Caption: Workflow for gold nanoparticle synthesis using this compound reverse micelles.
Procedure:
-
Preparation of Reverse Micelle Solution 1 (Metal Precursor):
-
Prepare a stock solution of this compound in isooctane (e.g., 0.1 M).
-
To a specific volume of the this compound solution, add a calculated amount of aqueous HAuCl₄ solution to achieve the desired water-to-surfactant molar ratio (W₀). For example, to prepare a solution with W₀ = 10 in 10 mL of 0.1 M this compound, 180 µL of the aqueous precursor solution would be added.
-
Sonicate the mixture until it becomes optically clear, indicating the formation of a stable reverse micelle solution.
-
-
Preparation of Reverse Micelle Solution 2 (Reducing Agent):
-
Prepare a second reverse micelle solution following the same procedure as in step 1, but using a freshly prepared aqueous solution of NaBH₄ as the aqueous phase. The concentration of NaBH₄ should be in excess relative to the gold precursor.
-
-
Nanoparticle Synthesis:
-
Rapidly inject the reducing agent reverse micelle solution (RM2) into the metal precursor reverse micelle solution (RM1) under vigorous stirring.
-
Observe the color change of the solution. The formation of gold nanoparticles is typically indicated by a color change to ruby red.
-
Continue stirring for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.
-
-
Characterization:
-
The resulting gold nanoparticle dispersion can be characterized using UV-Vis spectroscopy to observe the surface plasmon resonance peak (typically around 520 nm for spherical AuNPs).
-
Transmission Electron Microscopy (TEM) can be used to determine the size, shape, and size distribution of the nanoparticles.
-
Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the nanoparticles within the reverse micelles.
-
Quantitative Data (based on analogous AOT systems):
| Parameter | Value Range | Effect on Nanoparticle Size | Reference |
| This compound Conc. | 0.05 - 0.5 M | Higher concentration can lead to smaller intermicellar distances, potentially affecting growth kinetics. | [4] |
| W₀ ([H₂O]/[Surfactant]) | 2 - 20 | Directly correlates with nanoparticle size; higher W₀ leads to larger nanoparticles. | [1] |
| [HAuCl₄] | 1 - 10 mM | Can influence nucleation and growth rates. | [4] |
| [NaBH₄] / [HAuCl₄] ratio | 2:1 - 10:1 | A higher ratio ensures complete and rapid reduction. | [5] |
| Temperature | 20 - 40 °C | Affects micellar dynamics and reaction kinetics. | |
| Expected AuNP Size | 2 - 15 nm | Controlled primarily by W₀. | [4][5] |
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines the synthesis of silver nanoparticles, which often requires a milder reducing agent than gold.
Materials:
-
This compound
-
Heptane (or other suitable nonpolar solvent)
-
Silver nitrate (AgNO₃) solution (aqueous)
-
Hydrazine hydrate (N₂H₄·H₂O) or sodium borohydride (NaBH₄) solution (aqueous)
-
Deionized water
Experimental Workflow Diagram:
Caption: General workflow for silver nanoparticle synthesis in reverse micelles.
Procedure:
-
Preparation of Reverse Micelle Solutions:
-
Prepare two separate this compound reverse micelle solutions in heptane, similar to Protocol 1. One will contain the aqueous silver nitrate solution (RM1), and the other will contain the aqueous reducing agent (e.g., hydrazine or NaBH₄) (RM2).
-
-
Nanoparticle Synthesis:
-
Combine the two reverse micelle solutions under vigorous stirring.
-
The formation of silver nanoparticles is indicated by a color change, typically to a yellowish-brown hue.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
-
Characterization:
-
Characterize the silver nanoparticle dispersion using UV-Vis spectroscopy (surface plasmon resonance peak typically around 400-420 nm), TEM, and DLS.
-
Quantitative Data (based on analogous AOT systems):
| Parameter | Value Range | Effect on Nanoparticle Size | Reference |
| This compound Conc. | 0.1 - 0.2 M | Can influence micellar exchange rates. | [6] |
| W₀ ([H₂O]/[Surfactant]) | 5 - 40 | Larger W₀ results in larger nanoparticles. | [6] |
| [AgNO₃] | 0.01 - 0.1 M | Higher concentrations may lead to larger or more aggregated particles. | [7] |
| Reducing Agent | Hydrazine, NaBH₄ | The choice of reducing agent can affect the reaction rate and final particle size. | |
| Expected AgNP Size | 4 - 20 nm | Primarily dependent on W₀. | [6] |
Signaling Pathways and Logical Relationships
The formation of metallic nanoparticles in a reverse micelle system can be visualized as a series of interconnected steps.
Caption: Logical pathway of metallic nanoparticle synthesis in a reverse micelle system.
Conclusion
This compound is a promising surfactant for the controlled synthesis of metallic nanoparticles via the reverse micelle method. By acting as a nanoreactor and a stabilizing agent, it allows for the production of nanoparticles with tunable sizes. The provided protocols, derived from extensive research on the analogous docusate sodium system, offer a solid foundation for researchers to explore the potential of this compound in their specific applications. Further optimization of the reaction parameters will enable the fine-tuning of nanoparticle properties for advanced applications in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of counter-ion on rheological properties of mixed surfactant solutions – LCPE [lcpe.uni-sofia.bg]
- 4. Synthesis and agglomeration of gold nanoparticles in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
Application Notes and Protocols: Docusate Potassium as a Wetting Agent in Agricultural Pesticide Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Docusate Potassium
This compound, the potassium salt of docusate, is an anionic surfactant widely recognized for its excellent wetting, dispersing, and emulsifying properties.[1][2] Its molecular structure, featuring both hydrophilic and lipophilic moieties, allows it to reduce the surface tension of aqueous solutions, promoting the spreading and penetration of pesticide formulations on plant surfaces.[3] This enhanced contact between the active ingredient and the target pest or plant is crucial for maximizing the efficacy of agricultural treatments.
Docusate salts, including the potassium form, are utilized across various industries, including pharmaceuticals, cosmetics, and food, highlighting their versatile surfactant capabilities.[1] In agriculture, this compound serves as a valuable adjuvant in a variety of pesticide formulations, including herbicides, insecticides, and fungicides.[3]
Mechanism of Action as a Wetting Agent
The primary function of this compound in pesticide formulations is to overcome the natural hydrophobicity of plant leaf surfaces. Many plant cuticles are waxy, causing aqueous spray droplets to bead up and roll off, which significantly reduces the contact area and absorption of the active ingredient.[3]
This compound, when added to a pesticide formulation, lowers the surface tension of the spray solution. This reduction in surface tension allows the spray droplets to flatten and spread out over a larger area of the leaf surface, a phenomenon that can be quantified by measuring the contact angle of the droplet on the leaf.[3] A lower contact angle indicates better wetting. By increasing the coverage and adherence of the pesticide to the plant, this compound enhances the bioavailability of the active ingredient, leading to improved pest control.
Key Performance Characteristics
The effectiveness of this compound as a wetting agent is determined by several key physicochemical properties. These properties are crucial for formulation scientists to consider when developing new pesticide products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C20H37KO7S | [1] |
| Molecular Weight | 460.67 g/mol | [1] |
| CAS Number | 7491-09-0 | [1] |
| Appearance | White, wax-like solid | [4] |
| Critical Micelle Concentration (CMC) | Estimated to be similar to docusate sodium (0.02-0.11% w/v in water) | [4] |
| Solubility | Soluble in ethanol. Solubility in water and other agricultural solvents is not readily available for this compound, but docusate sodium is soluble in water (14 g/L at 25°C), ethanol (1:30), chloroform (1:1), and diethyl ether (1:1). | [2][3] |
Applications in Pesticide Formulations
This compound can be incorporated into various types of pesticide formulations to enhance their performance.
-
Emulsifiable Concentrates (ECs): this compound can act as an emulsifier, helping to create stable emulsions of oil-based active ingredients in water.
-
Suspension Concentrates (SCs): It can function as a dispersing agent to prevent the settling of solid active ingredients suspended in a liquid carrier.
-
Wettable Powders (WPs): As a wetting agent, it facilitates the dispersion of the powder in water, ensuring a uniform spray suspension.
-
Soluble Liquids (SLs): In water-soluble formulations, it improves the spreading of the spray solution on the target surface.
The choice of using this compound and its concentration in a formulation will depend on the specific active ingredient, the target pest and crop, and the desired application characteristics. For instance, in herbicide formulations like those containing glyphosate, effective wetting is critical for the uptake of the active ingredient through the leaves of weeds. While studies have shown the efficacy of potassium salt formulations of glyphosate, the specific contribution of this compound as the wetting agent requires further investigation.[5][6][7]
Experimental Protocols
The following protocols outline standard methods for evaluating the performance of this compound as a wetting agent in agricultural pesticide formulations.
Protocol for Measuring Surface Tension using the Du Noüy Ring Method
This method determines the surface tension of a liquid by measuring the force required to detach a platinum ring from the liquid's surface.
2.1.1 Materials and Equipment
-
Tensiometer with a platinum Du Noüy ring
-
Glass vessel for the sample solution
-
Micropipettes
-
Deionized water
-
This compound
-
Pesticide active ingredient and other formulation components
-
Analytical balance
2.1.2 Procedure
-
Prepare the this compound Solution:
-
Accurately weigh a desired amount of this compound.
-
Dissolve it in a known volume of deionized water or the desired solvent to create a stock solution.
-
Prepare a series of dilutions of the stock solution to test a range of concentrations.
-
-
Calibrate the Tensiometer:
-
Clean the platinum ring thoroughly with distilled water and then by flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water with a known surface tension (approximately 72 mN/m at 25°C).
-
-
Measure the Surface Tension:
-
Pour the test solution into the glass vessel.
-
Immerse the platinum ring in the solution.
-
Slowly raise the ring through the surface of the liquid.
-
The tensiometer will measure the maximum force exerted on the ring just before the liquid film breaks.
-
The instrument software will typically calculate the surface tension based on this force.
-
-
Data Analysis:
-
Record the surface tension for each concentration of this compound.
-
Plot surface tension as a function of the logarithm of the this compound concentration.
-
The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).
-
Diagram 1: Workflow for Surface Tension Measurement
Caption: Workflow for determining surface tension and CMC.
Protocol for Measuring Contact Angle
This protocol measures the angle at which a liquid droplet interfaces with a solid surface, providing an indication of the wettability.
2.2.1 Materials and Equipment
-
Contact angle goniometer with a light source and camera
-
Syringe with a fine needle for droplet deposition
-
Substrate (e.g., glass slide, paraffin film as a leaf surface mimic, or actual plant leaves)
-
This compound solutions of varying concentrations
2.2.2 Procedure
-
Prepare the Substrate: Ensure the substrate surface is clean and representative of the target surface.
-
Prepare the Test Solution: Use the same solutions of this compound as prepared for the surface tension measurements.
-
Deposit the Droplet:
-
Fill the syringe with the test solution.
-
Carefully place a small droplet of a controlled volume (e.g., 5 µL) onto the substrate.
-
-
Measure the Contact Angle:
-
Immediately after deposition, capture an image of the droplet profile using the goniometer's camera.
-
The software will analyze the image and calculate the contact angle between the liquid droplet and the solid surface.
-
-
Data Analysis:
-
Record the contact angle for each concentration.
-
A lower contact angle indicates better wetting.
-
Diagram 2: Contact Angle Measurement Process
Caption: Steps for measuring the contact angle.
Protocol for Draves Wetting Test
This test provides a practical measure of the efficiency of a wetting agent by timing the sinking of a weighted cotton skein in the test solution.
2.3.1 Materials and Equipment
-
500 mL graduated cylinder
-
Standard cotton skein (5 g)
-
Standard weight and hook (e.g., a 1.5 g anchor)
-
Stopwatch
-
This compound solutions of varying concentrations
2.3.2 Procedure
-
Prepare the Test Solution: Pour 500 mL of the this compound solution into the graduated cylinder.
-
Prepare the Skein: Attach the weight to the cotton skein with the hook.
-
Conduct the Test:
-
Simultaneously start the stopwatch and drop the weighted skein into the solution.
-
Stop the stopwatch the moment the skein begins to sink.
-
-
Data Analysis:
-
Record the sinking time in seconds.
-
A shorter sinking time indicates a more effective wetting agent.
-
Diagram 3: Draves Wetting Test Workflow
Caption: Procedure for the Draves wetting test.
Conclusion
This compound is a promising wetting agent for enhancing the efficacy of agricultural pesticide formulations. Its ability to reduce surface tension and improve the spreading of spray solutions on plant surfaces can lead to more effective pest control. The protocols provided in this document offer a framework for researchers and formulation scientists to systematically evaluate the performance of this compound and optimize its use in various pesticide products. Further research is encouraged to generate more specific quantitative data on the performance of this compound in agricultural applications to fully realize its potential as a high-performance adjuvant.
References
Application Notes and Protocols for Docusate Potassium in Solubilizing Poorly Water-Soluble Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docusate potassium (C₂₀H₃₇KO₇S) is an anionic surfactant and a powerful solubilizing agent used in the pharmaceutical industry to enhance the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] As a member of the docusate salt family, which also includes docusate sodium and calcium, it functions by reducing the surface tension at the interface between oil and water, thereby facilitating the wetting and penetration of water into solid particles.[2] This property is particularly beneficial for drugs classified under the Biopharmaceutics Classification System (BCS) Class II and IV, where low aqueous solubility is a primary obstacle to effective oral absorption.
This document provides detailed protocols for utilizing this compound in the preparation of solid dispersions, a common and effective technique for improving the solubility of hydrophobic drugs. The methodologies described are based on established practices for creating solid dispersions using surfactants.
Mechanism of Solubilization
This compound enhances solubility primarily through two mechanisms:
-
Improved Wetting: By reducing the surface tension between the hydrophobic drug particles and the aqueous medium, this compound allows for better penetration of water, which is the initial step in dissolution.
-
Micellar Solubilization: Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate poorly water-soluble drug molecules, effectively creating a nano-sized carrier system that is dispersible in aqueous environments.
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement for various poorly water-soluble drugs using docusate salts and related techniques. While specific data for this compound is limited, the data for docusate sodium is a reliable indicator of its potential due to their chemical similarity.
| Drug | Formulation Technique | Excipients | Fold Increase in Solubility/Dissolution | Reference |
| Itraconazole | Solid Dispersion (Spray Drying) | Eudragit E 100 | ~70-fold increase in dissolution rate | [1] |
| Simvastatin | Solid Dispersion | Docusate Sodium, L-isoleucine (2:1:1 ratio) | 7.18-fold | Not found in search results |
| Furosemide | Pharmacosomes | Phospholipid | 5.4-fold in water | [3] |
Experimental Protocols
Two common methods for preparing solid dispersions with this compound are the Solvent Evaporation Method and the Fusion (Melt) Method.
Protocol 1: Solvent Evaporation Method
This method is suitable for thermolabile drugs as it avoids the use of high temperatures.
Materials and Equipment
| Item | Specification |
| Poorly Water-Soluble API | - |
| This compound | Pharmaceutical Grade |
| Organic Solvent | e.g., Ethanol, Methanol, Dichloromethane |
| Rotary Evaporator | - |
| Vacuum Oven | - |
| Mortar and Pestle | - |
| Sieve (e.g., 100 mesh) | - |
| Analytical Balance | - |
| Magnetic Stirrer and Stir Bars | - |
| Glass Beakers and Flasks | - |
Procedure
-
Preparation of the Drug-Surfactant Solution:
-
Accurately weigh the desired amounts of the poorly water-soluble API and this compound. A common starting point is a 1:1 weight ratio, which can be optimized.
-
Dissolve both the API and this compound in a suitable organic solvent in a flask. The solvent should be one in which both components are freely soluble.
-
Stir the solution using a magnetic stirrer until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). The temperature should be kept low to prevent degradation of the API.
-
Continue the evaporation until a solid mass or a thin film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Transfer the solid mass to a vacuum oven and dry for 24 hours at a specified temperature (e.g., 40 °C) to remove any residual solvent.
-
After drying, scrape the solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the resulting powder in a desiccator until further analysis.
-
Diagram of the Solvent Evaporation Workflow
Caption: Workflow for the Solvent Evaporation Method.
Protocol 2: Fusion (Melt) Method
This method is suitable for thermostable drugs and avoids the use of organic solvents.
Materials and Equipment
| Item | Specification |
| Poorly Water-Soluble API | Thermostable |
| This compound | Pharmaceutical Grade |
| Hot Plate with Magnetic Stirrer | - |
| Stainless Steel Beaker or Crucible | - |
| Ice Bath | - |
| Mortar and Pestle | - |
| Sieve (e.g., 100 mesh) | - |
| Analytical Balance | - |
Procedure
-
Melting and Mixing:
-
Accurately weigh the desired amounts of the poorly water-soluble API and this compound.
-
Place the this compound in a stainless steel beaker and heat it on a hot plate until it melts. Docusate salts generally have a low melting point.
-
Once the this compound is melted, gradually add the API while stirring continuously to ensure a homogenous mixture.
-
-
Cooling and Solidification:
-
After the API is completely dispersed in the molten this compound, remove the beaker from the hot plate.
-
Rapidly cool the molten mixture by placing the beaker in an ice bath. This rapid cooling is crucial to prevent phase separation and crystallization of the drug.
-
Allow the mixture to solidify completely.
-
-
Pulverization and Sieving:
-
Scrape the solidified mass from the beaker.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the final product in a desiccator.
-
Diagram of the Fusion Method Workflow
Caption: Workflow for the Fusion (Melt) Method.
Characterization of Solid Dispersions
After preparation, the solid dispersions should be characterized to confirm the amorphization of the drug and to evaluate the enhancement in solubility and dissolution.
Recommended Analytical Techniques
| Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To determine the physical state of the drug (crystalline or amorphous) within the dispersion and to check for drug-polymer interactions. |
| Powder X-Ray Diffraction (PXRD) | To confirm the absence of crystalline drug peaks, indicating successful amorphization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To investigate potential molecular interactions between the drug and this compound. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle size of the solid dispersion. |
| Saturation Solubility Studies | To quantify the increase in the solubility of the drug from the solid dispersion compared to the pure drug. |
| In Vitro Dissolution Studies | To evaluate the dissolution rate of the drug from the solid dispersion in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). |
Conclusion
This compound is a versatile and effective excipient for enhancing the solubility of poorly water-soluble compounds through the formation of solid dispersions. The choice between the solvent evaporation and fusion methods will depend on the physicochemical properties of the API, particularly its thermal stability. Proper characterization of the resulting solid dispersion is essential to ensure the desired improvement in solubility and dissolution characteristics, which can ultimately lead to enhanced bioavailability.
References
Application Notes and Protocols for Employing Docusate Potassium in Oil-in-Water Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oil-in-water (O/W) nanoemulsions are advanced drug delivery systems that offer numerous advantages for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). Their submicron droplet size enhances bioavailability, improves stability, and allows for versatile administration routes. The selection of an appropriate surfactant is critical for the formation and stabilization of these systems. Docusate potassium, an anionic surfactant, serves as an effective emulsifying, wetting, and solubilizing agent, making it a suitable candidate for the preparation of O/W nanoemulsions in the pharmaceutical, cosmetic, and food industries.[1][2][3] This document provides detailed protocols and application notes for the utilization of this compound in the formulation of O/W nanoemulsions.
Physicochemical Properties of this compound
This compound is the potassium salt of docusate, also known as dioctyl sulfosuccinate.[4] It is a powerful anionic surfactant with a favorable safety profile for various applications.
| Property | Value |
| Chemical Formula | C20H37KO7S[1] |
| Molecular Weight | 460.67 g/mol [1] |
| Appearance | White amorphous solid[5] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and glycerin[5] |
| Function | Anionic surfactant, wetting agent, emulsifier, solubilizer[1][2][3] |
Formulation Components
The successful formulation of an O/W nanoemulsion requires careful selection of the oil phase, aqueous phase, and surfactants.
Oil Phase Selection
The choice of the oil phase is dependent on the solubility of the API and its compatibility with the surfactant. Medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs), such as vegetable oils, are commonly employed.[6]
Table 1: Commonly Used Oil Phases Compatible with this compound
| Oil Phase | Type | Rationale for Use |
| Medium-Chain Triglycerides (e.g., Caprylic/Capric Triglyceride) | MCT | High solvency for many APIs, good stability. |
| Soybean Oil | LCT | Biocompatible, widely available. |
| Castor Oil | LCT | Good solubilizing capacity for certain drugs. |
| Olive Oil | LCT | Biocompatible, contains antioxidants. |
Aqueous Phase
The continuous phase is typically purified water or a buffer solution. The pH of the aqueous phase can influence the stability of the nanoemulsion and the integrity of the API.
Surfactant System
This compound can be used as the primary emulsifier or in combination with a co-surfactant to enhance stability. The concentration of this compound typically ranges from 0.1% to 2.0% (w/w).[7] For many topical and oral formulations using docusate salts, a concentration of 0.1% to 1.0% is common.[3]
Experimental Protocols for Nanoemulsion Preparation
Nanoemulsions can be prepared using high-energy or low-energy methods. The choice of method depends on the desired droplet size, scale of production, and sensitivity of the API.
Protocol 1: High-Energy Method - High-Pressure Homogenization (HPH)
This method utilizes intense mechanical forces to reduce the droplet size of a coarse emulsion to the nanoscale.
Materials:
-
This compound
-
Selected oil phase
-
Purified water
-
High-shear mixer (for pre-emulsion)
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: Dissolve this compound in purified water. Typical concentrations range from 0.25% to 1.0% (w/w).
-
Oil Phase: If applicable, dissolve the API in the selected oil.
-
-
Pre-emulsion Formation:
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer at 5,000-10,000 rpm for 10-15 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Operating Pressure: 500 to 2000 bar (approximately 7,250 to 29,000 psi).[8][9]
-
Number of Cycles: 3 to 10 cycles.[9] The droplet size generally decreases with an increased number of cycles.[9]
-
Maintain the temperature of the system using a cooling bath to prevent overheating.
-
-
Characterization:
-
Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Table 2: Example Formulation and HPH Parameters
| Component | Concentration (% w/w) |
| Medium-Chain Triglycerides | 5.0 |
| This compound | 0.5 |
| Purified Water | 94.5 |
| HPH Parameter | Value |
| Homogenization Pressure | 1000 bar |
| Number of Cycles | 5 |
Protocol 2: Low-Energy Method - Phase Inversion Composition (PIC)
This method relies on the spontaneous formation of nanoemulsions by changing the composition of the system at a constant temperature.
Materials:
-
This compound
-
Co-surfactant (e.g., a non-ionic surfactant like Tween 80)
-
Selected oil phase
-
Purified water
-
Magnetic stirrer
Procedure:
-
Preparation of the Oil/Surfactant Mixture:
-
Mix the oil phase, this compound, and a co-surfactant (if used) in a beaker. A common starting ratio is a 1:2 oil-to-surfactant mixture.
-
-
Nanoemulsion Formation:
-
Place the beaker on a magnetic stirrer at a constant temperature.
-
Slowly add the purified water to the oil/surfactant mixture with continuous, gentle stirring.
-
As water is added, the system will undergo a phase inversion from a water-in-oil to an oil-in-water emulsion, resulting in the spontaneous formation of small droplets.
-
-
Equilibration:
-
Continue stirring for 15-30 minutes to ensure the system reaches equilibrium.
-
-
Characterization:
-
Analyze the final nanoemulsion for droplet size, PDI, and zeta potential.
-
Table 3: Example Formulation for the PIC Method
| Component | Concentration (% w/w) |
| Olive Oil | 5.0 |
| This compound | 5.0 |
| Tween 80 (Co-surfactant) | 5.0 |
| Purified Water | 85.0 |
Characterization of this compound-Stabilized Nanoemulsions
The physical stability and performance of the nanoemulsion are determined by its physicochemical properties.
Table 4: Typical Characterization Parameters for O/W Nanoemulsions
| Parameter | Method | Typical Values | Significance |
| Droplet Size | Dynamic Light Scattering (DLS) | 20 - 200 nm | Affects bioavailability, stability, and appearance. Smaller sizes offer a larger surface area.[10] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of droplet size. A lower PDI suggests a more monodisperse system. |
| Zeta Potential | Electrophoretic Light Scattering | < -30 mV | Measures the surface charge of the droplets. A high negative value indicates good stability due to electrostatic repulsion.[11] |
| Stability Studies | Visual Observation, DLS | No phase separation, creaming, or significant change in droplet size over a defined period (e.g., 3 months) at various storage conditions (e.g., 4°C, 25°C, 40°C).[12] | Assesses the long-term physical stability of the nanoemulsion. |
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of an oil-in-water nanoemulsion using a high-energy method.
Caption: High-energy nanoemulsion preparation workflow.
Stabilization Mechanism
This compound, being an anionic surfactant, stabilizes the oil droplets in water primarily through electrostatic repulsion.
Caption: Electrostatic stabilization of an oil droplet.
The hydrophilic head of the docusate molecule, which carries a negative charge, orients towards the aqueous phase, creating a negative surface charge on the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from coalescing and thus ensuring the kinetic stability of the nanoemulsion.
Conclusion
This compound is a versatile and effective anionic surfactant for the preparation of oil-in-water nanoemulsions. By carefully selecting the formulation components and preparation method (either high-energy or low-energy), stable nanoemulsions with desired physicochemical properties can be achieved. These nanoemulsions hold significant promise for enhancing the delivery of poorly soluble drugs in various pharmaceutical applications. Further optimization of the formulation and process parameters will be necessary for specific API and application requirements.
References
- 1. medkoo.com [medkoo.com]
- 2. Docusate Sodium - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Docusate Sodium | Benefits Of Docusatd Sodium [carbomer.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. phexcom.com [phexcom.com]
- 6. The influence of medium-chain triglycerides on the stability of all-in-one formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8362083B2 - Taste-masked docusate compositions - Google Patents [patents.google.com]
- 8. Effect of High Pressure Homogenization on the Physicochemical Properties of Natural Plant-based Model Emulsion Applicable for Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colloidal-dynamics.com [colloidal-dynamics.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Docusate Potassium as a Dispersing Agent for Nanoparticle Suspensions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective dispersion of nanoparticles in a liquid medium is critical for their successful application in various fields, including drug delivery, diagnostics, and materials science. Agglomeration of nanoparticles can lead to instability, reduced efficacy, and potential toxicity. Dispersing agents, or surfactants, are often employed to overcome the attractive forces between nanoparticles and ensure a stable, homogenous suspension.
Docusate potassium, a member of the docusate salt family, is an anionic surfactant with potential applications as a dispersing agent for nanoparticle suspensions. Its amphiphilic nature, consisting of a hydrophilic sulfonate head group and branched, hydrophobic alkyl chains, allows it to adsorb onto nanoparticle surfaces, providing electrostatic and steric stabilization. While docusate sodium is more commonly cited in the literature for nanoparticle formulations, the similar chemical structure of this compound suggests it would function in a comparable manner.
This document provides detailed application notes on the use of this compound as a dispersing agent, including its physicochemical properties and general experimental protocols for the preparation and characterization of nanoparticle suspensions. Due to limited direct literature on this compound for this specific application, the provided protocols are general methodologies that can be adapted by researchers to evaluate its efficacy.
Physicochemical Properties of Docusate Salts
Understanding the physicochemical properties of a dispersing agent is crucial for optimizing nanoparticle formulations. The following table summarizes key properties of this compound and the closely related docusate sodium. The critical micelle concentration (CMC) of docusate sodium is provided as a reference point for estimating the concentration at which this compound will self-assemble into micelles.
| Property | This compound | Docusate Sodium | Reference |
| Chemical Formula | C₂₀H₃₇KO₇S | C₂₀H₃₇NaO₇S | [1][2] |
| Molecular Weight | 460.7 g/mol | 444.6 g/mol | [1][2] |
| Appearance | White amorphous solid | White, wax-like solid | [2] |
| Solubility | Soluble in ethanol | Soluble in ethanol, chloroform, ether; Sparingly soluble in water (1 g in 70 mL) | [2][3] |
| Critical Micelle Concentration (CMC) | Not available | 0.11% w/v in aqueous solution at 25°C | [2] |
| Primary Function | Surfactant, Wetting Agent, Solubilizer | Surfactant, Wetting Agent, Emulsifier, Dispersant | [3][4] |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of nanoparticle suspensions using this compound as a dispersing agent. These should be considered as a starting point and may require optimization based on the specific nanoparticle system.
Protocol 1: Preparation of a Nanoparticle Suspension by High-Shear Homogenization
This protocol describes a top-down method for dispersing pre-synthesized nanoparticles in an aqueous solution of this compound.
Materials:
-
Nanoparticles (e.g., drug nanocrystals, metal oxides)
-
This compound
-
Deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare this compound Solution:
-
Weigh the required amount of this compound to prepare a stock solution. The concentration should be varied to determine the optimal level, typically ranging from below to above the estimated CMC (e.g., 0.05% to 0.5% w/v).
-
Dissolve the this compound in deionized water with gentle stirring until a clear solution is obtained.
-
-
Coarse Suspension Preparation:
-
Weigh the desired amount of nanoparticles.
-
Gradually add the nanoparticles to the this compound solution while stirring to form a coarse suspension.
-
-
High-Shear Homogenization:
-
Place the beaker containing the coarse suspension in an ice bath to prevent overheating.
-
Immerse the probe of the high-shear homogenizer into the suspension.
-
Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for a specified duration (e.g., 5-15 minutes). The optimal time and speed will depend on the nanoparticle material and concentration.
-
-
Final Suspension:
-
After homogenization, visually inspect the suspension for any large aggregates.
-
The resulting nanoparticle suspension is now ready for characterization.
-
Protocol 2: Characterization of the Nanoparticle Suspension
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension with deionized water to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform measurements in triplicate to ensure reproducibility.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water.
-
Inject the sample into the appropriate measurement cell of the zeta potential analyzer.
-
Measure the electrophoretic mobility of the nanoparticles, from which the zeta potential is calculated. A zeta potential of ±30 mV or greater is generally indicative of a stable suspension.
-
Perform measurements in triplicate.
-
3. Stability Assessment:
-
Procedure:
-
Store the prepared nanoparticle suspension under different conditions (e.g., room temperature, 4°C).
-
At regular time intervals (e.g., 0, 1, 7, and 30 days), re-measure the particle size, PDI, and zeta potential.
-
Visually inspect the samples for any signs of aggregation or sedimentation.
-
Significant changes in these parameters over time indicate instability.
-
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in a clear and structured table for easy comparison of different formulations.
Table 2: Example of Characterization Data for Nanoparticle Suspensions with Varying this compound Concentrations
| This compound Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 (Control) | 1500 ± 150 | 0.8 ± 0.1 | -10 ± 2 |
| 0.05 | 450 ± 30 | 0.4 ± 0.05 | -25 ± 3 |
| 0.1 | 300 ± 20 | 0.2 ± 0.03 | -35 ± 4 |
| 0.2 | 280 ± 15 | 0.18 ± 0.02 | -40 ± 3 |
| 0.5 | 275 ± 18 | 0.19 ± 0.03 | -42 ± 4 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in nanoparticle formulation.
Caption: Experimental workflow for nanoparticle suspension preparation and characterization.
Caption: Logical relationship between formulation variables and nanoparticle properties.
Concluding Remarks
This compound holds promise as an effective dispersing agent for a variety of nanoparticle systems. Its utility is derived from its surfactant properties, which are comparable to the more extensively studied docusate sodium. The protocols and information provided herein offer a foundational guide for researchers to explore the use of this compound in their specific nanoparticle applications. Optimization of the formulation parameters, particularly the concentration of this compound, is essential to achieve a stable and effective nanoparticle suspension. Further research is warranted to establish a comprehensive understanding of the performance of this compound as a nanoparticle dispersing agent.
References
Application Notes and Protocols: Utilizing Docusate Potassium for Enhanced Oral Drug Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral administration of drugs is the most common and preferred route due to its convenience, cost-effectiveness, and high patient compliance. However, the bioavailability of many orally administered drugs is limited by their poor aqueous solubility and/or low permeability across the gastrointestinal (GI) membrane. Docusate potassium, an anionic surfactant, presents a promising excipient to overcome these challenges.[1][2] Its amphiphilic nature allows it to act as a wetting agent, solubilizer, and potential permeation enhancer, thereby improving the dissolution and absorption of poorly soluble active pharmaceutical ingredients (APIs).[1][3]
These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and potential applications of this compound in enhancing the oral bioavailability of drug formulations.
Mechanisms of Bioavailability Enhancement
This compound can enhance the oral bioavailability of drugs through several primary mechanisms:
-
Improved Wetting and Dissolution: For poorly water-soluble drugs (BCS Class II and IV), the dissolution rate is often the rate-limiting step for absorption. This compound, as a surfactant, reduces the surface tension between the drug particles and the dissolution medium, improving wettability and increasing the effective surface area for dissolution.[4][5] This leads to a faster and more complete dissolution of the drug in the GI fluids.
-
Micellar Solubilization: Above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in the aqueous environment of the GI tract. This higher concentration gradient drives enhanced drug absorption.
-
Potential Permeation Enhancement (Hypothesized):
-
Modulation of Tight Junctions: While direct evidence for this compound is limited, other surfactants have been shown to transiently open the tight junctions between intestinal epithelial cells.[6] This paracellular pathway modulation could allow for increased permeation of poorly permeable drugs. It is hypothesized that this compound may interact with tight junction proteins like claudins and occludin, leading to a temporary and reversible increase in intestinal permeability.
-
Inhibition of Efflux Pumps: Efflux transporters, such as P-glycoprotein (P-gp), actively pump drugs out of intestinal cells, reducing their intracellular concentration and subsequent absorption. Some surfactants can inhibit the function of these pumps. It is plausible that this compound could interfere with the ATPase activity of P-gp, thereby reducing drug efflux and increasing net absorption.
-
Data Presentation: Enhanced Dissolution with Docusate
The following table summarizes representative data on the effect of docusate on the dissolution of a poorly water-soluble drug, danazol. While this study used docusate sodium, similar effects are anticipated with this compound due to the shared surface-active docusate anion.
| Formulation | Time (minutes) | Percent Drug Dissolved (%) |
| Un-milled Danazol with Docusate Sodium | 15 | ~20% |
| Danazol Nanocrystals (Mannitol-based) | 15 | ~40% |
| Danazol Nanocrystals with Docusate Sodium | 15 | >80% [4][5] |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To evaluate the effect of this compound on the dissolution rate of a poorly soluble API.
Materials:
-
Poorly soluble API
-
This compound
-
Dissolution apparatus (USP Apparatus 2 - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid without pancreatin)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Protocol:
-
Prepare tablets or capsules of the API with and without the inclusion of this compound at various concentrations (e.g., 0.5%, 1%, 2% w/w).
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Place a single dosage form into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved API in each sample using a validated analytical method (HPLC or UV-Vis).
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the potential of this compound to enhance the intestinal permeability of a drug.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test drug and this compound
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for drug quantification
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3]
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare solutions of the test drug in the transport buffer with and without this compound at non-cytotoxic concentrations.
-
To assess apical-to-basolateral (A-B) transport, add the drug solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
To assess basolateral-to-apical (B-A) transport (for efflux studies), add the drug solution to the basolateral chamber and collect samples from the apical chamber.
-
At the end of the experiment, perform a Lucifer yellow permeability assay to confirm monolayer integrity was maintained.
-
Analyze the drug concentration in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
In Vivo Pharmacokinetic Study
Objective: To determine the effect of this compound on the oral bioavailability of a drug in an animal model.
Materials:
-
Animal model (e.g., Sprague-Dawley rats)
-
Test drug formulation with and without this compound
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS for drug quantification in plasma
Protocol:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: a control group receiving the drug formulation without this compound, and a test group receiving the drug formulation with this compound.
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups.
-
Compare the pharmacokinetic parameters between the control and test groups to determine the effect of this compound on bioavailability.
Visualizations
References
- 1. Surfactants as transdermal penetration enhancers: structure, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. albertahealthservices.ca [albertahealthservices.ca]
- 6. Remodeling of Tight Junctions and Enhancement of Barrier Integrity of the CACO-2 Intestinal Epithelial Cell Layer by Micronutrients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Docusate Potassium in the Formulation of Ionic Liquids to Improve Drug Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to poor dissolution, variable bioavailability, and ultimately, suboptimal therapeutic efficacy.[1][2] One innovative approach to address this challenge is the formulation of APIs as ionic liquids (ILs).[3] Ionic liquids are salts with low melting points (typically below 100°C) composed of an organic cation and an organic or inorganic anion.[4] By pairing an API with a suitable counterion, it is possible to create an API-IL with significantly altered and improved physicochemical properties, including enhanced solubility.[1][5]
Docusate, an anionic surfactant, has emerged as a highly effective counterion for the formation of API-ILs.[6][7] Its amphiphilic nature can disrupt the crystal lattice of a solid API, leading to the formation of an amorphous or partially amorphous liquid salt.[8] This transformation can dramatically increase the drug's solubility in organic solvents and lipid-based formulations, which are often used to improve the oral bioavailability of poorly soluble drugs.[8][9] Docusate potassium, a common salt of docusate, can be utilized in a straightforward metathesis reaction to synthesize these beneficial ionic liquids.
These application notes provide a detailed overview and experimental protocols for the use of this compound in formulating ionic liquids to enhance the solubility of poorly soluble drugs.
Key Advantages of Docusate-Based Ionic Liquids
-
Enhanced Solubility: Docusate-based ILs can exhibit significantly higher solubility in lipid-based vehicles and organic solvents compared to the crystalline form of the API.[2][8]
-
Improved Pharmaceutical Processability: The conversion of a crystalline solid into a liquid or low-melting solid can simplify handling and formulation processes.[8]
-
Amorphous State Formation: The formation of an amorphous or partially amorphous IL can prevent issues related to polymorphism, which can affect the stability and bioavailability of a drug.[8]
-
Potential for Enhanced Bioavailability: Increased solubility in lipid-based systems can lead to improved absorption and oral bioavailability.[8][10]
-
Straightforward Synthesis: The synthesis of docusate-based ILs can be achieved through a simple and efficient metathesis reaction.[8]
Data Presentation
The following tables summarize the quantitative data on the solubility enhancement of various APIs upon their conversion to docusate-based ionic liquids.
Table 1: Solubility of Benzimidazole Anthelmintics and their Docusate-Based Ionic Liquids in Lipid Vehicles. [8]
| Compound | Solubility in Labrasol® (mg/mL) | Solubility in Capryol™ 90 (mg/mL) |
| Albendazole (ABZ) | < 1 | < 1 |
| Albendazole Docusate (ABZ-Doc) | ~30 | ~30 |
| Mebendazole (MBZ) | < 1 | < 1 |
| Mebendazole Docusate (MBZ-Doc) | ~30 | ~30 |
| Flubendazole (FBZ) | < 1 | < 1 |
| Flubendazole Docusate (FBZ-Doc) | ~30 | ~30 |
Table 2: pH-Dependent Aqueous Solubility of Benzimidazole Anthelmintics and their Docusate-Based Ionic Liquids. [8]
| Compound | Solubility in Water (μg/mL) | Solubility in pH 1.2 Buffer (μg/mL) |
| Albendazole (ABZ) | 0.5 ± 0.1 | 65.0 ± 5.0 |
| Albendazole Docusate (ABZ-Doc) | 2.5 ± 0.5 | 3.0 ± 0.8 |
| Mebendazole (MBZ) | 0.2 ± 0.05 | 3.5 ± 0.7 |
| Mebendazole Docusate (MBZ-Doc) | 1.8 ± 0.3 | 2.2 ± 0.4 |
| Flubendazole (FBZ) | 0.3 ± 0.08 | 5.1 ± 1.2 |
| Flubendazole Docusate (FBZ-Doc) | 2.1 ± 0.6 | 2.5 ± 0.7 |
Experimental Protocols
Protocol 1: Synthesis of a Docusate-Based Ionic Liquid via Metathesis Reaction
This protocol describes the synthesis of a docusate-based ionic liquid from an API containing a basic nitrogen that can be protonated. The example of a benzimidazole (BZD) API is used.[8]
Materials:
-
Benzimidazole API (e.g., Albendazole, Mebendazole, Flubendazole)
-
This compound or sodium docusate
-
Hydrochloric acid (HCl), equimolar to the API
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Acetonitrile
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filter paper
Procedure:
-
In Situ Salt Formation:
-
Dissolve the benzimidazole API in a sufficient amount of methanol in a round-bottom flask.
-
Add an equimolar amount of hydrochloric acid to the solution while stirring to form the hydrochloride salt of the API in situ.
-
-
Metathesis Reaction:
-
In a separate flask, dissolve an equimolar amount of sodium docusate in methanol.
-
Slowly add the sodium docusate solution to the stirred solution of the API hydrochloride salt.
-
Continue stirring the mixture at room temperature for a specified time (e.g., 24 hours) to allow the metathesis reaction to complete. Sodium chloride will precipitate out of the solution.[1]
-
-
Purification:
-
Remove the precipitated sodium chloride by filtration.
-
Evaporate the methanol from the filtrate using a rotary evaporator to obtain the crude ionic liquid.
-
For further purification, dissolve the crude product in dichloromethane (DCM).
-
Wash the DCM solution with deionized water in a separatory funnel to remove any remaining sodium chloride and unreacted sodium docusate.
-
Separate the organic layer (DCM) and dry it over anhydrous sodium sulfate.
-
Evaporate the DCM using a rotary evaporator to yield the purified docusate-based ionic liquid.
-
An optional final wash with acetonitrile can be performed to remove any residual unreacted sodium docusate.[8]
-
-
Characterization:
-
Confirm the formation and purity of the ionic liquid using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[8]
-
Characterize the thermal properties and physical state using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[8]
-
Protocol 2: Determination of Drug Solubility in Docusate-Based Ionic Liquids
This protocol outlines the procedure for determining the kinetic solubility of a drug or its docusate-IL form in a lipid-based vehicle.[8]
Materials:
-
Docusate-based ionic liquid or the parent API
-
Lipid-based vehicle (e.g., Labrasol®, Capryol™ 90)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the API or its docusate-IL to a known volume of the lipid-based vehicle in a vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved drug.
-
Calculate the solubility of the drug in the vehicle in mg/mL.
-
Visualizations
Caption: Workflow for the synthesis of a docusate-based ionic liquid.
Caption: Experimental workflow for determining drug solubility.
Caption: Logical relationship of docusate ILs in improving drug properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Docusate-Based Ionic Liquids of Anthelmintic Benzimidazoles Show Improved Pharmaceutical Processability, Lipid Solubility, and in Vitro Activity against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ibuprofenate- and docusate-based ionic liquids: emergence of antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Docusate-Based Ionic Liquids of Anthelmintic Benzimidazoles Show Improved Pharmaceutical Processability, Lipid Solubility, and in Vitro Activity against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Docusate Potassium as a Surface Modifier for Nanoparticles in Environmental Remediation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Docusate potassium, an anionic surfactant, presents a promising avenue for the surface modification of nanoparticles aimed at environmental remediation.[1][2] While direct studies on this compound-modified nanoparticles for this specific application are not extensively documented, its established properties as a wetting agent, solubilizer, and emulsifier suggest its potential utility in enhancing the efficacy of nanoparticle-based remediation strategies.[1][3] The principles governing the use of other anionic surfactants to stabilize and functionalize nanoparticles for the removal of pollutants from soil and water can be extrapolated to this compound.
The primary role of this compound as a surface modifier would be to prevent the agglomeration of nanoparticles, a common challenge that can significantly reduce their reactive surface area and mobility in environmental matrices.[4] By adsorbing onto the nanoparticle surface, the this compound molecules would create electrostatic and steric repulsion between particles, leading to stable colloidal dispersions. This enhanced stability is crucial for the effective in-situ application of nanoparticles in contaminated sites.
Furthermore, the amphiphilic nature of this compound, possessing both a hydrophilic head and a hydrophobic tail, can facilitate the interaction between the nanoparticles and hydrophobic organic pollutants. The surfactant can increase the apparent solubility of these contaminants, making them more accessible for degradation or adsorption by the nanoparticles. This is particularly relevant for the remediation of soils and sediments contaminated with persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs). The synergistic effect of surfactants and nanoparticles has been shown to achieve high removal efficiencies for various organic contaminants.[5][6][7]
Iron oxide nanoparticles (IONPs) are a common choice for environmental remediation due to their magnetic properties, which allow for easy separation from treated water, and their catalytic activity.[8][9] The surface modification of IONPs with this compound could enhance their performance in several ways:
-
Improved Dispersion and Stability: Prevents aggregation in aqueous environments, ensuring a larger active surface area.[4]
-
Enhanced Pollutant Bioavailability: The surfactant properties can help desorb hydrophobic pollutants from soil particles and increase their solubility in water, making them more available for remediation.
-
Targeted Delivery: The modified surface properties could influence the transport and retention of nanoparticles in porous media, potentially allowing for more targeted delivery to contaminated zones.
While the primary application discussed is in environmental remediation, the principles and protocols outlined here may also be of interest to drug development professionals working with nanoparticle formulations, as docusate salts are also used as excipients in pharmaceutical preparations.[3][10]
Quantitative Data
The following table summarizes representative data for the remediation of organic pollutants using nanoparticles modified with anionic surfactants, which can serve as an expected performance benchmark for this compound-modified nanoparticles.
| Nanoparticle Type | Surface Modifier (Anionic Surfactant) | Target Pollutant | Initial Concentration (mg/L) | Removal Efficiency (%) | Key Findings |
| Zero-Valent Iron (nZVI) | Sodium Dodecyl Sulfate (SDS) | Trichloroethylene (TCE) | 10 | >99 | Surfactant enhanced the degradation rate by increasing TCE availability. |
| Iron Oxide (Fe₃O₄) | Sodium Dodecylbenzenesulfonate (SDBS) | Phenanthrene | 5 | ~85 | SDBS improved the dispersion of nanoparticles and solubilized phenanthrene. |
| Titanium Dioxide (TiO₂) | Sodium Dodecyl Sulfate (SDS) | Methylene Blue | 20 | >95 (photocatalytic degradation) | SDS increased the stability of the TiO₂ suspension and improved photocatalytic activity.[11] |
| Carbon Nanotubes (CNTs) | Sodium Dodecyl Sulfate (SDS) | Bisphenol A (BPA) | 50 | ~98 (adsorption) | SDS functionalization enhanced the adsorption capacity of CNTs for BPA. |
Experimental Protocols
Protocol 1: Synthesis of Iron Oxide Nanoparticles (IONPs) by Co-Precipitation
This protocol describes a common and cost-effective method for synthesizing iron oxide (Fe₃O₄) nanoparticles.[9][12][13]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Deionized water
-
Nitrogen gas (optional)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Permanent magnet for separation
-
Centrifuge
-
Oven
Procedure:
-
Prepare a solution by dissolving FeCl₃·6H₂O and FeSO₄·7H₂O in deionized water in a 2:1 molar ratio (Fe³⁺:Fe²⁺) in the three-neck flask. The total iron concentration can be in the range of 0.1-0.5 M.
-
Stir the solution vigorously under a nitrogen atmosphere (if anaerobic conditions are desired to prevent oxidation to maghemite) at room temperature.
-
Heat the solution to 80°C.
-
Add ammonium hydroxide solution dropwise from the dropping funnel while maintaining vigorous stirring. A black precipitate of Fe₃O₄ will form immediately. Continue adding the base until the pH of the solution reaches 10-11.[12]
-
Continue stirring for 1-2 hours at 80°C to allow for crystal growth.
-
Turn off the heat and allow the solution to cool to room temperature.
-
Separate the black precipitate from the supernatant using a strong permanent magnet placed at the bottom of the flask, followed by decantation of the liquid.
-
Wash the precipitate several times with deionized water until the pH of the supernatant is neutral. This can be facilitated by magnetic separation or centrifugation.
-
Dry the resulting iron oxide nanoparticles in an oven at 60-80°C overnight.
Protocol 2: Surface Modification of IONPs with this compound
This protocol outlines the procedure for coating the synthesized IONPs with this compound.
Materials:
-
Synthesized iron oxide nanoparticles (IONPs)
-
This compound
-
Deionized water
-
Ethanol
Equipment:
-
Ultrasonic bath/sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Disperse a known amount of the dried IONPs in deionized water to form a stable suspension. Sonication for 15-30 minutes can aid in breaking up any aggregates.
-
Prepare a solution of this compound in deionized water. The concentration should be above its critical micelle concentration (CMC) to ensure effective coating. The CMC of docusate sodium is reported to be around 0.11% w/v, and a similar value can be anticipated for this compound.[10]
-
Add the this compound solution to the IONP suspension while stirring vigorously.
-
Continue stirring the mixture for 12-24 hours at room temperature to allow for the adsorption of the surfactant onto the nanoparticle surface.
-
Separate the surface-modified nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles with deionized water to remove any excess, unbound surfactant. Repeat the washing step 2-3 times.
-
Resuspend the this compound-modified IONPs in deionized water for immediate use or dry them for storage.
Protocol 3: Characterization of this compound-Modified IONPs
This protocol details the key characterization techniques to confirm the successful synthesis and surface modification of the nanoparticles.
1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS):
-
Objective: To determine the hydrodynamic diameter, size distribution (polydispersity index - PDI), and surface charge (zeta potential) of the nanoparticles.[14][15][16][17]
-
Procedure:
-
Disperse a small amount of the unmodified and this compound-modified IONPs in deionized water or a buffer of known pH and ionic strength. The concentration should be optimized for the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the hydrodynamic size and PDI. A decrease in the size of aggregates and a narrow PDI for the modified nanoparticles would indicate successful stabilization.
-
Measure the zeta potential. A significant negative shift in the zeta potential of the modified IONPs compared to the unmodified ones will confirm the presence of the anionic this compound on the surface.[15]
-
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify the functional groups present on the surface of the nanoparticles and confirm the presence of this compound.
-
Procedure:
-
Acquire FTIR spectra of pure this compound, unmodified IONPs, and this compound-modified IONPs.
-
Compare the spectra. The spectrum of the modified IONPs should exhibit characteristic peaks corresponding to both the Fe-O bonds from the iron oxide core and the functional groups of this compound (e.g., C-H stretches, S=O stretch, C=O stretch), confirming the successful surface coating.
-
3. Transmission Electron Microscopy (TEM):
-
Objective: To visualize the morphology and determine the primary particle size of the synthesized nanoparticles.
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol).
-
Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.
-
Image the nanoparticles using a TEM instrument to observe their shape and size.
-
Visualizations
Caption: Experimental workflow for the synthesis and surface modification of IONPs.
Caption: Proposed mechanism of pollutant remediation by docusate-modified IONPs.
References
- 1. medkoo.com [medkoo.com]
- 2. Docusate [chemeurope.com]
- 3. Docusate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of optimal conditions for anionic surfactant removal in wastewater [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. phexcom.com [phexcom.com]
- 11. distantreader.org [distantreader.org]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. BJNANO - Surface characterization of nanoparticles using near-field light scattering [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Docusate Potassium for API Solubilization
Welcome to the technical support center for optimizing docusate potassium concentration in your pharmaceutical formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a solubilizing agent for Active Pharmaceutical Ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance API solubility?
A1: this compound is an anionic surfactant used as a pharmaceutical excipient.[1] Its ability to enhance the solubility of poorly water-soluble drugs stems from its amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure allows this compound to reduce the surface tension between the drug and the solvent. At concentrations above its Critical Micelle Concentration (CMC), this compound molecules self-assemble into micelles. These micelles can encapsulate poorly soluble API molecules within their hydrophobic core, effectively increasing the API's solubility in the aqueous medium.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form.[2] Below the CMC, the surfactant primarily exists as individual molecules (monomers). Above the CMC, any additional surfactant molecules added to the solution will aggregate to form more micelles.[3] Understanding the CMC is crucial because the solubilization capacity of the surfactant for a poorly soluble drug significantly increases at concentrations above this value. Operating above the CMC is generally necessary to achieve substantial solubility enhancement.
Q3: How does this compound compare to docusate sodium for API solubilization?
A3: Both this compound and docusate sodium are anionic surfactants with similar chemical structures, differing only in the cation (potassium vs. sodium).[4][5] While they function through the same mechanism of micellar solubilization, their physicochemical properties, such as their CMC and solubility in different media, may vary slightly. Docusate sodium is more commonly referenced in literature, with a reported CMC of approximately 0.11% w/v in aqueous solution at 25°C.[6] this compound is described as being sparingly soluble in water, which could influence its application in certain formulations.[6] The choice between the two may depend on the specific API, desired formulation characteristics, and potential interactions with other excipients.
Q4: For which types of APIs is this compound most effective as a solubilizer?
A4: this compound is particularly useful for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[7][8] By enhancing the solubility and dissolution rate of these APIs, this compound can help improve their oral bioavailability. The hydrophobic core of the docusate micelles can accommodate a wide range of lipophilic drug molecules.
Troubleshooting Guide
Issue 1: The API is not sufficiently solubilized even with the addition of this compound.
| Possible Cause | Suggested Solution |
| Concentration Below CMC | The concentration of this compound may be below its Critical Micelle Concentration (CMC), meaning micelles have not formed to encapsulate the API. Action: Increase the concentration of this compound. It is essential to experimentally determine the optimal concentration range above the CMC for your specific API and formulation. |
| pH of the Medium | The solubility of both the API and the surfactant can be pH-dependent. Docusate salts are stable in a pH range of 1-10 but can hydrolyze at very low or high pH.[6] The ionization state of the API, which affects its solubility, is also governed by the pH of the medium. Action: Evaluate the solubility of your API and the stability of this compound across a relevant physiological pH range (e.g., 1.2, 4.5, 6.8). Adjust the pH of your formulation to optimize the solubility of both components. |
| API-Surfactant Incompatibility | Although rare, there might be specific unfavorable interactions between the API and this compound that prevent effective solubilization. Action: Conduct compatibility studies. Consider alternative surfactants if incompatibility is confirmed. |
| Presence of Other Excipients | Other excipients in the formulation could interfere with micelle formation or interact with the API or surfactant. For instance, high concentrations of certain salts can cause precipitation of surfactants like docusate.[9] Action: Simplify the formulation to identify any interfering components. Evaluate the effect of each excipient on the solubilization of the API by this compound. |
Issue 2: The API precipitates out of the solution over time.
| Possible Cause | Suggested Solution |
| Supersaturation and Crystallization | The formulation may be in a supersaturated state, which is thermodynamically unstable and can lead to crystallization of the API over time.[] Action: Determine the equilibrium solubility of the API in the presence of this compound. Consider adding a crystallization inhibitor (e.g., a polymer like HPMC or PVP) to the formulation to maintain the supersaturated state. |
| Temperature Effects | The solubility of both the API and the surfactant can be temperature-dependent. A decrease in temperature can lead to a reduction in solubility and cause precipitation. Action: Evaluate the physical stability of your formulation at different storage temperatures. If necessary, adjust the formulation to ensure stability across the intended storage conditions. |
| Incorrect Surfactant Concentration | An insufficient concentration of this compound may not provide enough micelles to keep the API solubilized, especially if there are fluctuations in temperature or pH. Action: Re-evaluate and optimize the this compound concentration to ensure a robust formulation. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for docusate salts. Note that specific data for this compound is limited in the literature, and values for docusate sodium are often used as a reference point.
Table 1: Physicochemical Properties of Docusate Salts
| Property | Docusate Sodium | This compound | Reference |
| Molecular Formula | C₂₀H₃₇NaO₇S | C₂₀H₃₇KO₇S | [6] |
| Molecular Weight | 444.56 g/mol | 460.67 g/mol | [6] |
| Appearance | White, wax-like solid | White, amorphous solid | [6] |
| Solubility in Water | 1 in 70 parts at 25°C | Sparingly soluble | [6] |
| Solubility in Ethanol (95%) | 1 in 3 parts | Soluble | [6] |
| Critical Micelle Concentration (CMC) | ~0.11% w/v (in aqueous solution at 25°C) | Not explicitly found, but expected to be in a similar range | [6] |
Table 2: Example of Solubility Enhancement of a Model BCS Class II Drug (Carbamazepine) with a Surfactant
This table is illustrative and based on data for a different surfactant (Sodium Lauryl Sulfate - SLS) as specific quantitative data for this compound with carbamazepine was not found. The principle of increasing solubility with increasing surfactant concentration is demonstrated.
| Surfactant Concentration (% w/v) | Aqueous Solubility of Carbamazepine (mg/mL) | Reference |
| 0 (Purified Water) | ~0.1-0.2 | [11][12] |
| 1% SLS | 3.412 ± 0.13 | [11] |
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration using Phase Solubility Studies
This protocol is based on the standard shake-flask method to determine the effect of increasing concentrations of this compound on the solubility of a specific API.
References
- 1. medkoo.com [medkoo.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. Docusate Sodium Salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Docusate Sodium | C20H37NaO7S | CID 23673837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phexcom.com [phexcom.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jddtonline.info [jddtonline.info]
- 9. benchchem.com [benchchem.com]
- 11. Comparative In Vitro Study of Six Carbamazepine Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
Troubleshooting Docusate potassium precipitation in buffered solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docusate potassium, focusing on issues related to its precipitation in buffered solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research and development?
This compound is the potassium salt of docusate, an anionic surfactant.[1][2] It is utilized in pharmaceutical and research settings as a wetting agent, solubilizer, and emulsifier.[2] Its properties are valuable in drug formulation to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs).
Q2: I am observing precipitation after adding this compound to my buffered solution. What are the likely causes?
Precipitation of this compound in buffered solutions is often unexpected but can typically be attributed to several factors:
-
Common Ion Effect: This is a primary suspect, especially when using potassium-based buffers (e.g., potassium phosphate). The increased concentration of potassium ions (K⁺) from the buffer can significantly decrease the solubility of this compound, leading to its precipitation.[3][4][5][6][7]
-
pH-Dependent Solubility: Docusate salts can be sensitive to the pH of the medium. While generally stable in neutral and acidic conditions, they can hydrolyze in highly alkaline solutions (pH > 10).[1] Extreme pH values can affect the stability and solubility of the docusate molecule.
-
Temperature Effects: The solubility of docusate salts in aqueous solutions is temperature-dependent, generally increasing with higher temperatures.[8][9] If the solution is prepared at an elevated temperature and then cooled, this compound may precipitate out.
-
Buffer Composition and Ionic Strength: The specific components and overall ionic strength of your buffer can influence the solubility of this compound. Interactions between the docusate anion and other ions in the buffer can lead to the formation of less soluble complexes.
Q3: How does the common ion effect specifically lead to the precipitation of this compound?
The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions that the compound produces.[3][4][5][6][7] this compound (C₂₀H₃₇KO₇S) dissociates in solution into a docusate anion (C₂₀H₃₇O₇S⁻) and a potassium cation (K⁺). If you are using a potassium-based buffer, such as potassium phosphate, the buffer itself contributes a significant amount of K⁺ ions to the solution. According to Le Chatelier's principle, this excess of a common ion (K⁺) shifts the equilibrium of the this compound dissolution reaction to the left, favoring the formation of the undissolved, solid this compound, which then precipitates out of the solution.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your buffered solution, follow these troubleshooting steps:
Step 1: Identify the Source of the Problem
Consult the following flowchart to diagnose the potential cause of precipitation.
References
- 1. phexcom.com [phexcom.com]
- 2. medkoo.com [medkoo.com]
- 3. jchemlett.com [jchemlett.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Common-ion effect - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Docusate - Wikipedia [en.wikipedia.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Docusate potassium stability in acidic and alkaline conditions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of docusate potassium in acidic and alkaline conditions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH levels?
A1: this compound, an anionic surfactant, shares stability characteristics with docusate sodium. Aqueous solutions of docusate salts are generally stable at room temperature within a pH range of 1 to 10.[1][2] However, they are susceptible to hydrolysis under highly acidic (pH < 1) and highly alkaline (pH > 10) conditions.[1][2]
Q2: Is there quantitative data on the long-term stability of docusate salts?
A2: Yes, for docusate sodium, which is structurally very similar to this compound, the aqueous base-catalyzed hydrolysis half-life has been reported as 243 days at pH 8 and 6.7 years at pH 7. A pharmaceutical composition containing docusate sodium was found to be stable for at least 22 months at room temperature.[3]
Q3: What are the degradation products of this compound under hydrolytic conditions?
A3: Under conditions of hydrolysis, the primary degradation pathway for docusate salts involves the cleavage of the ester linkages. This results in the formation of monoesters, such as monooctyl sulfosuccinate, and the corresponding alcohol, 2-ethylhexanol.
Q4: How should I store this compound for long-term experiments?
A4: this compound is hygroscopic and should be stored in a cool, dry place in an airtight container.[2] For aqueous solutions, it is recommended to maintain the pH between 1 and 10 and store at controlled room temperature to ensure stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance of the solution (e.g., cloudiness, precipitation). | 1. pH of the solution is outside the stable range (1-10). 2. Interaction with other components in the formulation. 3. Microbial contamination. | 1. Verify the pH of the solution and adjust if necessary. 2. Review the formulation for potential incompatibilities. 3. Ensure aseptic techniques are used during preparation and consider adding a suitable preservative for long-term storage. |
| Loss of surfactant activity or inconsistent experimental results over time. | Degradation of this compound due to hydrolysis. | 1. Confirm the pH of your experimental medium. 2. If operating outside the pH 1-10 range, consider the potential for degradation and its impact on your results. 3. For long-term studies, periodically quantify the concentration of this compound using a stability-indicating analytical method like HPLC. |
| Unexpected peaks appearing in chromatograms during analytical testing. | Formation of degradation products. | 1. Identify the degradation products, likely monoesters of sulfosuccinic acid. 2. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation. 3. If degradation is unavoidable, track the formation of these products over time to understand the degradation kinetics. |
Quantitative Stability Data
The following table summarizes the available long-term stability data for docusate sodium, which can be used as a proxy for this compound due to their chemical similarity.
| pH | Temperature | Half-life | Reference |
| 7 | Not Specified | 6.7 years | |
| 8 | Not Specified | 243 days | |
| Neutral | 25°C / 40% RH | Stable for at least 22 months | [3] |
Experimental Protocols
Protocol: Long-Term Stability Study of this compound Solution
This protocol is based on the principles outlined in the ICH Q1A(R2) and IPEC guidelines for stability testing.
1. Objective: To evaluate the stability of a this compound solution under defined storage conditions over a specified period.
2. Materials:
-
This compound
-
Purified water
-
pH adjustment reagents (e.g., hydrochloric acid, sodium hydroxide)
-
pH meter
-
Validated stability-indicating HPLC method
-
Stability chambers
3. Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in purified water.
-
Divide the solution into three batches. For each batch, adjust the pH to the desired levels for the study (e.g., pH 4, 7, and 9 for standard stability, and more extreme pH values for forced degradation).
-
Package the solutions in inert, sealed containers that mimic the intended long-term storage.
4. Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
5. Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
6. Analytical Tests:
-
Appearance: Visual inspection for clarity, color, and precipitation.
-
pH: Potentiometric measurement.
-
Assay and Degradation Products: Quantification of this compound and its degradation products using a validated stability-indicating HPLC method.
7. Data Analysis:
-
Analyze the data for trends in assay value and the formation of degradation products over time.
-
Determine the degradation kinetics and calculate the shelf-life of the solution under the tested conditions.
Visualizations
References
Preventing phase separation in Docusate potassium-based microemulsions
Technical Support Center: Docusate Potassium-Based Microemulsions
Welcome to the technical support center for the formulation and stabilization of this compound-based microemulsions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly phase separation, and to provide guidance on creating stable and effective microemulsion systems.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based microemulsion?
A this compound-based microemulsion is a clear, thermodynamically stable, and isotropic mixture of an oil phase, an aqueous phase, and this compound acting as the primary surfactant.[1] Docusate salts are anionic surfactants known for their ability to significantly reduce interfacial tension between oil and water.[2][3] Often, a cosurfactant is included to further enhance stability and modify the properties of the microemulsion.[4] These systems are of particular interest for drug delivery due to their potential to improve the solubilization and bioavailability of poorly water-soluble compounds.[5]
Q2: What is phase separation in the context of microemulsions?
Phase separation is the process by which a single-phase, stable microemulsion separates into two or more distinct liquid phases. This indicates that the formulation is unstable. The appearance of cloudiness, creaming (a concentrated layer at the top), or sedimentation are all signs of phase separation.[6] This instability can be triggered by various factors, including incorrect component ratios, temperature fluctuations, or changes in pH.[7][8]
Q3: What is the function of a cosurfactant in a this compound microemulsion?
A cosurfactant, typically a short-chain alcohol, glycol, or non-ionic surfactant, plays a critical role in microemulsion formation and stability.[4][9] Its primary functions are to:
-
Increase Interfacial Fluidity: Cosurfactants penetrate the surfactant film at the oil-water interface, increasing its flexibility and allowing for the formation of the highly curved structures necessary for microemulsions.
-
Optimize Hydrophilic-Lipophilic Balance (HLB): It helps to adjust the overall HLB of the surfactant system to better match the oil and aqueous phases.
-
Reduce Interfacial Tension: Working synergistically with this compound, it can further lower the oil-water interfacial tension.[4]
-
Expand the Microemulsion Region: The presence of a cosurfactant can enlarge the area of stability in the phase diagram, allowing for a wider range of component concentrations.[9]
Q4: Can this compound form microemulsions without a cosurfactant?
Some docusate salts, like docusate sodium, have been reported to form microemulsions without the need for a cosurfactant.[10] This is an unusual and advantageous property. While specific data for this compound is limited, it is plausible that it may exhibit similar behavior due to its structural similarity. However, the addition of a cosurfactant is a common strategy to enhance stability and control droplet size.[11]
Q5: What are the key factors that influence the stability of this compound microemulsions?
The stability of a this compound microemulsion is primarily influenced by:
-
Component Ratios: The relative concentrations of oil, water, this compound, and cosurfactant must be within the stable microemulsion region of the phase diagram.[7]
-
Temperature: Temperature can affect the solubility of the components and the curvature of the surfactant film, potentially leading to phase separation.[12]
-
pH: As this compound is an anionic surfactant, the pH of the aqueous phase can influence the charge on the surfactant headgroups, affecting electrostatic interactions and stability.[12][13]
-
Ionic Strength: The presence of electrolytes can screen the electrostatic repulsion between droplets, potentially causing flocculation and coalescence.[7]
Troubleshooting Guide: Phase Separation
This guide addresses common issues related to phase separation in this compound-based microemulsions.
Issue 1: Immediate Phase Separation Upon Formulation
If your mixture separates into distinct layers immediately after preparation, it indicates a fundamental problem with the formulation's composition.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Surfactant/Co-surfactant (Smix) Concentration | The amount of this compound and cosurfactant is too low to effectively lower the interfacial tension between the oil and water phases.[4] | Systematically increase the total concentration of the Smix. It is highly recommended to construct a pseudo-ternary phase diagram to identify the stable microemulsion region for your specific components.[14] |
| Incorrect Surfactant/Co-surfactant Ratio (Km) | The ratio of this compound to cosurfactant is critical for creating a stable interfacial film. An improper ratio can result in a film that is too rigid or too flexible.[7] | Experiment with different Km ratios (e.g., 1:2, 1:1, 2:1, 3:1) to find the optimal balance for your system.[11][15] |
| Inappropriate Oil Phase | The oil phase may not be compatible with the chosen surfactant system. | Test the solubility of this compound in different oils. Constructing phase diagrams with different oil phases can help identify the most suitable one.[16] |
Issue 2: Delayed Phase Separation (After a Few Hours or Days)
When a microemulsion appears stable initially but separates over time, it suggests a subtle instability.
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Formulation | Your formulation may be near the boundary of the stable microemulsion region in the phase diagram. Minor fluctuations can push it into an unstable state.[7] | Adjust the component ratios to move the formulation towards the center of the stable region identified in your phase diagram. |
| Temperature Fluctuations | Changes in storage temperature can alter the solubility of components and the curvature of the surfactant film, leading to instability.[7] | Store the microemulsion at a constant, controlled temperature. If stability over a range of temperatures is required, consider re-formulating, possibly by adjusting the cosurfactant type or concentration. |
| pH Drift | For anionic surfactants like this compound, a change in the pH of the aqueous phase can alter the charge of the headgroups, disrupting the electrostatic repulsion that helps stabilize the droplets.[12] | Measure the pH of the microemulsion over time. If a drift is observed, consider incorporating a buffering agent into the aqueous phase to maintain a stable pH. |
| High Ionic Strength | The presence of salts or other electrolytes can shield the electrostatic repulsion between droplets, leading to aggregation and eventual phase separation.[7] | Minimize the concentration of electrolytes in your formulation if possible. |
Below is a troubleshooting workflow to address phase separation issues.
Caption: Troubleshooting workflow for phase separation.
Experimental Protocols
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
This protocol describes the water titration method to identify the microemulsion region for a system composed of oil, a surfactant/cosurfactant mixture (Smix), and water.
Materials:
-
This compound (Surfactant)
-
Selected Cosurfactant (e.g., Propylene glycol, Ethanol, Transcutol P)
-
Selected Oil Phase (e.g., Isopropyl myristate, Oleic acid)
-
Deionized water
-
Glass vials, magnetic stirrer, and burette.
Methodology:
-
Prepare the Surfactant/Cosurfactant Mixture (Smix): Prepare mixtures of this compound and the chosen cosurfactant at different weight ratios (Km), for example, 1:2, 1:1, 2:1, and 3:1.[11][14]
-
Mix Oil and Smix: For each Km ratio, prepare a series of mixtures of the oil phase and the Smix in different weight ratios, from 9:1 to 1:9, in separate glass vials.
-
Water Titration: Place each vial on a magnetic stirrer and slowly add deionized water dropwise from a burette.[16]
-
Observation: After each addition of water, allow the mixture to equilibrate. Observe the mixture for clarity and transparency. The endpoint of the titration for a single phase is the point where the mixture becomes turbid or shows signs of phase separation.
-
Data Plotting: Record the percentage (w/w) of oil, Smix, and water for each point. Plot these compositions on a ternary phase diagram for each Km ratio. The area where clear, isotropic mixtures are formed represents the microemulsion region.[17]
-
Selection of Optimal Km: Compare the phase diagrams for the different Km ratios. The ratio that provides the largest stable microemulsion region is typically chosen for further development.[14]
The following diagram illustrates the workflow for constructing a pseudo-ternary phase diagram.
Caption: Workflow for pseudo-ternary phase diagram construction.
Protocol 2: Stability Testing of Microemulsions
Once a promising formulation is identified, its stability must be assessed under various stress conditions.
Materials:
-
Optimized microemulsion formulation
-
Centrifuge, temperature-controlled chambers (refrigerator, oven), pH meter.
Methodology:
-
Visual Inspection: Store the microemulsion in clear glass vials and visually inspect for any signs of phase separation, creaming, or turbidity at regular intervals.[18]
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the microemulsion at 3500-5000 rpm for 30 minutes. A stable microemulsion should show no signs of phase separation.[8][19]
-
Freeze-Thaw Cycles: Subject the microemulsion to at least three cycles of freezing (-20°C for 48 hours) and thawing (room temperature for 48 hours).[8][19] After each cycle, observe for any changes.
-
Heating-Cooling Cycles: Cycle the microemulsion between a refrigerator (4°C) and an oven (45°C) for 48 hours at each temperature for at least three cycles.
-
-
Characterization Post-Stress: After each stability test, re-characterize the microemulsion for key parameters to quantify any changes.
Quantitative Data and Characterization
The following tables summarize key characterization parameters and provide example data ranges observed in stable microemulsion systems. These values should be used as a general guide, and optimal values will be specific to your formulation.
Table 1: Formulation Component Ratios for Stable Microemulsions
| Formulation Code | Oil Phase (%) | Smix (Km = 2:1) (%) | Aqueous Phase (%) | Observation |
| ME-1 | 10 | 40 | 50 | Clear, stable |
| ME-2 | 15 | 35 | 50 | Clear, stable |
| ME-3 | 20 | 50 | 30 | Clear, stable |
| ME-4 | 25 | 60 | 15 | Clear, stable |
| ME-5 | 30 | 40 | 30 | Phase Separation |
Note: This is example data. Actual stable ratios must be determined experimentally via phase diagram construction.
Table 2: Key Characterization Parameters for Microemulsion Stability
| Parameter | Technique | Typical Range for Stable Microemulsions | Significance |
| Droplet Size | Dynamic Light Scattering (DLS) | 10 - 100 nm[20] | Small and uniform droplet size is indicative of a stable microemulsion. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | A low PDI value indicates a narrow size distribution, which is desirable for stability.[21] |
| Zeta Potential | Electrophoretic Light Scattering | > |30 mV| | For ionic surfactants, a high absolute zeta potential indicates strong electrostatic repulsion between droplets, preventing aggregation.[14] |
| Electrical Conductivity | Conductometer | Varies based on type (o/w vs. w/o) | Helps determine the type of microemulsion. A sharp increase in conductivity upon water addition suggests an o/w microemulsion.[22] |
| Viscosity | Viscometer/Rheometer | Low viscosity | Microemulsions are typically low-viscosity systems. A significant change in viscosity can indicate structural changes or instability.[22] |
| pH | pH meter | Stable within optimal range | Drastic changes in pH can indicate chemical instability or degradation of components.[23] |
| Refractive Index | Refractometer | Close to 1.4 | The refractive index should be consistent and uniform, indicating an isotropic system.[22] |
References
- 1. medkoo.com [medkoo.com]
- 2. CA2707823C - A stable docusate pharmaceutical composition - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. agnopharma.com [agnopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docusate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Temperature, pH, Electrolytes, Approach Speed, and Contact Area on the Coalescence Time of Bubbles in Aqueous Solutions with Methyl Isobutyl Carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Impact of temperature on the performance of Docusate potassium as a surfactant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docusate potassium as a surfactant. The information focuses on the impact of temperature on its performance and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is an anionic surfactant used as a wetting agent, emulsifier, and dispersant in various pharmaceutical and research applications.[1][2] Its ability to reduce surface tension makes it valuable in drug formulation to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs).
Q2: How does temperature generally affect the performance of this compound?
A2: Temperature can significantly influence the physicochemical properties of this compound solutions. Generally, an increase in temperature can affect its solubility, critical micelle concentration (CMC), and surface tension. For many ionic surfactants, the CMC initially decreases with a temperature increase to a certain point, after which it begins to rise.[3][4][5]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form spontaneously.[6] This is a critical parameter as the formation of micelles allows for the solubilization of hydrophobic substances, a key function in many drug delivery systems. The CMC is an indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization.
Q4: Is this compound thermally stable?
A4: Docusate salts, being sulfonates, are generally more thermally stable than sulfate-based surfactants.[7][8] However, prolonged exposure to very high temperatures can lead to degradation through hydrolysis of the ester groups, particularly under alkaline conditions.[9] For most laboratory applications under controlled pH, thermal stability is generally good within a reasonable temperature range.
Troubleshooting Guides
Issue 1: Inconsistent Surface Tension Readings
-
Question: My surface tension measurements for this compound solutions are fluctuating and not reproducible, especially when I repeat the experiment on different days. What could be the cause?
-
Answer: Temperature fluctuations in the laboratory are a likely cause. The surface tension of surfactant solutions is temperature-dependent. As temperature increases, the kinetic energy of the molecules at the interface increases, which generally leads to a decrease in surface tension.[8][10] Ensure that all measurements are performed at a consistent and recorded temperature.
Issue 2: Unexpected Precipitation of the Surfactant at Low Temperatures
-
Question: I observed a cloudy appearance or precipitate in my this compound solution when I stored it in the refrigerator. Why is this happening?
-
Answer: This phenomenon is likely related to the Krafft temperature of the surfactant. The Krafft temperature is the temperature below which the surfactant's solubility is too low for micelle formation, leading to precipitation or crystallization.[11][12] If the storage temperature is below the Krafft point of your this compound concentration, the surfactant will come out of solution. To resolve this, gently warm the solution to a temperature above its Krafft point and ensure complete dissolution before use.
Issue 3: Variable Critical Micelle Concentration (CMC) Values
-
Question: I am determining the CMC of this compound and my results are inconsistent across different batches or experimental runs. What factors could be contributing to this variability?
-
Answer: The CMC of ionic surfactants like this compound is sensitive to temperature.[3][5] For many ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature, initially decreasing to a minimum before increasing again.[13] It is crucial to maintain a constant and accurately measured temperature throughout the CMC determination process. Even small variations in temperature between experiments can lead to shifts in the determined CMC value.
Issue 4: Poor Emulsion Stability at Elevated Temperatures
-
Question: I am using this compound to create an emulsion, but it appears to be less stable when I process it at a higher temperature. Why is this occurring?
-
Answer: While this compound is relatively stable, elevated temperatures can impact emulsion stability in several ways. Increased temperature can decrease the viscosity of the continuous phase, leading to faster coalescence of dispersed droplets. Additionally, while unlikely to cause rapid degradation under neutral pH, prolonged exposure to high temperatures could initiate slow hydrolysis of the docusate molecule, reducing its effectiveness as an emulsifier.[9][14] Consider optimizing the processing temperature or incorporating a secondary, more temperature-resistant stabilizer if high temperatures are unavoidable.
Data Presentation
Table 1: General Effect of Temperature on Surfactant Properties
| Parameter | General Trend with Increasing Temperature | Rationale |
| Solubility | Increases | Increased kinetic energy overcomes lattice energy. |
| Surface Tension | Decreases | Increased molecular motion at the interface weakens intermolecular forces.[10] |
| Critical Micelle Concentration (CMC) | Initially decreases, then increases (U-shaped curve) | Complex interplay between decreased hydration of the hydrophilic head group and disruption of structured water around the hydrophobic tail.[3][5][13] |
| Thermal Stability | Stable at moderate temperatures; degradation possible at high temperatures, especially at alkaline pH. | Hydrolysis of the ester linkages can occur under harsh conditions.[9] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the CMC of this compound by measuring the change in surface tension of its aqueous solutions as a function of concentration at a constant temperature.
Materials:
-
This compound
-
High-purity deionized water
-
Calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Thermostatically controlled water bath
-
Calibrated thermometer
-
Volumetric flasks and pipettes
Procedure:
-
Temperature Control: Set the water bath to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate. All solutions and the tensiometer measurement cell should be maintained at this temperature.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration well above the expected CMC (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should span from well below to well above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions using high-purity water at the experimental temperature.
-
Surface Tension Measurement: Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated. Ensure the temperature of the solution in the measurement cell is stable.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The resulting graph will show two linear regions. The point of intersection of the two lines corresponds to the CMC.
Protocol 2: Measurement of Surface Tension
Objective: To accurately measure the surface tension of a this compound solution at a specific temperature.
Materials:
-
This compound solution of known concentration
-
High-purity deionized water (for calibration)
-
Tensiometer (Wilhelmy plate method is recommended for accuracy)[15]
-
Thermostatically controlled sample stage or water bath
-
Calibrated thermometer
Procedure:
-
Instrument Setup and Calibration: Turn on the tensiometer and allow it to warm up. Calibrate the instrument using high-purity water at the desired measurement temperature. The surface tension of pure water at various temperatures is well-documented and can be used as a reference.
-
Temperature Equilibration: Place the this compound solution in the sample vessel and allow it to reach thermal equilibrium with the thermostatically controlled stage.
-
Measurement: Following the instrument's operating procedure for the Wilhelmy plate method, immerse the plate into the solution and record the surface tension reading once it has stabilized.[15]
-
Replicate Measurements: It is recommended to perform at least three independent measurements for each sample to ensure reproducibility.
-
Cleaning: Thoroughly clean the Wilhelmy plate and sample vessel between measurements to avoid cross-contamination.
Visualizations
Caption: Workflow for CMC determination by surface tension measurement.
Caption: Logical relationship of temperature's impact on surfactant properties.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotech-asia.org [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 6. benchchem.com [benchchem.com]
- 7. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. mnkjournals.com [mnkjournals.com]
- 15. clearsolutionsusa.com [clearsolutionsusa.com]
Technical Support Center: Docusate Potassium Interference in Colorimetric and Spectroscopic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with docusate potassium in colorimetric and spectroscopic assays. The following information is designed to help you troubleshoot and mitigate potential interference from this common excipient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is the potassium salt of docusate, an anionic surfactant. Its primary function in pharmaceutical formulations is as a stool softener, acting as a laxative by enabling water and lipids to penetrate the stool. Its surfactant properties, which make it effective in its pharmaceutical role, are also the primary reason for its interference in many laboratory assays. Surfactants can interact with proteins and assay reagents, leading to inaccurate measurements.
Q2: Which assays are most likely to be affected by this compound interference?
Colorimetric protein assays are particularly susceptible to interference from surfactants like docusate. The most common assays affected include:
-
Bradford Protein Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. Surfactants can compete with the dye for protein binding sites and alter the pH of the assay, both of which can lead to inaccurate results.
-
Bicinchoninic Acid (BCA) Protein Assay: This assay involves the reduction of Cu²⁺ to Cu⁺ by proteins, followed by the chelation of Cu⁺ by BCA. Surfactants can interfere with this reduction-chelation reaction.
Enzymatic assays and other spectroscopic methods may also be affected, depending on the specific chemistry involved.
Q3: What are the typical signs of this compound interference in an assay?
Signs of interference can vary but may include:
-
Inconsistent or non-reproducible results.
-
Higher than expected blank readings.
-
Non-linear standard curves.
-
Precipitation or turbidity in the assay wells.
-
A shift in the color of the final reaction.
Troubleshooting Guides
Issue 1: Inaccurate results in the Bradford Protein Assay
Potential Cause: this compound is interfering with the dye-protein interaction.
Troubleshooting Steps:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the docusate concentration to a non-interfering level.
-
Modify Standard Curve: Prepare your protein standards in the same buffer (containing the same concentration of this compound) as your samples. This can help to cancel out the interference.
-
Removal of Docusate: If dilution is not feasible, consider removing the docusate from the sample using one of the protocols outlined below (See: Experimental Protocols).
Issue 2: High background or inconsistent readings in the BCA Protein Assay
Potential Cause: this compound is interfering with the copper reduction step of the assay.
Troubleshooting Steps:
-
Check for Precipitate: Visually inspect the wells for any precipitation. The formation of a precipitate can scatter light and lead to artificially high absorbance readings.
-
Sample Dilution: Similar to the Bradford assay, diluting the sample can often mitigate the interference.
-
Detergent Removal: Utilize methods such as dialysis or protein precipitation to remove the docusate prior to performing the assay.
Data Presentation
The following tables provide illustrative data on the expected interference of a surfactant like docusate sodium (which is chemically very similar to this compound) in common protein assays. Note: This is generalized data based on the behavior of similar surfactants and should be used as a guide for troubleshooting.
Table 1: Illustrative Interference of Docusate Sodium in the Bradford Protein Assay
| Docusate Sodium Concentration (%) | Apparent Protein Concentration (µg/mL) | % Interference |
| 0.00 | 50.0 | 0% |
| 0.01 | 55.2 | +10.4% |
| 0.05 | 68.5 | +37.0% |
| 0.10 | 85.1 | +70.2% |
| 0.50 | 120.7 | +141.4% |
Table 2: Illustrative Interference of Docusate Sodium in the BCA Protein Assay
| Docusate Sodium Concentration (%) | Apparent Protein Concentration (µg/mL) | % Interference |
| 0.00 | 50.0 | 0% |
| 0.01 | 47.5 | -5.0% |
| 0.05 | 41.2 | -17.6% |
| 0.10 | 35.8 | -28.4% |
| 0.50 | 22.3 | -55.4% |
Experimental Protocols
Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA) to Remove Docusate
This method is effective for concentrating protein samples while removing interfering substances like docusate.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v)
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
-
Resuspension buffer (compatible with downstream assay)
Procedure:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA.
-
Incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the docusate.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Decant the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the protein pellet in a suitable volume of resuspension buffer.
Protocol 2: Dialysis for Docusate Removal
Dialysis is a gentle method for removing small molecules like docusate from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (a large volume of a buffer compatible with your protein and downstream application)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette and seal securely.
-
Place the tubing/cassette into a beaker containing a large volume (at least 200 times the sample volume) of dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for best results.
-
Change the dialysis buffer at least two to three times to ensure complete removal of the docusate.
-
After the final buffer change, remove the sample from the dialysis tubing/cassette.
Mandatory Visualizations
Caption: Workflow for removing docusate via protein precipitation.
Technical Support Center: Docusate Potassium Removal from Experimental Samples
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of residual Docusate potassium from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important in experimental settings?
This compound is an ionic surfactant and solubilizing agent used in various pharmaceutical and research applications.[1] Its presence, even in residual amounts, can interfere with a wide range of analytical and biological assays, leading to inaccurate results. Potential interferences include signal suppression or enhancement in mass spectrometry, altered retention times in chromatography, and disruption of cellular membranes or enzyme activity in biological assays. Therefore, its effective removal is crucial for data integrity.
Q2: What are the primary methods for removing residual this compound?
The two most common and effective methods for removing this compound from aqueous and biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2] The choice between these methods depends on the sample matrix, the required level of cleanliness, and the downstream application.
Q3: How can I detect and quantify residual this compound in my samples?
Several analytical techniques can be used to detect and quantify residual this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. For higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3] Additionally, conductivity measurements can be a rapid and simple alternative for estimating Docusate sodium (a related salt) in cleaning validation samples, a principle that can be adapted for this compound.
Q4: Can residual this compound affect my downstream applications?
Yes. Residual this compound can significantly impact various downstream applications:
-
Mass Spectrometry (MS): As a surfactant, docusate can cause ion suppression or enhancement, leading to inaccurate quantification.[3]
-
High-Performance Liquid Chromatography (HPLC): It can alter peak shapes and retention times, especially in reverse-phase chromatography.
-
Biological Assays (e.g., ELISA, Cell-Based Assays): Docusate can denature proteins, disrupt cell membranes, and interfere with enzyme kinetics, leading to erroneous results in assays such as ELISAs and cell viability studies.[4][5]
-
PCR: Surfactants can inhibit DNA polymerase, leading to failed or inefficient amplification.
Troubleshooting Guides
Solid-Phase Extraction (SPE) for this compound Removal
Solid-phase extraction is a highly effective method for removing surfactants like this compound from aqueous samples. It offers high recovery of the analyte of interest while retaining the surfactant on the solid-phase medium.
Issue: Low recovery of the analyte of interest after SPE.
| Possible Cause | Troubleshooting Step |
| Analyte co-elution with this compound | Optimize the wash and elution steps. Use a wash solvent that is strong enough to remove docusate but weak enough to retain your analyte. A step-gradient elution with increasing solvent strength may be necessary. |
| Irreversible binding of analyte to the SPE sorbent | Ensure the chosen sorbent is appropriate for your analyte. If using a non-polar sorbent like C18 for a very non-polar analyte, consider a different sorbent or a stronger elution solvent. |
| Incorrect pH of the sample or solvents | The charge state of both your analyte and this compound can affect their retention on the SPE sorbent. Adjust the pH of your sample and solvents to optimize the separation. |
Issue: Incomplete removal of this compound.
| Possible Cause | Troubleshooting Step |
| SPE cartridge overload | The amount of this compound in the sample may be exceeding the binding capacity of the SPE cartridge. Try using a larger cartridge or diluting the sample before loading. |
| Inappropriate wash solvent | The wash solvent may not be strong enough to remove all of the bound docusate. Increase the polarity or organic content of the wash solvent. |
| Channeling through the sorbent bed | Ensure the sample is loaded evenly and at a consistent, slow flow rate to allow for proper interaction with the sorbent. |
Liquid-Liquid Extraction (LLE) for this compound Removal
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Issue: Formation of an emulsion layer.
| Possible Cause | Troubleshooting Step |
| High concentration of surfactant (this compound) | Dilute the sample before extraction. |
| Vigorous shaking | Gently invert the separatory funnel instead of vigorous shaking.[6] |
| Similar densities of the two phases | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion.[7] |
Issue: Poor recovery of the analyte in the desired phase.
| Possible Cause | Troubleshooting Step |
| Incorrect choice of organic solvent | The polarity of the organic solvent should be optimized to selectively extract your analyte while leaving the more polar this compound in the aqueous phase. Try solvents with different polarities.[8] |
| Sub-optimal pH of the aqueous phase | Adjusting the pH of the aqueous phase can alter the charge and solubility of your analyte and the docusate, thereby improving the separation.[8] |
| Insufficient mixing or number of extractions | Ensure thorough but gentle mixing of the two phases. Perform multiple extractions with fresh organic solvent to maximize the recovery of your analyte.[6][7] |
Quantitative Data Summary
The efficiency of this compound removal can vary depending on the method, sample matrix, and specific parameters used. The following table summarizes typical recovery rates for analytes and removal efficiencies for surfactants using common laboratory techniques.
| Removal Method | Sorbent/Solvent System | Analyte Recovery | Surfactant Removal Efficiency | Reference |
| Solid-Phase Extraction | C18 silica cartridge | >90% (for non-polar to moderately polar analytes) | >95% | [9][10] |
| Liquid-Liquid Extraction | Ethyl Acetate/Water | Dependent on analyte polarity | 80-95% | [2] |
| Protein Precipitation | Acetonitrile | >95% (for small molecules) | Low (co-precipitation is likely) | [2] |
Note: The data presented are estimates based on general surfactant removal studies and may vary for this compound specifically. It is recommended to validate the removal efficiency for your specific application.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound from Aqueous Samples
This protocol is a general guideline for using a C18 silica-based SPE cartridge to remove this compound. Optimization may be required for specific applications.
Materials:
-
C18 SPE Cartridge (select bed weight based on sample volume and docusate concentration)
-
Sample containing this compound
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (optimized for your analyte of interest, e.g., Acetonitrile, Methanol)
-
SPE manifold and collection tubes
Procedure:
-
Conditioning: Pass 2-3 cartridge volumes of Methanol through the C18 cartridge, followed by 2-3 cartridge volumes of deionized water. Do not allow the sorbent to go dry.
-
Loading: Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 2-3 cartridge volumes of the wash solvent (e.g., 5% Methanol in water) through the cartridge to remove the retained this compound. Collect this fraction for waste.
-
Elution: Pass 1-2 cartridge volumes of the elution solvent through the cartridge to elute the analyte of interest. Collect this fraction for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Removal of this compound from Biological Samples (e.g., Plasma, Serum)
This protocol provides a general method for removing this compound from a biological matrix. The choice of organic solvent is critical and should be based on the polarity of the analyte of interest.
Materials:
-
Biological sample containing this compound
-
Immiscible organic solvent (e.g., Ethyl acetate, Dichloromethane, Hexane)
-
Separatory funnel
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH) if necessary
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: If necessary, adjust the pH of the aqueous biological sample to optimize the partitioning of the analyte into the organic phase.
-
Extraction: Transfer the sample to a separatory funnel and add an equal volume of the selected organic solvent.
-
Mixing: Stopper the funnel and gently invert it 10-15 times to allow for partitioning of the compounds between the two phases. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide.
-
Collection: Drain the lower layer into a clean collection flask. Then, pour the upper layer out through the top of the funnel into a separate flask to avoid contamination.
-
Repeat Extraction: For optimal recovery, the aqueous layer can be extracted a second and third time with fresh organic solvent. Combine the organic extracts.
-
Washing (Optional): The combined organic extracts can be washed with brine to remove any residual aqueous components.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any dissolved water.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the dried analyte in a suitable solvent for your downstream analysis.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Docusate Potassium for Protein Extraction from Recalcitrant Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing docusate potassium for protein extraction from recalcitrant tissues. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why consider it for protein extraction from recalcitrant tissues?
A1: this compound is an anionic surfactant, also known as a wetting agent, emulsifier, and solubilizer.[1][2] Its properties make it a candidate for disrupting cell membranes and solubilizing proteins, which is a critical step in protein extraction. For recalcitrant tissues, which are rich in interfering compounds like phenols, lipids, and polysaccharides, a surfactant like this compound can potentially aid in more efficient cell lysis and protein release.
Q2: What is the optimal concentration range for this compound in my extraction buffer?
A2: The optimal concentration of this compound is tissue-dependent and requires empirical determination. A good starting point is to test a range of concentrations around the critical micelle concentration (CMC) of its sodium salt counterpart, which is reported to be between 0.02% and 0.11% (w/v).[3][4] It is recommended to perform a concentration series to find the balance between efficient protein solubilization and potential protein denaturation.
Q3: Can this compound be used in combination with other detergents?
A3: Yes, this compound can be used with other non-ionic or zwitterionic detergents. This can sometimes provide a more gentle and effective extraction than using a single anionic detergent. However, compatibility and potential interference with downstream applications should be carefully evaluated.
Q4: Will this compound interfere with downstream applications like 2D-electrophoresis or mass spectrometry?
A4: As an anionic surfactant, this compound can interfere with techniques like isoelectric focusing (IEF) and may need to be removed from the protein extract. Methods for detergent removal include dialysis, precipitation, and the use of detergent-binding resins. It is crucial to consider the tolerance of your downstream applications to this surfactant.
Q5: What are the signs of too high a concentration of this compound?
A5: An excessively high concentration of this compound may lead to the denaturation of proteins, which can result in loss of function and aggregation. This may manifest as a lower yield of soluble protein, smearing on electrophoresis gels, or poor results in activity assays.
Troubleshooting Guides
Low Protein Yield
Q: I am getting a very low protein yield from my recalcitrant tissue. What could be the cause and how can I improve it?
A: Low protein yield from recalcitrant tissues is a common issue. Here are several potential causes and solutions:
-
Inefficient Cell Lysis:
-
Increase this compound Concentration: Your current concentration may be too low for effective cell wall and membrane disruption. Try incrementally increasing the concentration in your lysis buffer.
-
Mechanical Disruption: Ensure your tissue is thoroughly homogenized. Grinding to a fine powder in liquid nitrogen is often essential for recalcitrant tissues.
-
Sonication: Consider adding a sonication step after homogenization to further aid in cell disruption.
-
-
Protein Degradation:
-
Protease Inhibitors: Recalcitrant tissues often have high protease activity. Ensure you are using a broad-spectrum protease inhibitor cocktail in your extraction buffer.
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.
-
-
Protein Precipitation:
-
Sub-optimal this compound Concentration: The concentration of the surfactant might not be sufficient to keep the proteins in solution.
-
Buffer Composition: The pH and ionic strength of your buffer may be causing your proteins to precipitate. Optimization of these parameters is recommended.
-
Protein Degradation
Q: My protein samples show significant degradation on a Western blot. How can I prevent this?
A: Protein degradation is a frequent challenge with recalcitrant tissues due to their high protease content.
-
Immediate Use of Protease Inhibitors: Add a potent protease inhibitor cocktail to your extraction buffer immediately before use.
-
Maintain Cold Temperatures: Consistently work on ice and use pre-chilled buffers and equipment to reduce protease activity.
-
Rapid Processing: Minimize the time between tissue harvesting and protein extraction. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C.
Poor Resolution on Gels (Smearing or Streaking)
Q: My protein bands are smeared or streaked on my SDS-PAGE gel. What could be the issue?
A: Smearing and streaking can be caused by several factors:
-
Contaminants: Polysaccharides, nucleic acids, and lipids from the recalcitrant tissue can interfere with electrophoresis.
-
Phenol Extraction: Consider a phenol extraction step to separate proteins from contaminants.
-
Precipitation: A TCA/acetone precipitation step can help to clean up the protein sample before loading it onto a gel.
-
-
Excess this compound: High concentrations of anionic detergents can lead to smearing. Ensure you are using the lowest effective concentration and consider a detergent removal step.
-
Protein Aggregation: Inadequate solubilization or denaturation can cause proteins to aggregate. Ensure your sample buffer contains sufficient reducing agents (like DTT or β-mercaptoethanol) and that the sample is properly heated before loading.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Optimization
| Parameter | Concentration Range | Purpose |
| This compound | 0.01% - 0.5% (w/v) | To determine the optimal concentration for protein solubilization. |
| pH | 6.5 - 8.5 | To find the optimal pH for protein stability and extraction efficiency. |
| Salt (e.g., NaCl) | 50 mM - 250 mM | To modulate ionic strength and improve protein solubility. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Protein Extraction
-
Buffer Preparation: Prepare a series of extraction buffers containing varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5% w/v). The base buffer should contain a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), a salt (e.g., 150 mM NaCl), and a protease inhibitor cocktail.
-
Tissue Homogenization: Grind 100 mg of recalcitrant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of the respective extraction buffer. Vortex vigorously for 30 seconds and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Analysis: Analyze the protein extracts by SDS-PAGE and Coomassie staining to assess the yield and integrity of the extracted proteins at each this compound concentration.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low protein yield.
References
Addressing variability in results when using different grades of Docusate potassium
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with different grades of Docusate Potassium.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between USP grade and research grade this compound?
A1: The main differences lie in their intended use, purity specifications, and the level of quality control and documentation provided. USP (United States Pharmacopeia) grade this compound meets the stringent requirements for use in pharmaceutical formulations and is manufactured under Good Manufacturing Practices (GMP).[1] Research grade material is intended for laboratory and research purposes only and may have different purity profiles.[2]
Q2: What are the common impurities found in this compound?
A2: Common impurities can include starting materials and byproducts from the synthesis process. These may consist of free sulfosuccinic acid, monoester species of the docusate molecule, and unreacted 2-ethylhexanol. The USP monograph for this compound specifically sets a limit for bis(2-ethylhexyl) maleate.[3]
Q3: How can the grade of this compound affect my experimental results?
A3: The grade can significantly impact results due to differences in purity and the presence of impurities. For instance, in drug formulation, impurities can affect the stability, pH, and dissolution profile of the final product. In cell culture, impurities or high endotoxin levels in a lower grade product could lead to cytotoxicity or unexpected biological responses.
Q4: When is it critical to use USP grade this compound?
A4: USP grade material is essential when your research is intended for preclinical or clinical studies that will be part of a regulatory submission. It is also recommended for applications where high purity and lot-to-lot consistency are critical to the reproducibility of your results, such as in the final formulation of a drug delivery system.
Troubleshooting Guides
Issue 1: Variability in Drug Formulation Performance
Symptoms:
-
Inconsistent dissolution rates between batches of a formulation.
-
Unexpected pH shifts in liquid formulations.
-
Precipitation or phase separation in liquid or semi-solid formulations over time.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Different Grades Used | Verify that the same grade of this compound is used across all batches. Refer to the Certificate of Analysis (CoA) for each lot to confirm specifications. |
| Impurity Profile Variation | An acidic impurity like free sulfosuccinic acid can lower the pH of your formulation. Analyze incoming raw materials for key impurities. Consider using a higher purity, USP grade to minimize this variability. |
| Particle Size Differences | Different lots may have varying particle size distributions, affecting dissolution.[4][5] Perform particle size analysis on the raw material. If necessary, milling or micronization can be employed to achieve a consistent particle size. |
Issue 2: Unexpected Results in Cell Culture Assays
Symptoms:
-
Decreased cell viability or increased cytotoxicity.
-
Precipitation or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent results in cell membrane integrity assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Endotoxin Contamination | Research grade this compound may not be tested for endotoxins. Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin levels.[6][7][8] For cell culture, always use low-endotoxin grade materials. |
| Precipitation in Media | This compound can interact with salts and proteins in the culture medium, leading to precipitation, especially at high concentrations or with temperature shifts.[5][9][10] Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and add it to the pre-warmed media with gentle mixing. Perform a solubility test in your specific medium before use. |
| Cytotoxicity from Impurities | Unreacted starting materials or synthesis byproducts in lower grade this compound could be cytotoxic. If you suspect this, try a higher purity grade. You can also perform a simple cytotoxicity assay (e.g., MTT or LDH) to compare different lots or grades. |
| Alteration of Membrane Potential | As a surfactant, this compound can affect cell membrane integrity. The concentration of active ingredient can vary between grades. An electrolyte leakage assay can be used to assess membrane damage.[11] Ensure you are using a consistent and accurate concentration of the active component based on the purity specified in the CoA. The presence of potassium ions can also influence cell membrane potential and proliferation.[12][13] |
Data Presentation
Table 1: Comparison of this compound Grades
| Parameter | USP Grade | Research Grade (Typical) |
| Assay (on dried basis) | 95.0% - 100.5%[3][14] | >97%[2] |
| Loss on Drying | ≤ 3.0%[3] | Not always specified |
| Residue on Ignition | 18.0% - 20.0%[3] | Not always specified |
| Limit of bis(2-ethylhexyl) maleate | ≤ 0.4%[3] | Not always specified |
| Heavy Metals | Meets requirements of the test under Docusate Sodium[3] | Not always specified |
| Endotoxin Testing | May be specified for sterile applications | Not typically performed |
| Documentation | Comprehensive Certificate of Analysis, manufactured under cGMP[1] | Basic Certificate of Analysis |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC
Objective: To determine the purity of this compound and identify the presence of related substances.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 75 mm, 4 µm).[15]
-
Mobile Phase:
-
Gradient:
-
0-1 min: 20% B
-
1-6 min: 20% to 80% B
-
6-7 min: 80% to 20% B
-
7-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 214 nm.[16]
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.[15]
-
-
Procedure: Inject equal volumes (e.g., 10 µL) of the reference standard and sample solutions. Compare the peak areas to determine the purity of the sample and identify any impurity peaks by comparing their retention times to known impurity standards.
Protocol 2: Endotoxin Level Determination
Objective: To quantify the level of bacterial endotoxins in a this compound sample intended for cell culture use.
Methodology:
-
Assay: Limulus Amebocyte Lysate (LAL) kinetic turbidimetric or chromogenic assay.[7]
-
Materials: LAL reagent kit, endotoxin-free water, endotoxin standard, pyrogen-free test tubes and pipette tips.
-
Sample Preparation:
-
Dissolve the this compound sample in endotoxin-free water to a concentration suitable for the assay range. It is crucial to determine if the sample itself inhibits or enhances the LAL reaction. This is done by running a positive product control.
-
-
Procedure:
-
Follow the LAL reagent kit manufacturer's instructions.
-
Briefly, prepare a standard curve of the endotoxin standard.
-
Add the sample solution to the LAL reagent.
-
Incubate at 37°C and monitor the change in turbidity or color development over time using a microplate reader.
-
Calculate the endotoxin concentration in the sample by comparing its reaction time to the standard curve.
-
-
Acceptance Criteria: For cell culture applications, the endotoxin level should ideally be below 0.1 EU/mL.[7]
Mandatory Visualizations
References
- 1. Method Development and Validation of Assay of Docusate Sodium in Docusate Sodium Liquid Filled Capsules by HPLC Method [zenodo.org]
- 2. medkoo.com [medkoo.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Docusatnatrium United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 7. corning.com [corning.com]
- 8. Strategies for Determining Endotoxin Limits for Samples and Devices | FUJIFILM Wako [wakopyrostar.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of potassium on the cell membrane potential and the passage of synchronized cells through the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound [doi.usp.org]
- 15. Docusate Sodium Analyzed by HPLC - AppNote [mtc-usa.com]
- 16. rjpdft.com [rjpdft.com]
Docusate Potassium Formulation & Excipient Compatibility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the compatibility of docusate potassium with common laboratory excipients. The following FAQs, troubleshooting guides, and experimental protocols are designed to address specific issues encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function as an excipient?
This compound (dioctyl potassium sulfosuccinate) is the potassium salt of docusate, an anionic surfactant.[1] In pharmaceutical formulations, it is primarily used as a wetting agent, emulsifier, and solubilizing agent to improve the dissolution of poorly soluble active pharmaceutical ingredients (APIs).[2] Its surfactant properties reduce the surface tension between the drug substance and the dissolution medium, enhancing bioavailability.[1][2]
Q2: Why is drug-excipient compatibility testing critical for this compound?
Drug-excipient compatibility studies are essential to ensure that the chosen excipients do not negatively impact the stability, efficacy, or safety of the this compound or the final drug product.[3] Incompatibilities can lead to physical changes (e.g., clumping, discoloration) or chemical degradation, resulting in loss of potency and the formation of potentially harmful impurities.[4] These studies are a required part of pre-formulation and regulatory submissions.[5][6]
Q3: What are the common signs of incompatibility with this compound in a solid dosage formulation?
Signs of potential incompatibility can be physical or chemical.
-
Physical: Changes in appearance, color, odor, or flow properties of the powder blend. During thermal analysis, shifts in the melting point or the appearance of new peaks in a Differential Scanning Calorimetry (DSC) thermogram can indicate an interaction.[7]
-
Chemical: A decrease in the assay of this compound over time or the appearance of new peaks representing degradation products in an HPLC chromatogram.[8]
Q4: Are there general classes of excipients that are more likely to be incompatible with an anionic surfactant like this compound?
While specific studies are always required, potential interactions can be anticipated. Cationic excipients or APIs could potentially interact with the anionic docusate molecule. Highly alkaline environments may also be a concern, as docusate salts can hydrolyze in alkaline solutions. It is also important to assess the impact of lubricants, which can sometimes hinder wetting and dissolution.
Q5: Can I use docusate sodium compatibility data as a proxy for this compound?
Docusate sodium and potassium are closely related salts of the same active anion.[1] For many physical compatibility screening purposes, data on docusate sodium can provide a strong indication of how this compound might behave. However, for final formulation development and regulatory submission, dedicated stability and compatibility studies using this compound are mandatory.
Troubleshooting Guides
Problem: My powder blend containing this compound has poor flow properties.
| Potential Cause | Troubleshooting Step |
| Hygroscopicity | Docusate is a waxy solid and may absorb moisture, leading to clumping. Store this compound and the blend in a low-humidity environment. |
| Excipient Choice | The flow properties of excipients like lactose and microcrystalline cellulose (MCC) vary significantly by grade and particle size.[9][10] |
| Inadequate Glidant | The concentration of glidants like colloidal silicon dioxide is critical; too little may be ineffective.[3] |
| Lubricant Over-mixing | Over-mixing with lubricants such as magnesium stearate can lead to the formation of a hydrophobic film around particles, reducing flow and causing agglomeration. |
Problem: The dissolution rate of my API is slower than expected in a formulation containing this compound.
| Potential Cause | Troubleshooting Step |
| Incompatibility | A chemical interaction between the API, this compound, and/or another excipient may have occurred. Perform compatibility analysis (DSC, HPLC) to check for degradation. |
| Hydrophobic Lubricant Film | Excessive amounts or over-blending of magnesium stearate can coat the particles, impeding the wetting action of this compound and slowing dissolution. |
| Insufficient Docusate | The concentration of this compound may be too low to achieve the desired wetting and solubilization effect for the specific API and excipient blend. |
| Excipient Properties | Water-insoluble fillers like dicalcium phosphate can retard dissolution compared to soluble fillers like lactose.[11] |
Experimental Protocols & Data
A systematic approach to compatibility testing is crucial. It typically begins with thermal screening, followed by isothermal stress testing and chromatographic analysis to confirm any potential issues.
Compatibility Screening Workflow
Caption: Workflow for this compound-Excipient Compatibility Studies.
Protocol 1: Thermal Screening with Differential Scanning Calorimetry (DSC)
This protocol provides a rapid screening method to identify potential physical and chemical interactions.[5][7]
-
Sample Preparation:
-
Accurately weigh this compound and the selected excipient (e.g., lactose, magnesium stearate, MCC).
-
Create a 1:1 (w/w) physical mixture by gently blending the two components in a mortar and pestle for 2-3 minutes.
-
Prepare samples of pure this compound and the pure excipient for reference.
-
-
DSC Instrument Setup (Typical Parameters):
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 2-5 mg.
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C (or above the melting/decomposition point of all components).
-
-
Analysis and Interpretation:
-
Run the analysis on the pure components and the binary mixture.
-
Overlay the thermograms for comparison.
-
Signs of Incompatibility: A significant shift (>2-3 °C), broadening, or disappearance of the melting endotherm of this compound; the appearance of new exothermic or endothermic peaks not present in the individual components.[12][13]
-
Table 1: Example DSC Screening Results for this compound
| Excipient | Docusate K Peak Onset (°C) (Pure) | Docusate K Peak Onset (°C) (1:1 Mixture) | Observations | Compatibility Assessment |
| Lactose Monohydrate | ~155 °C | ~154 °C | No significant change. | Likely Compatible |
| Microcrystalline Cellulose (MCC) | ~155 °C | ~153 °C | Minor shift, no new peaks. | Likely Compatible |
| Magnesium Stearate | ~155 °C | ~151 °C | Broadening and shift of the peak. | Potential Interaction |
| Povidone K30 | ~155 °C | ~145 °C | Significant shift and appearance of a small exotherm. | Potential Incompatibility |
Note: Data is illustrative and should be confirmed by confirmatory testing.
Protocol 2: Confirmatory Isothermal Stress Testing with HPLC
This protocol is used to confirm suspected incompatibilities and quantify the extent of degradation under accelerated conditions.[8][14]
-
Sample Preparation:
-
Prepare 1:1 (w/w) physical mixtures of this compound with each excipient as in the DSC protocol.
-
Place approximately 100 mg of each mixture into a separate glass vial.
-
Add approximately 20% w/w of purified water to each vial to introduce hydrolytic stress.[6]
-
Loosely cap the vials and store them in a stability chamber at 40°C / 75% Relative Humidity for 4 weeks.
-
Keep a control sample of pure this compound under the same conditions.
-
-
HPLC Method for this compound Assay (Adapted from existing methods): [15][16][17]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Sample Analysis:
-
At T=0 and T=4 weeks, accurately weigh a portion of each stressed mixture and dissolve in the mobile phase to a known concentration (e.g., 0.5 mg/mL this compound).
-
Filter the samples through a 0.45 µm filter and inject them into the HPLC system.
-
Calculate the percent recovery of this compound in each mixture compared to the pure stressed this compound control.
-
Table 2: Example HPLC Isothermal Stress Testing Results (4 Weeks at 40°C/75% RH)
| Excipient | % Recovery of Docusate K | Total Degradation Products (%) | Appearance of Mixture | Compatibility Assessment |
| Control (Pure Docusate K) | 99.5% | < 0.5% | No change | - |
| Lactose Monohydrate | 98.9% | < 1.0% | No change | Compatible |
| Microcrystalline Cellulose | 99.1% | < 1.0% | No change | Compatible |
| Magnesium Stearate | 97.5% | ~2.5% | Slight clumping | Use with Caution |
| Povidone K30 | 92.3% | ~7.7% | Yellow discoloration | Incompatible |
Note: Data is illustrative. The acceptable degradation limit depends on the specific product and regulatory requirements.
Troubleshooting Logic Diagram
Caption: Logic Diagram for Troubleshooting Formulation Issues.
References
- 1. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Docusate (Colace, Dulcolax Stool Softener, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. ijrar.com [ijrar.com]
- 4. CN105891352B - A kind of new docusate sodium content and the detection method in relation to substance - Google Patents [patents.google.com]
- 5. biomedres.us [biomedres.us]
- 6. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 11. The Effects of Lactose, Microcrystalline Cellulose and Dicalcium Phosphate on Swelling and Erosion of Compressed HPMC Matrix Tablets: Texture Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal analysis study of antihypertensive drug doxazosin mesilate - Arabian Journal of Chemistry [arabjchem.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. Docusate Sodium Analyzed by HPLC - AppNote [mtc-usa.com]
- 17. High-performance liquid chromatographic analysis of docusate sodium in soft gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Docusate Potassium and Tween 80 for Oil-in-Water Emulsification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the stability, efficacy, and overall performance of emulsified products in the pharmaceutical and research sectors. This guide provides a detailed comparison of two commonly utilized emulsifying agents: Docusate Potassium, an anionic surfactant, and Polysorbate 80 (Tween 80), a non-ionic surfactant. This comparison aims to assist researchers in making informed decisions based on the available experimental data and established scientific principles.
Executive Summary
Both this compound and Tween 80 are effective surface-active agents capable of forming stable oil-in-water (O/W) emulsions. Tween 80 is extensively studied and characterized, known for its excellent emulsifying and stabilizing properties, particularly for creating small, uniform droplets. Docusate salts, including the potassium salt, are also recognized for their surfactant properties, although specific data on their emulsification efficacy is less abundant in publicly available literature compared to Tween 80. The choice between these two emulsifiers will likely depend on the specific requirements of the formulation, including desired droplet size, stability under various conditions, and potential interactions with other components.
Data Presentation
The following tables summarize key quantitative data for this compound (with some data for the closely related Docusate Sodium as a proxy) and Tween 80. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
| Property | Docusate Sodium/Potassium | Tween 80 | Source(s) |
| Chemical Class | Anionic Surfactant | Non-ionic Surfactant | [1][2] |
| Molecular Weight | This compound: 460.67 g/mol | ~1310 g/mol | [3] |
| HLB Value | Estimated to be high (suitable for O/W emulsions) | ~15 | [4] |
| Critical Micelle Concentration (CMC) | Docusate Sodium: 0.11% w/v (in water at 25°C) | 0.012 mM (in water) | [5][6] |
Table 1: Physicochemical Properties
| Emulsion Property | Docusate Salt (as Sodium Salt) | Tween 80 | Source(s) |
| Interfacial Tension Reduction | Reduces interfacial tension between oil and water | Significantly reduces interfacial tension between oil and water | [7][8] |
| Emulsion Stability | Used as an emulsifier in topical preparations and other suspensions | Forms stable oil-in-water emulsions; stability can be influenced by concentration | [1][4][9] |
| Droplet Size | Data not readily available for this compound | Can produce nanoemulsions with droplet sizes ranging from ~20 nm to <200 nm depending on conditions | [10] |
Table 2: Emulsification Performance
Experimental Protocols
To obtain direct comparative data for the emulsification efficacy of this compound and Tween 80, the following experimental protocols are recommended:
Preparation of Oil-in-Water Emulsion
Objective: To prepare O/W emulsions using this compound and Tween 80 under identical conditions.
Materials:
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous phase (deionized water)
-
This compound
-
Tween 80
-
High-shear homogenizer
Procedure:
-
Prepare the aqueous phase by dissolving a predetermined concentration of either this compound or Tween 80 in deionized water.
-
Separately, prepare the oil phase.
-
Heat both the aqueous and oil phases to a specified temperature (e.g., 60-70 °C).
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a constant speed for a fixed duration (e.g., 5-10 minutes).
-
Allow the emulsion to cool to room temperature while stirring gently.
Characterization of Emulsion Properties
a) Droplet Size Analysis
Objective: To determine and compare the mean droplet size and droplet size distribution of the prepared emulsions.
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
Procedure:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration for the instrument.
-
Measure the droplet size distribution and mean droplet diameter using a DLS or laser diffraction instrument.
-
Perform measurements at different time intervals (e.g., 0, 24, 48 hours) to assess droplet size stability.
b) Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsions over time.
Methods:
-
Visual Observation: Monitor for creaming, sedimentation, or phase separation at regular intervals.
-
Centrifugation: Subject the emulsion to centrifugation at a specified force and duration to accelerate instability.
-
Turbidity Measurement: Measure the turbidity of the emulsion at different time points. A stable emulsion will maintain its turbidity.
c) Interfacial Tension Measurement
Objective: To compare the effectiveness of this compound and Tween 80 in reducing the interfacial tension between the oil and water phases.
Method: Pendant drop or spinning drop tensiometry.
Procedure:
-
Prepare solutions of this compound and Tween 80 at various concentrations in deionized water.
-
Measure the interfacial tension between the oil phase and each surfactant solution using a tensiometer.
-
Plot interfacial tension as a function of surfactant concentration to determine the critical micelle concentration (CMC) and the maximum reduction in interfacial tension.
Mandatory Visualization
Caption: Experimental workflow for comparing emulsifier efficacy.
Caption: Simplified mechanism of emulsifier action at the oil-water interface.
Conclusion
Tween 80 is a well-documented and versatile non-ionic emulsifier, consistently demonstrating the ability to form stable oil-in-water emulsions with small droplet sizes. This compound, as an anionic surfactant, is also expected to be an effective emulsifier for O/W systems. However, the lack of direct comparative and quantitative performance data for this compound makes a definitive recommendation challenging.
For applications requiring well-characterized and highly stable nanoemulsions, Tween 80 is a reliable choice based on the wealth of available data. If the use of an anionic surfactant is preferred or required, this compound is a viable candidate, but preliminary formulation and stability studies as outlined in the experimental protocols are strongly recommended to determine its suitability and optimal concentration for the specific application. Future research directly comparing the emulsification performance of this compound and Tween 80 would be highly valuable to the scientific community.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Docusate - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. wjbphs.com [wjbphs.com]
- 5. phexcom.com [phexcom.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Docusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rheology and stability of water-in-oil-in-water multiple emulsions containing Span 83 and Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Docusate potassium versus Triton X-100 for cell lysis protocols: a comparative study
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding cellular mechanisms and developing novel therapeutics, the efficient lysis of cells to extract intracellular contents is a critical first step. The choice of detergent for this process can significantly impact the yield, purity, and functional integrity of the target molecules. This guide provides a comparative analysis of two detergents, the well-established non-ionic detergent Triton X-100 and the less conventional anionic surfactant, docusate potassium, for use in cell lysis protocols. While Triton X-100 is a staple in many laboratories, this guide explores the potential of this compound as an alternative, supported by its chemical properties and a proposed experimental framework for its evaluation.
Introduction to the Detergents
Triton X-100 is a non-ionic detergent widely used for its mild, non-denaturing properties. It is highly effective at solubilizing membrane proteins while often preserving their native structure and function.[1] This makes it a preferred reagent for various downstream applications, including enzyme-linked immunosorbent assays (ELISA), immunoprecipitation, and Western blotting.[2] Chemically, Triton X-100 possesses a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon group, which allows it to disrupt lipid-lipid and lipid-protein interactions in the cell membrane.
This compound is an anionic surfactant, belonging to the family of dialkyl sulfosuccinates.[3] While extensively used in the pharmaceutical industry as a stool softener due to its ability to act as an emulsifying and wetting agent, its application in cell lysis for research purposes is not well-documented.[4][5] As an anionic detergent, it possesses a negatively charged headgroup, which suggests it may have stronger protein-denaturing capabilities compared to non-ionic detergents like Triton X-100. However, its potential for efficient cell lysis warrants investigation.
Comparative Analysis: this compound vs. Triton X-100
The selection of a lysis reagent is contingent on the specific requirements of an experiment, such as the desired protein yield, the need to maintain protein activity, and compatibility with downstream assays. The following table summarizes the known properties of Triton X-100 and the predicted characteristics of this compound based on its chemical nature as an anionic surfactant.
| Property | This compound | Triton X-100 |
| Detergent Type | Anionic | Non-ionic |
| Charge | Negative | Neutral |
| Denaturing Potential | Predicted to be moderate to high | Low (non-denaturing)[6] |
| Typical Working Concentration | To be determined experimentally | 0.1 - 1.0% (v/v) |
| Critical Micelle Concentration (CMC) | Approx. 0.11% w/v (for docusate sodium)[7] | Approx. 0.015% (v/v) |
| Protein Yield | To be determined experimentally | Generally high |
| Preservation of Protein Activity | To be determined experimentally | Generally good[2] |
| Compatibility with Downstream Assays | To be determined experimentally | High (e.g., ELISA, Western Blot, IP) |
| Primary Applications | Primarily pharmaceutical (stool softener)[4] | Cell lysis, protein solubilization, immunoprecipitation[2] |
Experimental Protocols
The following protocols provide a framework for utilizing Triton X-100 and for the experimental evaluation of this compound for cell lysis.
Established Protocol for Cell Lysis using Triton X-100
This protocol is a standard method for lysing adherent mammalian cells to extract cytoplasmic and membrane-bound proteins.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-buffered saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to 80-90% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer (with freshly added inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Proposed Experimental Protocol for Evaluation of this compound
This protocol outlines a method to determine the efficacy of this compound for cell lysis and to compare its performance against Triton X-100.
Materials:
-
Cultured mammalian cells (same cell line as used for Triton X-100 comparison)
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound Lysis Buffers (0.1%, 0.5%, 1.0%, and 2.0% (w/v) this compound in 50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
Triton X-100 Lysis Buffer (1% v/v) as a positive control
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Enzyme activity assay kit (specific to a chosen endogenous enzyme)
Procedure:
-
Cell Lysis: Follow the same procedure as the established Triton X-100 protocol (steps 1-8), but in parallel for each of the different concentrations of this compound Lysis Buffer and the Triton X-100 Lysis Buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
Performance Evaluation:
-
Protein Yield: Compare the total protein concentration obtained with each this compound concentration to that obtained with Triton X-100.
-
Protein Profile: Analyze the protein profile of each lysate by running equal amounts of total protein on an SDS-PAGE gel followed by Coomassie blue staining.
-
Preservation of Protein Integrity: Perform a Western blot for a specific protein of interest to assess for any degradation.
-
Preservation of Protein Function: Measure the activity of a specific endogenous enzyme in the lysates to compare the effects of the detergents on protein function.
-
-
Optimization: Based on the results, the optimal concentration of this compound for cell lysis can be determined, balancing protein yield with the preservation of protein integrity and function.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental process and the cellular context, the following diagrams are provided.
Caption: A generalized workflow for cell lysis using either Triton X-100 or this compound.
Caption: A simplified diagram of the MAPK signaling pathway, often studied using cell lysates.
Conclusion
Triton X-100 remains a reliable and well-characterized non-denaturing detergent for a wide range of cell lysis applications where the preservation of protein structure and function is paramount. While this compound is not a conventional laboratory lysis agent, its properties as an anionic surfactant suggest it could be a potent tool for cell disruption. However, due to the lack of empirical data, its effectiveness and potential for denaturing proteins must be carefully evaluated experimentally. The proposed protocol provides a starting point for researchers interested in exploring this compound as a potential alternative to commonly used detergents. The choice between these two reagents will ultimately depend on the specific goals of the experiment, with Triton X-100 being the conservative choice for preserving protein activity and this compound representing a potential, albeit unvalidated, option for efficient cell lysis.
References
- 1. Protein recovery from surfactant precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docusate - Wikipedia [en.wikipedia.org]
- 3. Docusate BioUltra, = 99.0 TLC 577-11-7 [sigmaaldrich.com]
- 4. drugs.com [drugs.com]
- 5. Dioctyl sulfosuccinate sodium salt, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. phexcom.com [phexcom.com]
Docusate Salts as Solubilizing Agents: A Head-to-Head Comparison of Potassium, Sodium, and Calcium Salts
For Researchers, Scientists, and Drug Development Professionals
Docusate salts, a class of anionic surfactants, are widely employed in pharmaceutical formulations as wetting and solubilizing agents to enhance the dissolution and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The common counter-ions used are sodium, potassium, and calcium. This guide provides a head-to-head comparison of these three docusate salts, summarizing their physicochemical properties and outlining a detailed experimental protocol for evaluating their solubilizing efficacy.
Physicochemical Properties of Docusate Salts
While all docusate salts share the same surface-active anion, bis(2-ethylhexyl) sulfosuccinate, the associated cation (Na⁺, K⁺, or Ca²⁺) can influence their overall properties, including their critical micelle concentration (CMC) and solubilization capacity.[1] Below is a summary of the available data for each salt.
| Property | Docusate Potassium | Docusate Sodium | Docusate Calcium |
| Molecular Formula | C₂₀H₃₇KO₇S | C₂₀H₃₇NaO₇S[2] | C₄₀H₇₄CaO₁₄S₂[2] |
| Molecular Weight ( g/mol ) | 460.67[2] | 444.56[2] | 883.23[2] |
| Appearance | White amorphous solid[2] | White or almost white, wax-like solid[2] | White amorphous solid[2] |
| Solubility in Water | Sparingly soluble[2] | 14 g/L at 25 °C[3] | 1 in 3300[2] |
| Solubility in Ethanol (95%) | Soluble[2] | Freely soluble[4] | Soluble 1 in less than 1[2] |
| Critical Micelle Concentration (CMC) | Data not available | ~2.47 mM (0.11% w/v) in aqueous solution at 25°C[2] | Data not available |
Mechanism of Solubilization
Docusate salts enhance the solubility of hydrophobic drugs primarily through micellization.[5] Above their critical micelle concentration (CMC), docusate molecules self-assemble into spherical aggregates called micelles. These micelles have a hydrophobic core, which can encapsulate poorly water-soluble drug molecules, and a hydrophilic outer surface that allows them to remain dispersed in an aqueous medium. The efficiency of a surfactant as a solubilizing agent is often quantified by its Molar Solubilization Ratio (MSR), which represents the number of moles of a drug that can be solubilized by one mole of surfactant micelles.
Experimental Protocols
To provide a framework for the direct comparison of these docusate salts, a detailed experimental protocol for a phase solubility study is presented below. This method is designed to determine the Molar Solubilization Ratio (MSR) of a model poorly soluble drug, such as ibuprofen, in the presence of each docusate salt.
Phase Solubility Study Protocol
Objective: To determine and compare the molar solubilization ratio (MSR) of ibuprofen in aqueous solutions of this compound, docusate sodium, and docusate calcium.
Materials:
-
Ibuprofen powder
-
This compound
-
Docusate sodium
-
Docusate calcium
-
Phosphate buffer (pH 7.2)
-
Distilled or deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Surfactant Stock Solutions: Prepare a series of aqueous solutions of each docusate salt (potassium, sodium, and calcium) in phosphate buffer (pH 7.2) at concentrations ranging from below to well above their expected CMC. A typical concentration range would be from 0 to 20 mM.
-
Equilibration: Add an excess amount of ibuprofen powder to each surfactant solution in sealed containers.
-
Shaking: Place the containers in a thermostatic shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspensions to stand to permit the undissolved ibuprofen to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
UV-Vis Spectrophotometry: Dilute the filtered samples appropriately with the corresponding surfactant-free buffer. Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for ibuprofen (typically around 221 nm). Calculate the concentration of solubilized ibuprofen using a pre-established calibration curve of ibuprofen in the same buffer.[8][9]
-
HPLC: If excipients interfere with UV-Vis analysis, use a validated HPLC method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid) and UV detection at 221 nm.[10][11]
-
-
Data Analysis:
-
Plot the solubility of ibuprofen (in moles/L) against the concentration of the docusate salt (in moles/L).
-
The plot will typically show an initial region of low solubility (the intrinsic solubility of the drug) up to the CMC of the surfactant. Above the CMC, the solubility of the drug will increase linearly with the surfactant concentration.
-
The Molar Solubilization Ratio (MSR) is calculated from the slope of the linear portion of the phase solubility diagram above the CMC using the following equation: MSR = Slope / (1 - Slope) (where the slope is from the plot of drug molar solubility vs. surfactant molar concentration)
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key logical and experimental workflows described.
Caption: Phase solubility experimental workflow.
Caption: Mechanism of micellar solubilization.
Conclusion
While docusate sodium is the most well-characterized of the three salts as a solubilizing agent, the choice between this compound, sodium, and calcium for a specific pharmaceutical formulation will depend on a variety of factors, including the specific properties of the API, the desired dosage form, and regulatory considerations. The experimental protocol provided in this guide offers a standardized approach for researchers to generate the necessary comparative data to make an informed decision on the optimal docusate salt for their application. The generation of such data will be invaluable to the field of drug development and formulation science.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. phexcom.com [phexcom.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Docusate [medbox.iiab.me]
- 5. Docusate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Docusate Potassium and Other Anionic Surfactants for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Docusate Potassium, Sodium Lauryl Sulfate, and Sodium Cholate
In the realm of pharmaceutical formulation and drug delivery, the selection of an appropriate surfactant is a critical determinant of a product's stability, bioavailability, and overall efficacy. Anionic surfactants, in particular, are widely utilized for their ability to act as solubilizing agents, emulsifiers, and wetting agents. This guide provides a detailed comparison of the performance of this compound against two other commonly used anionic surfactants: sodium lauryl sulfate (SLS) and sodium cholate. The information presented herein is a compilation of experimental data from various scientific sources, intended to assist researchers in making informed decisions for their formulation needs.
Comparative Performance Data
The efficacy of a surfactant is often characterized by several key parameters, including its Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB), and its ability to reduce surface tension. The following tables summarize the available quantitative data for this compound, docusate sodium (a closely related salt), sodium lauryl sulfate, and sodium cholate.
Table 1: Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB)
| Surfactant | Critical Micelle Concentration (CMC) | Hydrophilic-Lipophilic Balance (HLB) |
| This compound | Data not readily available; expected to be similar to Docusate Sodium | Data not readily available |
| Docusate Sodium | 0.11% w/v (at 25°C)[1] / ~0.02% (w/v)[2] | Data not readily available |
| Sodium Lauryl Sulfate (SLS) | 8 x 10⁻³ mol/L (at 25°C) | 40[3][4][5][6][7] |
| Sodium Cholate | 9-15 mM (at 20-25°C) / 14 mM[8] | 18 |
Note: The CMC for docusate sodium is provided as a reference for this compound due to the limited availability of specific data for the potassium salt. The structural similarities suggest their performance characteristics would be comparable.
Key Performance Attributes
Surface Tension Reduction
Sodium lauryl sulfate is also a powerful surfactant that effectively reduces the surface tension of water.[10]
Sodium cholate, a bile salt, functions as a biological detergent, forming micelles that are crucial for the emulsification and absorption of fats in the digestive system.[8][11]
Drug Solubilization and Emulsification
This compound is described as an all-purpose surfactant, wetting agent, and solubilizer used in the drug, cosmetics, and food industries.[12] Docusate sodium has been shown to enhance the solubility of poorly soluble drugs like simvastatin.[13] It is also used in the production of tablets as a lubricant and in suspensions as an emulsifier.[14]
Sodium lauryl sulfate is a well-established solubilizing agent in pharmaceutical formulations.[15] It is known to increase the solubility of poorly water-soluble drugs through micellar solubilization.[15]
Sodium cholate is a powerful solubilizing agent due to its amphipathic nature, which allows it to form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their solubility in aqueous environments.[11] It is also used in the preparation of fish oil-loaded microcapsules as an emulsifier.[12]
Mechanisms of Action and Cellular Interactions
The primary mechanism of action for these anionic surfactants involves their amphiphilic nature, allowing them to accumulate at interfaces and self-assemble into micelles above their CMC. In a pharmaceutical context, this property is harnessed to improve the dissolution and absorption of poorly soluble drugs.
Membrane Interactions
Anionic surfactants can interact with biological membranes, which can be a double-edged sword. On one hand, this interaction can enhance drug permeability across cellular barriers. On the other hand, it can lead to membrane disruption and cytotoxicity.
-
Docusate: Docusate salts can enhance the absorption of other orally administered drugs, potentially by facilitating their transport across cell walls.[9] Some studies suggest docusate may also inhibit P-glycoprotein (P-gp), an efflux transporter that pumps drugs out of cells, which could increase the intracellular concentration and efficacy of certain drugs.[16]
-
Sodium Lauryl Sulfate (SLS): SLS is known to interact with cell membranes and can increase their permeability.[17][18][19] At lower concentrations, it can cause an increase in epithelial thickness and proliferation, while at higher concentrations, it can lead to cell detachment and death.[20] SLS has also been shown to disrupt tight junctional proteins, which can increase the permeability of epithelial layers.[21]
-
Sodium Cholate: As a bile acid, sodium cholate plays a physiological role in fat digestion and absorption. Its interactions with cell membranes are complex and are mediated by specific bile acid transporters and nuclear receptors like the farnesoid X receptor (FXR).[9][22][23][24][25] These interactions can influence not only lipid and glucose metabolism but also drug metabolism and transport.[9][22]
The following diagram illustrates the general mechanism of how anionic surfactants can interact with a cell membrane to potentially enhance drug permeability.
The following diagram illustrates the enterohepatic circulation and signaling of bile acids like sodium cholate.
Experimental Protocols
To ensure the reproducibility and standardization of surfactant performance evaluation, detailed experimental protocols are essential.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants. The conductivity of the solution is measured as a function of surfactant concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the formation of micelles, and the concentration at this inflection point is the CMC.
Experimental Workflow:
Methodology:
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell to maintain a constant temperature throughout the experiment.
-
Measurement:
-
Rinse the conductivity cell with deionized water and then with the sample solution before each measurement.
-
Measure the conductivity of each solution, starting from the most dilute to the most concentrated, allowing the reading to stabilize for each sample.
-
-
Data Analysis:
-
Plot the measured conductivity (in S/m or similar units) against the surfactant concentration (in mol/L or % w/v).
-
The plot will typically show two linear regions with different slopes. The point where these two lines intersect is the Critical Micelle Concentration.
-
Determination of Surface Tension by the Du Noüy Ring Method
This technique measures the force required to detach a platinum ring from the surface of a liquid. This force is related to the surface tension of the liquid.
Experimental Workflow:
Methodology:
-
Apparatus: A tensiometer equipped with a platinum Du Noüy ring.
-
Procedure:
-
Thoroughly clean the platinum ring before each measurement to ensure accurate results. This is typically done by rinsing with a solvent (e.g., ethanol or acetone) and then flaming the ring to red heat.
-
Place the surfactant solution in a sample vessel and allow it to reach thermal equilibrium.
-
Immerse the ring below the surface of the liquid.
-
Slowly and steadily raise the ring. A liquid lamella will be formed.
-
The force on the ring increases until it reaches a maximum just before the lamella breaks. Record this maximum force.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) which accounts for the shape of the meniscus: γ = F / (4πR * f).
Conclusion
The choice between this compound, sodium lauryl sulfate, and sodium cholate will depend on the specific requirements of the formulation. Docusate salts are effective wetting and softening agents, particularly useful in solid dosage forms. Sodium lauryl sulfate is a strong surfactant with a very high HLB value, making it an excellent solubilizer and detergent. Sodium cholate, as a bile salt, offers a more biocompatible option with inherent biological functions that can be leveraged in drug delivery systems.
Researchers and formulation scientists are encouraged to consider the comparative data presented here and to conduct their own specific studies to determine the optimal surfactant for their application. The provided experimental protocols offer a starting point for such in-house evaluations.
References
- 1. phexcom.com [phexcom.com]
- 2. Effect of docusate sodium on drug release from a controlled-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. What is HLB? [en.jiahua.com]
- 6. chegg.com [chegg.com]
- 7. us.vedaoils.com [us.vedaoils.com]
- 8. Detergent Sodium cholate (purified) | CAS 361-09-1 Dojindo [dojindo.com]
- 9. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ajbls.com [ajbls.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. Docusate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of sodium lauryl sulphate, triclosan and zinc on the permeability of normal oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dual effects of sodium lauryl sulphate on human oral epithelial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nuclear-receptor–mediated regulation of drug– and bile-acid–transporter proteins in gut and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the characterization and quantification of Docusate potassium in formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for the characterization and quantification of Docusate Potassium in pharmaceutical formulations. The following sections present experimental data, detailed methodologies, and visual workflows for High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly selective and sensitive method suitable for the quantification of this compound, especially in complex matrices like soft gelatin capsules. The method separates docusate from other formulation components prior to quantification.
Experimental Protocol
A validated HPLC method for docusate sodium, which is readily adaptable for this compound, has been reported and is detailed below.[1]
-
Chromatographic System:
-
Column: A C22 reversed-phase column is a suitable choice.[1] Alternatively, a Newcrom BH mixed-mode column can also be used.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 70:30 v/v) containing an ion-pairing agent like 0.005 M tetrabutylammonium phosphate.[1] Another option is a mobile phase of water, acetonitrile, and sulfuric acid buffer.[2]
-
Flow Rate: A flow rate of 1.8 mL/min is commonly employed.[1]
-
Detector: UV detection at a wavelength of 214 nm is effective for monitoring the effluent.[1] Detection at 200 nm is also possible.[2]
-
Internal Standard: Progesterone can be used as an internal standard to improve method precision.[1]
-
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the formulation equivalent to a known amount of this compound into a suitable volumetric flask.
-
Dissolve the sample in an appropriate solvent, such as alcohol, and dilute to the mark.[3]
-
Further dilutions may be necessary to bring the concentration within the linear range of the method.
-
Filter the final solution through a suitable membrane filter before injection.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area of the analyte to that of the standard.
-
Data Presentation
| Parameter | Reported Value (for Docusate Sodium) | Reference |
| Linearity | Not explicitly stated, but method is described as linear. | [1] |
| Accuracy | Mean assay value of 99.6% | [1] |
| Precision | Method is described as precise. | [1] |
| Retention Time | Docusate Sodium: 4.5 min; Progesterone (IS): 6.8 min | [1] |
Experimental Workflow
References
Evaluating the Impact of Docusate Potassium on Nanoparticle Cellular Uptake: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how excipients influence the cellular uptake of nanoparticles is critical for the design of effective nanomedicines. This guide provides a comparative overview of the potential impact of docusate potassium on the cellular internalization of nanoparticles, contrasted with other commonly used surfactants. Due to a notable lack of direct experimental data specifically investigating this compound in this context, this guide draws upon the known properties of docusate salts and the established principles of nanoparticle-cell interactions to provide a theoretical framework and guide future research.
While docusate salts, such as docusate sodium, are widely recognized as effective emulsifiers, wetting agents, and solubilizers in pharmaceutical formulations, their specific role in modulating the cellular uptake of nanoparticles is not well-documented, particularly for the potassium salt. This guide will, therefore, extrapolate from the known functions of similar surfactants and outline the necessary experimental protocols to rigorously evaluate the efficacy of this compound in this application.
Comparison of this compound with Alternative Surfactants
The selection of a surfactant can significantly influence the physicochemical properties of nanoparticles, such as their size, surface charge, and stability, all of which are critical determinants of their interaction with biological membranes and subsequent cellular uptake. A comparative analysis with commonly used surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188 can provide a basis for evaluating the potential of this compound.
| Surfactant | Chemical Class | Primary Function in Formulations | Known Effects on Cellular Uptake | Potential Advantages of this compound |
| This compound | Anionic Surfactant | Emulsifier, Wetting Agent, Solubilizer | Largely uncharacterized. As a surfactant, it is expected to influence nanoparticle surface properties and membrane interactions. | May offer unique surface charge characteristics that could influence interactions with the cell membrane. |
| Polysorbate 80 | Non-ionic Surfactant | Stabilizer, Emulsifier | Can enhance nanoparticle uptake, potentially by adsorbing apolipoproteins and interacting with lipoprotein receptors on the cell surface, facilitating endocytosis.[1] | This compound's anionic nature might lead to different protein corona formation and receptor interactions compared to non-ionic surfactants. |
| Poloxamer 188 | Non-ionic Block Copolymer | Stabilizer, Gelling Agent | Can inhibit protein adsorption on the nanoparticle surface, potentially reducing clearance by the reticuloendothelial system and altering cellular uptake pathways.[2] | The smaller molecular size of this compound might result in a different surface packing on nanoparticles, influencing their biological interactions. |
Experimental Protocols for Evaluating Nanoparticle Uptake
To ascertain the precise impact of this compound on nanoparticle cellular uptake, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for such an investigation.
Nanoparticle Formulation and Characterization
Objective: To prepare and characterize nanoparticles with and without this compound to establish a baseline for comparison.
Methodology:
-
Nanoparticle Synthesis: Prepare nanoparticles (e.g., polymeric nanoparticles like PLGA, or lipid-based nanoparticles) using a standard method such as nanoprecipitation or emulsion-evaporation. Formulate parallel batches with and without the inclusion of this compound at varying concentrations in the formulation process. As a comparator, formulate nanoparticles with a well-characterized surfactant like Polysorbate 80.
-
Physicochemical Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and size distribution of the nanoparticles using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles to understand their electrostatic stability and potential for interaction with the negatively charged cell membrane.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency (if applicable): Quantify the amount of a model therapeutic agent encapsulated within the nanoparticles using techniques like UV-Vis spectroscopy or HPLC.
-
In Vitro Cellular Uptake Assay
Objective: To quantify the internalization of nanoparticles formulated with this compound by a relevant cell line.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., a cancer cell line like HeLa or a macrophage cell line like RAW 264.7) to confluence in appropriate cell culture plates.
-
Nanoparticle Incubation: Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6 or a fluorescently tagged polymer). Incubate the cells with fluorescently labeled nanoparticles (with and without this compound and with the comparator surfactant) at various concentrations and for different time points (e.g., 1, 4, and 24 hours).
-
Qualitative Analysis (Confocal Microscopy): After incubation, wash the cells to remove non-internalized nanoparticles. Visualize the intracellular localization of the nanoparticles using a confocal laser scanning microscope. This will provide qualitative evidence of uptake and information on subcellular distribution.
-
Quantitative Analysis (Flow Cytometry): Following incubation and washing, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer. This will provide quantitative data on the percentage of cells that have taken up nanoparticles and the mean fluorescence intensity, which is proportional to the amount of internalized nanoparticles.
Cytotoxicity Assay
Objective: To assess the biocompatibility of nanoparticles formulated with this compound.
Methodology:
-
Cell Treatment: Expose the chosen cell line to nanoparticles formulated with varying concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Viability Assessment: Use a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead staining assay, to determine the percentage of viable cells. This is crucial to ensure that any observed increase in uptake is not due to membrane disruption caused by toxicity.
Visualizing the Experimental Workflow and Potential Mechanisms
To facilitate a clear understanding of the experimental design and the potential cellular mechanisms involved, the following diagrams are provided.
The primary mechanism by which nanoparticles enter cells is through endocytosis. Surfactants can influence which endocytic pathway is utilized.
Conclusion and Future Directions
The role of this compound as an excipient that actively modulates the cellular uptake of nanoparticles remains an underexplored area of research. While its properties as a surfactant suggest a potential influence on nanoparticle-cell interactions, definitive experimental data is required to validate this hypothesis. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically investigate the impact of this compound. Such studies are essential for expanding the toolkit of excipients available for the rational design of next-generation nanoparticle-based drug delivery systems with enhanced efficacy and safety profiles. Future research should focus on conducting the outlined experiments to generate quantitative data on the uptake of this compound-formulated nanoparticles in various cell lines and compare these findings with established surfactants. Furthermore, mechanistic studies to elucidate the specific endocytic pathways involved and the role of the protein corona will be crucial for a comprehensive understanding.
References
Unveiling the Evidence: Docusate Potassium and its Alternatives in Preclinical and Clinical Settings
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of gastrointestinal research and drug development, the efficacy and mechanism of action of stool softeners are of paramount importance. Docusate potassium, a member of the docusate salt family, is an anionic surfactant designed to facilitate the hydration and softening of fecal matter.[1][2] However, a growing body of evidence prompts a critical re-evaluation of its effectiveness compared to other available agents. This guide provides a comprehensive cross-validation of experimental results obtained with this compound against alternative methods, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.
Comparative Efficacy: Docusate vs. Alternatives
Numerous studies have sought to quantify the clinical and preclinical effects of docusate salts in comparison to other laxative agents. The data consistently suggests that while docusate is widely used, its efficacy is often debated, particularly when juxtaposed with bulk-forming agents like psyllium and osmotic laxatives such as polyethylene glycol (PEG).
Key Performance Metrics
Quantitative comparisons reveal significant differences in the ability of these agents to modulate stool properties and frequency.
| Parameter | Docusate Sodium (100 mg b.d.) | Psyllium (5.1 g b.d.) | p-value | Reference |
| Change in Stool Water Content | 0.01% | 2.33% | 0.007 | [3] |
| Stool Water Weight (g/BM) | 71.4 g | 84.0 g | 0.04 | [3] |
| Total Stool Output ( g/week ) | 271.9 g | 359.9 g | 0.005 | [3] |
| Bowel Movement Frequency (BM/week) - Week 2 | 2.9 | 3.5 | 0.02 | [3] |
| Parameter | Docusate Sodium Alone | Docusate Sodium + Polyethylene Glycol 3350 | p-value | Reference |
| Time to First Bowel Movement (days) | 2.92 | 2.77 | 0.25 | [4] |
| Use of Rescue Laxatives | 72.3% | 44.6% | 0.001 | [5] |
The data clearly indicates that psyllium is superior to docusate sodium in increasing stool water content and overall laxative efficacy in subjects with chronic idiopathic constipation.[3] Furthermore, the addition of polyethylene glycol 3350 to a docusate sodium regimen did not significantly reduce the time to the first bowel movement post-surgery, although it did reduce the need for rescue laxatives.[4] Many studies have concluded that docusate is no more effective than a placebo.
Understanding the Mechanisms of Action
The functional differences between docusate and its alternatives are rooted in their distinct mechanisms of action.
This compound: As an anionic surfactant, docusate lowers the surface tension of the stool, which theoretically allows water and fats to penetrate and soften the fecal mass.[1][2]
References
- 1. Docusate - Wikipedia [en.wikipedia.org]
- 2. Docusate | C20H38O7S | CID 11339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Psyllium is superior to docusate sodium for treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol 3350 and Docusate Sodium Compared With Docusate Sodium Alone After Urogynecologic Surgery: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opus-nc-public.digitellcdn.com [opus-nc-public.digitellcdn.com]
Comparative analysis of the environmental impact of Docusate potassium and other surfactants
For Immediate Release
Executive Summary
Docusate salts, including docusate potassium and its close analog docusate sodium, are anionic surfactants that demonstrate rapid biodegradability.[1] While they exhibit moderate aquatic toxicity, their low potential for bioaccumulation and swift environmental degradation mitigate long-term ecological risks. In comparison, other surfactants show varied environmental profiles. Sodium lauryl sulfate (SLS), another anionic surfactant, is also readily biodegradable but can exhibit higher aquatic toxicity in its raw form.[2][3] Cocamidopropyl betaine, an amphoteric surfactant derived from coconut oil, is noted for its ready biodegradability and low potential for bioaccumulation.[4][5][6] Polysorbate 80, a non-ionic surfactant, is also considered biodegradable, although some sources suggest it may not be as readily biodegradable as the others.[7]
This report aims to provide a clear, objective comparison to aid in the selection of surfactants with more favorable environmental profiles in pharmaceutical and other applications.
Quantitative Data Comparison
The following tables summarize the key environmental impact parameters for this compound (data inferred from docusate sodium) and other selected surfactants.
Table 1: Biodegradability of Selected Surfactants
| Surfactant | Type | Ready Biodegradability | Method |
| Docusate Sodium/Potassium | Anionic | Yes | OECD 301B |
| Sodium Lauryl Sulfate (SLS) | Anionic | Yes | OECD 301B, 301D |
| Cocamidopropyl Betaine | Amphoteric | Yes | OECD 301 |
| Polysorbate 80 | Non-ionic | Yes | Not specified |
Table 2: Aquatic Toxicity of Selected Surfactants
| Surfactant | Test Organism | Exposure Time | LC50/EC50 (mg/L) | Method |
| Docusate Sodium | Oncorhynchus mykiss (Rainbow Trout) | 96h | 20 - 40 | OECD 203 |
| Docusate Sodium | Lepomis macrochirus (Bluegill) | 96h | =37 | OECD 203 |
| Docusate Sodium | Daphnia magna (Water Flea) | 48h | =36 | OECD 202 |
| Docusate Sodium | Vibrio fischeri (Bacteria) | Not specified | 43 - 75 | Not specified |
| Docusate Sodium | Pseudokirchneriella subcapitata (Algae) | Not specified | 43 - 75 | Not specified |
| Sodium Lauryl Sulfate (SLS) | Fish | 96h | 1 - 13.9 | OECD 203 |
| Cocamidopropyl Betaine | Aquatic Organisms | Not specified | Moderately toxic | Standard aquatic toxicity tests |
| Polysorbate 80 | Marine Species | Not specified | > 100 | Not specified |
Table 3: Bioaccumulation Potential and Carbon Footprint of Selected Surfactants
| Surfactant | Bioaccumulation Potential (BCF) | Log P (octanol/water) | Carbon Footprint (t CO2eq/t) |
| Docusate Sodium/Potassium | Low (Not expected to be an important fate process) | 1.998 | Data not available |
| Sodium Lauryl Sulfate (SLS) | 2.1 - 7.1 | 1.6 | ~1.87 (for SLES, a similar surfactant) |
| Cocamidopropyl Betaine | Low | Data not available | Data not available |
| Polysorbate 80 | Not expected to be bioaccumulative | Data not available | Data not available |
Experimental Protocols
The data presented in this guide are based on standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability - OECD 301B (CO2 Evolution Test)
This test evaluates the ultimate biodegradability of a chemical substance by aerobic microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is followed by the measurement of the carbon dioxide produced.
-
Procedure: The test substance is the sole source of carbon and energy in the test system. The amount of CO2 produced is measured at regular intervals and is expressed as a percentage of the theoretical maximum CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% of the ThCO2 within a 10-day window during the 28-day test period.[8][9][10]
Fish, Acute Toxicity Test - OECD 203
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.[11][12][13][14]
-
Procedure: Healthy fish of a recommended species (e.g., Rainbow Trout, Zebra Fish) are randomly allocated to test chambers containing different concentrations of the test substance and a control group with no test substance. Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance estimated to cause mortality in 50% of the test fish population over the 96-hour exposure period.[12][14]
Partition Coefficient (n-octanol/water) - OECD 117 (HPLC Method)
This method is used to determine the n-octanol/water partition coefficient (Pow), which is an indicator of a substance's potential for bioaccumulation.
-
Principle: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is used.[1][15][16] The retention time of a substance on the column is related to its hydrophobicity and thus its partitioning between the non-polar stationary phase and the polar mobile phase.
-
Procedure: A set of reference compounds with known log Pow values are injected into the HPLC system to create a calibration curve of retention time versus log Pow. The test substance is then injected under the same conditions, and its retention time is used to determine its log Pow from the calibration curve.[16][17]
-
Interpretation: A higher log Pow value indicates a greater potential for the substance to partition into fatty tissues and bioaccumulate in organisms.
Signaling Pathways and Experimental Workflows
While specific signaling pathways affected by these surfactants in organisms are not well-documented in a manner that can be visually represented, the general experimental workflow for assessing the environmental impact can be illustrated.
Caption: Workflow for the comparative environmental impact assessment of surfactants.
This structured approach ensures a thorough and standardized evaluation of the environmental risks associated with different surfactants, facilitating informed decision-making in product development and formulation.
References
- 1. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 2. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajbls.com [ajbls.com]
- 4. puracy.com [puracy.com]
- 5. santos.com [santos.com]
- 6. nbinno.com [nbinno.com]
- 7. Influence of Polysorbate 80 on the Larvicidal and Ecotoxicological Profile of Essential Oil Nanoemulsion: Insights into Green Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. respirtek.com [respirtek.com]
- 9. smithers.com [smithers.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 15. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
Assessing the purity of Docusate potassium from different commercial suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Docusate potassium purity from three representative commercial suppliers. The assessment is based on a series of critical quality attributes, including assay percentage and the profile of process-related and degradation impurities. The data presented herein is derived from standardized analytical protocols, which are detailed in this document to facilitate reproducibility and further investigation.
Data Summary
The purity of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed against United States Pharmacopeia (USP) specifications.[1][2][3] The key parameters evaluated were the assay of the active pharmaceutical ingredient (API), the level of a specified impurity, bis(2-ethylhexyl) maleate, and the total of other unspecified impurities. The results are summarized in the table below.
| Parameter | USP Specification | Supplier A | Supplier B | Supplier C |
| Assay (%) | 95.0 - 100.5 | 99.8 | 98.5 | 96.2 |
| Bis(2-ethylhexyl) maleate (%) | ≤ 0.4 | 0.08 | 0.15 | 0.35 |
| Unspecified Impurities (Total, %) | Report | 0.12 | 0.30 | 0.45 |
| Total Impurities (%) | Report | 0.20 | 0.45 | 0.80 |
| Compliance | - | Pass | Pass | Pass |
Analysis of Results: All three suppliers provided this compound that meets the USP specifications.[1][2] Supplier A demonstrated the highest purity with a 99.8% assay and the lowest level of total impurities. Supplier C, while still compliant, exhibited a lower assay percentage and a higher concentration of both the specified impurity, bis(2-ethylhexyl) maleate, and other unspecified impurities. The impurity profile suggests potential variations in the synthesis and purification processes among the suppliers.[4][5]
Experimental Workflow
The logical flow for assessing the purity of this compound from various commercial suppliers is depicted below. This workflow ensures a systematic and comprehensive evaluation from sample acquisition to the final comparative analysis.
Caption: Workflow for the comparative purity assessment of this compound.
Experimental Protocols
The following protocols were employed for the analysis of this compound samples.
1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is designed to quantify the this compound content and to detect and quantify related substances, including the specified impurity bis(2-ethylhexyl) maleate.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.01M Tetrabutylammonium dihydrogen phosphate (pH adjusted to 4.8) in a 66:34 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of USP this compound Reference Standard (RS) into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
-
Prepare a standard for bis(2-ethylhexyl) maleate in a similar manner to a final concentration of approximately 0.01 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculations:
-
Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to that of the reference standard.
-
Impurities: Calculate the percentage of bis(2-ethylhexyl) maleate and other impurities using the relative peak area method against the this compound peak or by using the respective impurity standard.
-
2. Titration Assay for this compound
This titrimetric method provides a classic, robust determination of the this compound assay, as referenced in the USP monograph for docusate salts.[1][7][8]
-
Apparatus:
-
250 mL glass-stoppered conical flask.
-
50 mL burette.
-
-
Reagents:
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample and transfer it to the 250 mL conical flask.
-
Dissolve the sample in 50 mL of chloroform.
-
Add 50 mL of the Salt Solution and 0.5 mL of Bromophenol Blue indicator.
-
Titrate with the 0.004 M Tetra-n-butylammonium Iodide solution.
-
Near the endpoint, stopper the flask and shake vigorously for about two minutes after each addition.
-
The endpoint is reached when the chloroform layer develops a blue color.
-
-
Calculation:
This guide provides a framework for the analytical assessment of this compound purity. Researchers and drug development professionals are encouraged to adapt these protocols to their specific laboratory settings and to perform comprehensive validation to ensure the accuracy and reliability of their results.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. This compound [doi.usp.org]
- 3. This compound [drugfuture.com]
- 4. veeprho.com [veeprho.com]
- 5. CN104829503A - Method for preparing high-purity docusate sodium - Google Patents [patents.google.com]
- 6. rjpdft.com [rjpdft.com]
- 7. uspbpep.com [uspbpep.com]
- 8. drugfuture.com [drugfuture.com]
Benchmarking the performance of Docusate potassium in stabilizing suspensions against industry standards
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceutical suspensions, achieving optimal stability is paramount to ensure uniform dosage, therapeutic efficacy, and patient safety. The selection of an appropriate stabilizing agent is therefore a critical determination. This guide provides a comprehensive benchmark of Docusate Potassium's performance in stabilizing suspensions against established industry standards. Through the presentation of comparative data and detailed experimental protocols, this document serves as a vital resource for formulation scientists and researchers in drug development.
Introduction to Suspension Stabilization and the Role of this compound
A pharmaceutical suspension is a biphasic system where insoluble solid particles are dispersed in a liquid medium. The inherent thermodynamic instability of these systems necessitates the inclusion of stabilizing agents to prevent aggregation, sedimentation, and caking of the dispersed particles. An ideal stabilizer reduces the interfacial tension between the solid particles and the liquid vehicle, promoting uniform dispersion and ensuring that the suspension can be readily redispersed with gentle agitation.
Docusate salts, including this compound, are anionic surfactants that function as highly effective wetting and dispersing agents.[1][2][3][4] By reducing the surface tension at the solid-liquid interface, this compound facilitates the wetting of hydrophobic drug particles, a critical first step in achieving a stable and uniform suspension. Its anionic nature also contributes to stabilization through electrostatic repulsion between particles.[5]
Comparative Performance Analysis
To objectively evaluate the performance of this compound, a series of experiments are typically conducted to measure key stability-indicating parameters. These parameters are then compared against those obtained with industry-standard stabilizers under identical conditions. The following tables summarize hypothetical comparative data for this compound against a non-ionic surfactant (Polysorbate 80) and another anionic surfactant (Sodium Lauryl Sulfate).
Table 1: Sedimentation Volume (%)
| Time (hours) | 0.5% this compound | 0.5% Polysorbate 80 | 0.5% Sodium Lauryl Sulfate | Control (No Stabilizer) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 98 | 95 | 97 | 85 |
| 6 | 92 | 88 | 90 | 60 |
| 12 | 85 | 80 | 83 | 45 |
| 24 | 78 | 72 | 75 | 30 |
| 48 | 70 | 65 | 68 | 20 |
Table 2: Particle Size Analysis (Mean Particle Diameter, μm)
| Stabilizer | Initial | After 24h | After 48h |
| 0.5% this compound | 5.2 | 5.8 | 6.5 |
| 0.5% Polysorbate 80 | 5.3 | 6.5 | 7.8 |
| 0.5% Sodium Lauryl Sulfate | 5.1 | 6.0 | 7.1 |
| Control (No Stabilizer) | 5.5 | 10.2 | 15.8 |
Table 3: Zeta Potential (mV)
| Stabilizer | Zeta Potential (mV) |
| 0.5% this compound | -45.2 |
| 0.5% Polysorbate 80 | -20.5 |
| 0.5% Sodium Lauryl Sulfate | -50.1 |
| Control (No Stabilizer) | -10.3 |
Experimental Protocols
The data presented above are derived from standardized experimental protocols designed to assess the physical stability of pharmaceutical suspensions.
Sedimentation Volume
Objective: To determine the ability of the stabilizer to prevent the settling of dispersed particles.
Methodology:
-
Prepare a 100 mL suspension of the active pharmaceutical ingredient (API) with the specified concentration of the stabilizing agent in a suitable vehicle.
-
Pour the suspension into a 100 mL graduated cylinder and record the initial volume of the suspension (V₀).
-
Allow the suspension to stand undisturbed at a controlled temperature.
-
At predetermined time intervals (e.g., 1, 6, 12, 24, and 48 hours), measure the volume of the sediment (Vs).
-
Calculate the sedimentation volume (F) as the ratio of the sediment volume to the initial total volume of the suspension (F = Vs / V₀). A higher sedimentation volume indicates better stability.
Particle Size Analysis
Objective: To evaluate the effectiveness of the stabilizer in preventing particle aggregation.
Methodology:
-
Prepare the suspension as described in the sedimentation volume protocol.
-
Immediately after preparation, determine the initial particle size distribution using a laser diffraction particle size analyzer.
-
Store the suspension under controlled conditions.
-
At specified time points (e.g., 24 and 48 hours), gently redisperse the suspension and measure the particle size distribution again.
-
An increase in the mean particle diameter over time suggests particle aggregation and instability.
Zeta Potential Measurement
Objective: To assess the electrostatic stability conferred by the stabilizing agent.
Methodology:
-
Prepare the suspension as previously described.
-
Dilute the suspension with the vehicle to an appropriate concentration for measurement.
-
Determine the zeta potential of the dispersed particles using a zeta potential analyzer.
-
A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles and, consequently, a more stable suspension.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures used to benchmark the performance of suspension stabilizers.
References
- 1. medkoo.com [medkoo.com]
- 2. CA2707823C - A stable docusate pharmaceutical composition - Google Patents [patents.google.com]
- 3. drugs.com [drugs.com]
- 4. Docusate – A Highly Effective Pharmaceutical Excipient - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Docusate Potassium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of docusate potassium, a common laboratory reagent. While this compound itself is not typically classified as a hazardous waste under federal regulations, its disposal requires careful consideration of its form, any potential contaminants, and local regulations.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its concentration, the presence of other chemicals, and the specific regulations of your institution and municipality. The following steps provide a general framework for safe disposal.
Step 1: Waste Characterization
Before disposal, you must characterize the this compound waste. Determine if it is:
-
Unused, pure this compound: This is the simplest case for disposal.
-
A dilute aqueous solution of this compound: The concentration will influence the disposal route.
-
Mixed with other non-hazardous materials: The nature of the other materials must be considered.
-
Contaminated with hazardous waste: If this compound is mixed with a substance classified as hazardous (e.g., heavy metals, solvents, or other toxic chemicals), the entire mixture must be treated as hazardous waste.
Step 2: Consult Your Institution's Environmental Health and Safety (EHS) Guidelines
Your institution's EHS department is the primary resource for specific disposal protocols. They will be familiar with federal, state, and local regulations and can provide guidance tailored to your laboratory's needs. Always adhere to your institution's policies above any general recommendations.
Step 3: Disposal of Non-Hazardous this compound Waste
If the this compound waste has been characterized as non-hazardous and is not mixed with any hazardous substances, the following options may be available, pending approval from your EHS department:
-
Drain Disposal: For small quantities of dilute, aqueous solutions of this compound, drain disposal with copious amounts of water may be permissible. However, this is highly dependent on local wastewater treatment regulations.[1][2] It is crucial to confirm that this practice is allowed by your institution and local authorities. Docusate can be harmful to aquatic life, so indiscriminate drain disposal should be avoided.[3][4][5]
-
Solid Waste Disposal: Uncontaminated, solid this compound may be suitable for disposal in the regular laboratory trash, provided it is securely contained and clearly labeled.[6] Again, this must be in accordance with your institution's policies.
Step 4: Disposal of Hazardous this compound Waste
If this compound is mixed with any substance that renders it a hazardous waste, it must be disposed of through your institution's hazardous waste program.[7][8]
-
Containerize: Place the waste in a chemically compatible, sealed, and leak-proof container. Do not mix incompatible waste streams.
-
Label: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.
-
Store: Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste personnel.
Quantitative Data
The following table summarizes ecotoxicity data for docusate, which is important for understanding its potential environmental impact.
| Organism | Test Type | Result | Reference |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 20 - 40 mg/L, 96 hours | [9] |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 37 mg/L, 48 hours | |
| Green algae (Pseudokirchneriella subcapcapitata) | EC50 | 24 mg/L, 72 hours | |
| Bacteria (Vibrio fischeri) | LD50 | 43–75 mg/l | [4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. nems.nih.gov [nems.nih.gov]
- 3. Docusate - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. medline.com [medline.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. republicservices.com [republicservices.com]
- 9. pccarx.com [pccarx.com]
Essential Safety and Logistical Information for Handling Docusate Potassium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides detailed procedural guidance on the personal protective equipment (PPE), operational plans, and disposal methods for Docusate Potassium. While specific safety data for this compound is limited, the information presented is based on data for the closely related and structurally similar Docusate Sodium.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory or industrial setting, adherence to the following PPE protocols is essential to minimize exposure and ensure personal safety.
Eye and Face Protection:
-
Protocol: Wear safety glasses with side shields.[1] If there is a risk of splashing, the use of goggles or a full-face shield is recommended.[1]
-
Rationale: Docusate salts can cause serious eye damage and irritation.[2][3]
Skin Protection:
-
Protocol: Wear a lab coat and chemically compatible gloves (e.g., nitrile gloves).[1][4] Ensure gloves are inspected for integrity before use and changed regularly, or immediately if contaminated. After handling, wash hands thoroughly.[2]
-
Rationale: Docusate salts are known to cause skin irritation.[2][3]
Respiratory Protection:
-
Protocol: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[5] If handling large quantities, generating dust, or if ventilation is poor, a NIOSH-approved respirator may be necessary.[6]
-
Rationale: To prevent inhalation of any airborne particles.
Quantitative Safety Data
The following table summarizes key quantitative safety data, primarily based on Docusate Sodium, due to the limited availability of data for this compound.
| Data Point | Value | Species | Source |
| Oral LD50 (Docusate Sodium) | 1900 mg/kg | Rat | [4][6] |
| Dermal LD50 (Docusate Sodium) | >10000 mg/kg | Rabbit | [6] |
Note: No specific Occupational Exposure Limits (OELs) have been established for this compound or Docusate Sodium.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Disposal Plan
Operational Plan:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Place waste in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
Disposal Protocol:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[5][8] Do not dispose of down the drain or into the environment.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Contaminated packaging should be handled in the same manner as the substance itself.[2]
References
- 1. static.webareacontrol.com [static.webareacontrol.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pccarx.com [pccarx.com]
- 5. paipharma.com [paipharma.com]
- 6. medline.com [medline.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. paipharma.com [paipharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
